Product packaging for Dioctyl malonate(Cat. No.:CAS No. 16958-88-6)

Dioctyl malonate

Cat. No.: B098575
CAS No.: 16958-88-6
M. Wt: 328.5 g/mol
InChI Key: DTVMXQFQTCJMOR-UHFFFAOYSA-N
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Description

Dioctyl malonate is a useful research compound. Its molecular formula is C19H36O4 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O4 B098575 Dioctyl malonate CAS No. 16958-88-6

Properties

IUPAC Name

dioctyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-22-18(20)17-19(21)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVMXQFQTCJMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066138
Record name Propanedioic acid, dioctyl ester
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16958-88-6
Record name 1,3-Dioctyl propanedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 1,3-dioctyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 1,3-dioctyl ester
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Record name Propanedioic acid, dioctyl ester
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Foundational & Exploratory

Synthesis of Dioctyl Malonate from Malonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dioctyl malonate from malonic acid and n-octanol. The primary method detailed is the Fischer-Speier esterification, a well-established acid-catalyzed esterification reaction. This document outlines the reaction mechanism, experimental protocols, and relevant quantitative data for the compounds involved.

Introduction

This compound is a diester of malonic acid that finds applications in various chemical syntheses. Its synthesis from malonic acid and octanol is a direct esterification process. The reaction involves the condensation of two molecules of n-octanol with one molecule of malonic acid in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product.

Reaction and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of malonic acid with n-octanol.[1] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible.[2][3] To achieve high yields, the equilibrium is shifted towards the formation of the ester by using an excess of one of the reactants (typically the alcohol) or by removing the water formed during the reaction.[3][4] The use of a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or p-xylene, is a common technique for water removal.[5]

The mechanism of the Fischer esterification involves the following key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic attack by the alcohol (n-octanol) on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

  • Elimination of water to form a protonated ester.

  • Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

This process occurs at both carboxylic acid groups of the malonic acid to form the diester, this compound.

Quantitative Data

A summary of the key physical and chemical properties of the reactants and the product is presented in the table below for easy reference and comparison.

PropertyMalonic Acidn-OctanolThis compound
IUPAC Name Propanedioic acid[6]Octan-1-ol[7]Propanedioic acid, dioctyl ester[8]
CAS Number 141-82-2[9]111-87-5[10]16958-88-6[11]
Molecular Formula C₃H₄O₄[6]C₈H₁₈O[10]C₁₉H₃₆O₄[8]
Molecular Weight ( g/mol ) 104.06[12]130.23[13]328.49[8]
Appearance White crystalline solid[9]Colorless liquid[10]Colorless to pale yellow liquid[11]
Density (g/cm³) 1.619[12]0.827 (at 20 °C)[7]0.919 (at 25 °C)[11]
Melting Point (°C) 135-137 (decomposes)[12]-16 to -15[7][10]Not available
Boiling Point (°C) Decomposes above 140[6]194-195[10]158-160 (at 19 mmHg)[11]
Solubility Soluble in water, alcohol, ether[12]Insoluble in water; soluble in ethanol, etherSlightly soluble in water; soluble in alcohol[11]

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of Fischer esterification and adapts procedures for similar esters to the synthesis of this compound.[5]

Materials:

  • Malonic acid

  • n-Octanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • p-Xylene or Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine malonic acid (1.0 eq), n-octanol (3.0 eq), and a suitable amount of p-xylene to facilitate azeotropic removal of water. A molar ratio of acid to alcohol of 1:3 has been reported to give good yields.[5]

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02-0.05 eq) or a few drops of concentrated sulfuric acid to the reaction mixture.

  • Heating and Reflux: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with p-xylene. Continue the reflux until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction progress can also be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the acid number of the reaction mixture.[5]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Remove the solvent (p-xylene) and excess n-octanol using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.[5] Due to the high boiling point of this compound, a high vacuum is necessary for the distillation.

Expected Yield: Yields for the synthesis of malonic acid esters under similar conditions have been reported to be in the range of 74-89%.[5]

Visualizations

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.

Synthesis_of_Dioctyl_Malonate malonic_acid Malonic Acid (HOOC-CH₂-COOH) intermediate Tetrahedral Intermediate malonic_acid->intermediate + 2x n-Octanol + H⁺ octanol n-Octanol (CH₃(CH₂)₇OH) octanol->intermediate catalyst Acid Catalyst (H⁺) catalyst->intermediate dioctyl_malonate This compound ((CH₃(CH₂)₇OOC)₂CH₂) intermediate->dioctyl_malonate - 2x H₂O - H⁺ water Water (H₂O) intermediate->water

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Malonic Acid, n-Octanol, p-Xylene) catalyst 2. Catalyst Addition (p-TsOH or H₂SO₄) setup->catalyst reflux 3. Heating and Reflux (Water Removal via Dean-Stark) catalyst->reflux cooling 4. Cooling reflux->cooling washing 5. Washing (H₂O, NaHCO₃, Brine) cooling->washing drying 6. Drying (Anhydrous MgSO₄) washing->drying evaporation 7. Solvent Removal (Rotary Evaporation) drying->evaporation distillation 8. Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

References

An In-depth Technical Guide to Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Di-n-octyl Malonate: IUPAC Name and CAS Number
  • IUPAC Name: dioctyl propanedioate

  • CAS Number: A specific CAS number for di-n-octyl malonate is not consistently reported in major chemical databases. For related compounds, such as bis(2-ethylhexyl) malate, the CAS number is 56235-92-8[1]. It is crucial for researchers to verify the specific isomer and corresponding identifier when sourcing or synthesizing this compound.

Physicochemical Properties

Quantitative data for di-n-octyl malonate is not extensively published. However, based on the properties of similar long-chain dialkyl esters and related compounds like diethyl malonate, the following properties can be estimated.

PropertyEstimated Value
Molecular Formula C₁₉H₃₆O₄
Molecular Weight 328.49 g/mol
Appearance Colorless to pale yellow oily liquid
Boiling Point > 250 °C (decomposes)
Melting Point < 0 °C
Density ~0.9 g/cm³
Solubility in Water Insoluble
Solubility in Solvents Soluble in alcohols, ethers, and other organic solvents

Experimental Protocols

Synthesis of Di-n-octyl Malonate via Fischer Esterification

The most common method for synthesizing dialkyl malonates is the Fischer esterification of malonic acid with the corresponding alcohol, in this case, n-octanol. This reaction is typically catalyzed by a strong acid.

Materials:

  • Malonic acid (1 equivalent)

  • n-octanol (2.2 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.02 equivalents)

  • Toluene (as a solvent to facilitate water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, n-octanol, and toluene.

  • With gentle stirring, slowly add the catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene and excess n-octanol under reduced pressure using a rotary evaporator.

  • The resulting crude di-n-octyl malonate can be further purified by vacuum distillation.

Visualizations

Experimental Workflow for the Synthesis of Di-n-octyl Malonate

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification malonic_acid Malonic Acid reflux Heat to Reflux with Dean-Stark Trap malonic_acid->reflux n_octanol n-Octanol n_octanol->reflux h2so4 H₂SO₄ (catalyst) h2so4->reflux toluene Toluene toluene->reflux wash_h2o Wash with Water reflux->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry evaporation Solvent Evaporation dry->evaporation distillation Vacuum Distillation evaporation->distillation product Di-n-octyl Malonate distillation->product

Caption: Fischer Esterification Workflow for Di-n-octyl Malonate Synthesis.

Logical Relationship in Malonic Ester Synthesis

Malonic esters, such as dioctyl malonate, are key reagents in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.

G cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_products Final Products malonic_ester This compound deprotonation Deprotonation malonic_ester->deprotonation base Strong Base (e.g., NaOEt) base->deprotonation alkyl_halide Alkyl Halide (R-X) alkylation Alkylation (Sₙ2) alkyl_halide->alkylation deprotonation->alkylation forms enolate hydrolysis_decarboxylation Hydrolysis and Decarboxylation alkylation->hydrolysis_decarboxylation forms alkylated malonic ester carboxylic_acid Substituted Carboxylic Acid (R-CH₂-COOH) hydrolysis_decarboxylation->carboxylic_acid co2 CO₂ hydrolysis_decarboxylation->co2 alcohol Octanol hydrolysis_decarboxylation->alcohol

Caption: Logical Flow of the Malonic Ester Synthesis.

References

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available Material Safety Data Sheet (MSDS) information for dioctyl malonate (CAS No. 16958-88-6). The guide is intended to equip researchers, scientists, and professionals in drug development with essential safety, handling, and experimental protocol information. All quantitative data is presented in clear tabular formats, and key processes are visualized using diagrams for enhanced understanding.

Analysis of this compound Safety Data

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[2] A summary of its key physical and chemical properties is provided in the table below. It is important to note that some of this data is estimated and should be treated as indicative.

PropertyValueSource(s)
Molecular Formula C19H36O4[3]
Molecular Weight 328.49 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 158-160 °C @ 19 mmHg 363-364 °C @ 760 mmHg[2]
Specific Gravity 0.9189 g/cm³ @ 25 °C[2]
Refractive Index 1.4345 @ 25 °C[2]
Flash Point 162.78 °C (325.00 °F) (Closed Cup)[2]
Vapor Pressure 0.00001 mmHg @ 25 °C (estimated)[2]
Solubility Soluble in alcohol. Slightly soluble in water (0.01328 mg/L @ 25 °C, estimated).[2]
Toxicological Data

Quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) values, are not available in the reviewed safety data sheets.[1] However, the available SDS classifies the substance as a skin, eye, and respiratory irritant.[1]

EndpointResultSource(s)
Acute Oral Toxicity Not determined[2]
Acute Dermal Toxicity Not determined[2]
Acute Inhalation Toxicity Not determined[2]
Skin Corrosion/Irritation Causes skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]
Respiratory Sensitization May cause respiratory irritation[1]

Experimental Protocols

Standardized testing protocols are crucial for assessing the safety and hazards of chemical substances. Below are detailed methodologies for key experiments relevant to the data presented in a typical MSDS.

Flash Point Determination: Cleveland Open Cup (COC) Method (ASTM D92)

This method is used to determine the flash and fire points of petroleum products and other liquids.

Methodology:

  • Apparatus: Cleveland open cup apparatus, thermometer, and a test flame applicator.

  • Procedure:

    • Fill the test cup with the sample to the filling mark.

    • Heat the sample at a specified rate.

    • Apply a test flame across the center of the cup at specified temperature intervals.

    • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.

    • To determine the fire point, heating is continued until the application of the test flame causes the substance to ignite and sustain burning for at least five seconds.

Acute Oral Toxicity: OECD Guideline 420

This guideline outlines a method for assessing the acute oral toxicity of a substance.

Methodology:

  • Test Animals: Typically, rats are used.

  • Procedure:

    • A single dose of the substance is administered orally to a group of fasted animals.

    • The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

    • The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Irritation/Corrosion: OECD Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Test Animals: Typically, albino rabbits are used.

  • Procedure:

    • A small amount of the test substance is applied to a shaved patch of skin on the animal.

    • The patch is covered with a gauze dressing.

    • After a specified exposure period (e.g., 4 hours), the dressing and any residual test substance are removed.

    • The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

    • The severity of the skin reactions is scored to determine the level of irritation or corrosion.

Visualizing Key Processes

To further aid in the understanding of experimental and safety-related workflows, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_results Result Determination setup1 Fill Cleveland Open Cup with this compound setup2 Insert Thermometer setup1->setup2 heat Heat the sample at a controlled rate setup2->heat apply_flame Apply test flame at specified intervals heat->apply_flame observe Observe for a flash apply_flame->observe observe->apply_flame No Flash flash_point Record temperature of first flash (Flash Point) observe->flash_point Flash Observed fire_point Record temperature of sustained burning for 5s (Fire Point) observe->fire_point Sustained Burning continue_heating Continue heating flash_point->continue_heating continue_heating->apply_flame

Caption: Experimental Workflow for Cleveland Open Cup Flash Point Determination.

spill_response_workflow cluster_initial Initial Response cluster_containment Containment and Cleanup cluster_decontamination Decontamination and Disposal spill This compound Spill Occurs evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE (gloves, goggles, respirator) ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, earth) ppe->contain collect Collect absorbed material into a suitable container for disposal contain->collect decontaminate Decontaminate the spill area collect->decontaminate disposal Dispose of waste in accordance with local regulations decontaminate->disposal report Report the incident disposal->report

Caption: Logical Workflow for Responding to a this compound Spill.

Handling and Storage

Proper handling and storage of this compound are essential to minimize risks.

  • Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a summary of the currently available safety information for this compound. The lack of comprehensive quantitative toxicological data underscores the importance of exercising caution and adhering to strict safety protocols when handling this chemical. Researchers and drug development professionals should always consult the most recent and complete Safety Data Sheet provided by their supplier before use and ensure that a thorough risk assessment is conducted for any new experimental procedures involving this compound.

References

Solubility of Dioctyl Malonate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dioctyl malonate, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents qualitative solubility information and supplements it with quantitative data for the structurally related compound, diethyl malonate, for comparative purposes. Furthermore, this document details standardized experimental protocols for determining the solubility of esters and outlines the synthetic pathway for this compound.

Solubility Data

The solubility of this compound in aqueous and organic solvents is a critical parameter for its application in synthesis, purification, and formulation. While specific quantitative data is scarce in publicly available literature, its general solubility profile can be inferred from its chemical structure and from information on similar long-chain dialkyl esters.

Qualitative Solubility of this compound:

This compound is generally described as being soluble in alcohols and insoluble in water. One source provides an estimated water solubility of 0.01328 mg/L at 25 °C, highlighting its hydrophobic nature.[1]

Quantitative Solubility of Diethyl Malonate (for comparison):

To provide a quantitative context, the solubility of the shorter-chain analogue, diethyl malonate, is presented below. It is important to note that the longer alkyl chains of this compound will generally lead to lower solubility in polar solvents and higher solubility in non-polar solvents compared to diethyl malonate.

SolventSolubility of Diethyl MalonateTemperature (°C)
Water20 g/L20
60% Ethanol1 mL in 1.5 mLNot Specified
AcetoneVery SolubleNot Specified
BenzeneVery SolubleNot Specified
EtherMiscibleNot Specified
ChloroformSolubleNot Specified

Data compiled from various sources.[2][3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a compound like this compound in organic solvents. These protocols can be adapted for specific laboratory settings and analytical capabilities.

Gravimetric Method

This method is a straightforward and widely used technique for determining solubility.

Principle: A saturated solution of the solute in the solvent of interest is prepared. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • Analytical balance

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

  • This compound

  • Selected organic solvents

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to match the solution temperature and prevent precipitation or dissolution).

    • Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.

    • Once the solvent is completely evaporated, place the dish or vial in an oven at a temperature below the boiling point of the solute to remove any residual solvent.

    • Cool the dish or vial in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or grams per 100 grams of solvent ( g/100g ).

Spectroscopic Method (UV-Vis)

This method is suitable if the solute has a chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Constant temperature bath

  • Filtration apparatus

  • This compound

  • Selected organic solvents (UV-grade)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound at a constant temperature.

  • Sample Withdrawal and Analysis:

    • Withdraw and filter a sample of the saturated solution as described in the gravimetric method (Section 2.1, step 2).

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units.

Synthesis of this compound

This compound is typically synthesized via the esterification of malonic acid with octanol. The reaction is generally catalyzed by an acid.

Reaction Scheme

The overall chemical reaction is as follows:

Experimental Workflow

The following diagram illustrates a typical laboratory-scale workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Malonic Acid + 2 eq. Octanol + Catalyst (e.g., H2SO4) + Solvent (e.g., Toluene) ReactionVessel Reaction at Reflux (with Dean-Stark trap) Reactants->ReactionVessel Charge Quenching Cool and Quench (e.g., with NaHCO3 solution) ReactionVessel->Quenching Reaction Mixture Separation Phase Separation (Separatory Funnel) Quenching->Separation Washing Wash Organic Layer (e.g., with Brine) Separation->Washing Drying Dry Organic Layer (e.g., with Na2SO4) Washing->Drying Filtration Filter Drying Agent Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

This guide provides foundational information on the solubility and synthesis of this compound. For specific applications, it is recommended that researchers perform their own solubility determinations using the protocols outlined herein to obtain precise data relevant to their experimental conditions.

References

The Core Mechanism of Malonic Ester Synthesis: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a cornerstone reaction in organic chemistry, enabling the versatile and predictable formation of substituted carboxylic acids from simple precursors. Its robustness and reliability have cemented its importance in the synthesis of complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. This guide provides an in-depth examination of the core mechanism, supported by detailed experimental protocols, quantitative data, and process visualizations to empower researchers in applying this powerful synthetic tool.

The Core Reaction Mechanism

The malonic ester synthesis transforms an alkyl halide into a carboxylic acid with two additional carbon atoms, effectively using the diethyl malonate anion as a synthetic equivalent for the carboxymethyl (⁻CH₂COOH) synthon. The overall process can be dissected into four fundamental steps: enolate formation, alkylation, saponification, and decarboxylation.

Step 1: Enolate Formation (Deprotonation)

The synthesis begins with the deprotonation of a malonic ester, most commonly diethyl malonate, at the α-carbon (the carbon flanked by the two carbonyl groups). The protons on this methylene group are particularly acidic (pKa ≈ 13 in DMSO) due to the resonance stabilization of the resulting conjugate base. The two electron-withdrawing carbonyl groups effectively delocalize the negative charge of the carbanion, forming a stable enolate. A strong base is required for complete deprotonation, with sodium ethoxide (NaOEt) in ethanol being a common and effective choice. It is crucial to use a base whose alkoxide component matches the ester's alcohol component (e.g., ethoxide for ethyl esters) to prevent transesterification side reactions[1].

Step 2: Alkylation

The resonance-stabilized enolate is a potent carbon nucleophile. In the second step, it attacks an electrophilic alkyl halide (R-X) in a classic SN2 reaction. This step forms a new carbon-carbon bond, attaching the alkyl group (R) to the α-carbon of the malonic ester. The efficiency of this step is highest with primary alkyl halides and methyl halides. Secondary halides are less ideal, and tertiary halides are generally unsuitable as they tend to undergo elimination reactions under the basic conditions[2].

Step 3: Saponification (Ester Hydrolysis)

Following alkylation, the resulting dialkyl malonic ester is hydrolyzed. This is typically achieved through saponification, which involves heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup (e.g., with HCl or H₂SO₄). This process converts both ester groups into carboxylate salts, which are then protonated to form a substituted malonic acid.

Step 4: Decarboxylation

The final step involves the decarboxylation of the substituted malonic acid. Upon heating (typically to 100-150 °C), the β-dicarboxylic acid readily loses a molecule of carbon dioxide through a cyclic pericyclic transition state. This reaction is facile because it forms a stable enol intermediate, which then tautomerizes to the final, stable substituted carboxylic acid product[1][3].

Visualizing the Pathway and Workflow

To clarify the relationships between the core steps and the practical laboratory execution, the following diagrams are provided.

Malonic Ester Synthesis Mechanism Core Mechanism of Malonic Ester Synthesis A Diethyl Malonate P1 1. Deprotonation A->P1 + Base (NaOEt) B Resonance-Stabilized Enolate P2 2. Alkylation (SN2) B->P2 + Alkyl Halide (R-X) C Alkylated Malonic Ester P3 3. Saponification (Hydrolysis) C->P3 1. NaOH, H₂O 2. H₃O⁺ D Substituted Malonic Acid P4 4. Decarboxylation (Heat) D->P4 - CO₂ E Final Carboxylic Acid Product P1->B P2->C P3->D P4->E

Caption: The four core steps of the malonic ester synthesis.

Experimental Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Base Base Addition & Enolate Formation Setup->Base Alkyl Alkyl Halide Addition & Reflux Base->Alkyl Workup1 Alkylation Workup (Solvent Removal, H₂O wash) Alkyl->Workup1 Sapon Saponification (Base, Heat) Workup1->Sapon Acidify Acidification & Decarboxylation (Heat) Sapon->Acidify Workup2 Final Workup (Extraction) Acidify->Workup2 Purify Purification (Distillation) Workup2->Purify Analyze Product Analysis (NMR, GC, IR) Purify->Analyze

Caption: A typical laboratory workflow for malonic ester synthesis.

Quantitative Data from Key Experiments

The efficiency of the malonic ester synthesis is highly dependent on the substrate and reaction conditions. The following table summarizes quantitative data from established, peer-reviewed procedures.

Target ProductAlkylating AgentBaseMolar Ratio (Base:Ester:Halide)Reaction ConditionsYieldReference
Diethyl n-butylmalonaten-Butyl bromideSodium Ethoxide1 : 1.03 : 1Reflux in ethanol, ~2 hours80-83%Organic Syntheses[2]
Diethyl sec-butylmalonatesec-Butyl bromideSodium Ethoxide1 : 1.03 : 1.01Reflux in ethanol, 48 hours83-84%Organic Syntheses[4]
Diethyl methylmalonateMethyl bromideSodium Ethoxide1 : 1 : 1.05Reaction in ethanol, 4 hours97%Organic Syntheses[5]
Cyclobutanecarboxylic acid1,3-DibromopropaneSodium Ethoxide2.1 : 1 : 1.05Reflux in ethanol, 24 hours18-21% (overall)Organic Syntheses[6]

Detailed Experimental Protocol: Synthesis of Diethyl n-Butylmalonate

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and reproducible chemical preparations.[2]

Materials:

  • Sodium metal (5 atoms, 115 g)

  • Absolute ethanol (2.5 L)

  • Diethyl malonate (5.15 moles, 825 g)

  • n-Butyl bromide (5.0 moles, 685 g)

Procedure:

  • Preparation of Sodium Ethoxide: A 5-L round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, and a separatory funnel. Absolute ethanol (2.5 L) is added to the flask. Clean sodium metal (115 g) is added portion-wise through the condenser. The mixture may require cooling with an external water bath if the reaction becomes too vigorous.

  • Enolate Formation: Once all the sodium has reacted and dissolved, the resulting sodium ethoxide solution is cooled to approximately 50°C. Diethyl malonate (825 g) is then added slowly from the separatory funnel with continuous stirring.

  • Alkylation: To the clear enolate solution, n-butyl bromide (685 g) is added gradually. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is heated under reflux until the solution is neutral to moist litmus paper (approximately 2 hours).

  • Workup and Isolation: The reaction flask is arranged for distillation, and the bulk of the ethanol is removed via a steam or water bath. The residue is treated with approximately 2 L of water and shaken thoroughly. The upper layer containing the crude product is separated.

  • Purification: The crude diethyl n-butylmalonate is purified by vacuum distillation. The product is collected at 130–135°C at 20 mm Hg. The reported yield is 80-83% of the theoretical value.

Safety Precautions: This procedure involves metallic sodium, a highly reactive and flammable substance that reacts violently with water. It must be handled under anhydrous conditions by trained personnel. The reaction generates heat and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Development

The malonic ester synthesis is a foundational method for constructing carbon frameworks found in numerous active pharmaceutical ingredients (APIs). Its ability to create α-substituted carboxylic acids makes it invaluable for synthesizing precursors to a wide range of drugs. A prominent historical application is in the synthesis of barbiturates, a class of central nervous system depressants. By performing a dialkylation of diethyl malonate followed by condensation with urea, a diverse library of barbiturate drugs (e.g., phenobarbital, secobarbital) can be accessed. The synthesis is also applied in the production of anticonvulsants and sedatives[1]. Its continued relevance lies in its predictability and utility for building complex chiral centers and carbon chains in modern drug discovery programs.

References

A Technical Guide to the Fundamental Reactions of Dicarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reactions of dicarboxylic acid esters. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the fundamental principles, reaction mechanisms, and practical applications of these versatile compounds, with a focus on providing actionable data and experimental insights.

Intramolecular Cyclization Reactions

Dicarboxylic acid esters are key substrates for the synthesis of cyclic compounds, which are prevalent scaffolds in many pharmaceutical agents. The two primary intramolecular cyclization reactions are the Dieckmann Condensation for forming five- and six-membered rings, and the Acyloin Condensation, which is particularly effective for larger ring systems.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to yield a cyclic β-keto ester.[1][2][3] This reaction is most effective for the synthesis of five- and six-membered rings from 1,6- and 1,7-diesters, respectively, due to the thermodynamic stability of these ring sizes.[4][5][6] The reaction is base-catalyzed, typically using a strong base such as sodium ethoxide.[7] The resulting cyclic β-keto ester can be further functionalized, for example, through alkylation and subsequent decarboxylation to produce substituted cyclic ketones.[1][4]

Dieckmann_Workflow Diester Dicarboxylic Acid Ester (e.g., Diethyl Adipate) Enolate Enolate Formation Diester->Enolate + Base Base Strong Base (e.g., NaOEt) Cyclization Intramolecular Nucleophilic Acyl Substitution Enolate->Cyclization Intermediate Cyclic Tetrahedral Intermediate Cyclization->Intermediate Elimination Elimination of Alkoxide Intermediate->Elimination BetaKetoEster Cyclic β-Keto Ester (e.g., Ethyl 2-oxocyclopentanecarboxylate) Elimination->BetaKetoEster Alkylation Alkylation (optional) BetaKetoEster->Alkylation Decarboxylation Hydrolysis & Decarboxylation (optional) Alkylation->Decarboxylation Product Substituted Cyclic Ketone Decarboxylation->Product

Caption: Workflow for the Dieckmann Condensation and subsequent functionalization.

SubstrateBaseSolventTemperatureProductYield (%)Reference(s)
Diethyl AdipateSodium EthoxideTolueneRefluxEthyl 2-oxocyclopentanecarboxylate74-81Organic Syntheses
Diethyl AdipateSodium MethoxideNone-Ethyl 2-oxocyclopentanecarboxylate61J. Chem. Soc., Perkin Trans. 1, 1998, 3521[8]
Diethyl AdipatePotassium t-ButoxideNone-Ethyl 2-oxocyclopentanecarboxylate82J. Chem. Soc., Perkin Trans. 1, 1998, 3521[8]
Diethyl AdipateSodium Methoxide-150°CEthyl 2-oxocyclopentanecarboxylateQuantitativeUS20060079709A1[8]
Diethyl PimelateSodium EthoxideBenzeneRefluxEthyl 2-oxocyclohexanecarboxylate75-80Organic Syntheses

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, dilute

  • Diethyl ether

  • Sodium sulfate, anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium ethoxide in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of diethyl adipate in anhydrous toluene dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.18 (q, J=7.1 Hz, 2H), 3.10 (t, J=8.9 Hz, 1H), 2.55-2.20 (m, 4H), 2.05-1.85 (m, 2H), 1.28 (t, J=7.1 Hz, 3H).[3][9]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 207.9, 171.8, 61.3, 57.9, 38.0, 30.1, 20.6, 14.1.[9]

  • IR (neat, cm⁻¹): 1750 (C=O, ester), 1725 (C=O, ketone), 1250 (C-O).

  • MS (EI, m/z): 156 (M⁺), 111, 83, 55.

Acyloin Condensation

The acyloin condensation is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α-hydroxyketone, also known as an acyloin.[9] For dicarboxylic acid esters, this reaction proceeds intramolecularly and is a powerful method for the synthesis of larger rings, particularly those with 10 or more members.[9] The reaction is typically performed in an aprotic, high-boiling solvent like toluene or xylene. A significant improvement to the reaction, known as the Rühlmann modification, involves trapping the enediolate intermediate with trimethylsilyl chloride, which generally leads to higher yields.

Acyloin_Mechanism Diester Dicarboxylic Acid Ester RadicalAnion Radical Anion Dimerization Diester->RadicalAnion + 2e⁻ Sodium 2Na Dianion Dianion Intermediate RadicalAnion->Dianion Diketone 1,2-Diketone Dianion->Diketone - 2RO⁻ Enediolate Enediolate Dianion Diketone->Enediolate + 2e⁻ Sodium2 2Na Enediol Enediol Enediolate->Enediol + 2H⁺ Workup Aqueous Workup (H₃O⁺) Tautomerization Tautomerization Enediol->Tautomerization Acyloin α-Hydroxyketone (Acyloin) Tautomerization->Acyloin

Caption: Simplified mechanism of the Acyloin Condensation.

Ring SizeYield (%)Reference(s)
5- and 6-membered80-85
4-, 7-, 10-, and 11-membered50-60
8- and 9-membered30-40
12-membered and higher>70

Materials:

  • Diethyl decanedioate (diethyl sebacate)

  • Sodium metal, finely dispersed

  • Toluene, anhydrous

  • Trimethylsilyl chloride (for Rühlmann modification)

  • Methanol

  • Hydrochloric acid, dilute

Procedure:

  • In a large, flame-dried, three-necked round-bottom flask equipped with a high-speed mechanical stirrer, a reflux condenser, and a dropping funnel, place finely dispersed sodium metal in anhydrous toluene.

  • Heat the mixture to reflux with very vigorous stirring to maintain a fine dispersion of the sodium.

  • A solution of diethyl decanedioate and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing suspension over several hours.

  • After the addition is complete, continue refluxing with stirring for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and cautiously add methanol to destroy any excess sodium.

  • The mixture is then hydrolyzed by the slow addition of dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with toluene or diethyl ether.

  • The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, the crude 2-hydroxycyclodecanone can be purified by vacuum distillation or recrystallization.

  • ¹H NMR (CDCl₃): δ 3.90-3.80 (m, 1H), 3.60 (d, 1H, OH), 2.60-2.40 (m, 2H), 1.90-1.20 (m, 18H).

  • ¹³C NMR (CDCl₃): δ 214.0, 76.0, 40.0, 35.0, 26.0, 25.5, 24.0, 23.5, 23.0, 22.5, 22.0.

  • IR (KBr, cm⁻¹): 3450 (O-H), 2930, 2860 (C-H), 1710 (C=O).

  • MS (EI, m/z): 198 (M⁺), 180, 152, 124, 98, 84, 69, 55.

Reactions of the Ester Functional Groups

The ester moieties of dicarboxylic acid esters can undergo a variety of transformations, including hydrolysis, reduction, and ammonolysis, to yield a diverse range of difunctional compounds.

Hydrolysis

The hydrolysis of dicarboxylic acid esters cleaves the ester bonds to produce the corresponding dicarboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is a reversible process, and to drive the reaction to completion, an excess of water is typically used.[2]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible due to the deprotonation of the resulting carboxylic acid by the base, forming a carboxylate salt. The dicarboxylic acid can be obtained by subsequent acidification.

Materials:

  • Diethyl adipate

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Ethanol (as a co-solvent to increase solubility)

  • Hydrochloric acid, concentrated

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl adipate in a minimal amount of ethanol.

  • Add an excess of sodium hydroxide solution to the flask.

  • Heat the mixture to reflux for 1-2 hours. The completion of the reaction can be monitored by the disappearance of the insoluble ester layer.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution by the slow addition of concentrated hydrochloric acid in an ice bath until the pH is strongly acidic.

  • The precipitated adipic acid is collected by vacuum filtration, washed with cold water, and dried.

Reduction to Diols

Dicarboxylic acid esters can be reduced to the corresponding diols. A classic method for this transformation is the Bouveault-Blanc reduction.

This reduction method employs metallic sodium in a protic solvent, typically absolute ethanol, to reduce the ester functional groups to primary alcohols.[5] It offers an alternative to metal hydride reagents like lithium aluminum hydride.

Bouveault_Blanc_Logic Start Dicarboxylic Acid Ester Process Radical-mediated Electron Transfer and Protonation Start->Process Reagents Sodium (Na) + Absolute Ethanol (EtOH) Reagents->Process Product Diol Process->Product

Caption: Logical flow of the Bouveault-Blanc Reduction.

SubstrateProductYield (%)Reference(s)
Ethyl OleateOleyl AlcoholHigh
Lauryl EsterLauryl AlcoholHigh[9]
Diethyl Sebacate1,10-DecanediolGood[9]
Diethyl Adipate1,6-HexanediolHigh[9]

Materials:

  • Diethyl adipate

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid, dilute

Procedure:

  • In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, place a solution of diethyl adipate in absolute ethanol.

  • While vigorously stirring the solution, add small pieces of sodium metal at a rate that maintains a steady reflux.

  • After all the sodium has been added and the reaction has subsided, continue stirring until all the sodium has dissolved.

  • Cool the reaction mixture and cautiously add water to hydrolyze the resulting alkoxides.

  • Acidify the mixture with dilute hydrochloric acid.

  • The product, 1,6-hexanediol, can be isolated by extraction with an appropriate organic solvent (e.g., diethyl ether), followed by drying of the organic phase and removal of the solvent. Purification can be achieved by distillation or recrystallization.

  • ¹H NMR (CDCl₃, 300 MHz): δ 3.64 (t, J=6.6 Hz, 4H), 1.62-1.52 (m, 4H), 1.45-1.35 (m, 4H), 2.0 (br s, 2H, OH).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 62.8, 32.6, 25.6.

  • IR (KBr, cm⁻¹): 3330 (broad, O-H), 2940, 2860 (C-H).

Ammonolysis to Diamides

Dicarboxylic acid esters react with ammonia to form diamides. This reaction, known as ammonolysis, involves the nucleophilic attack of ammonia on the ester carbonyl group, leading to the displacement of the alcohol.

Materials:

  • Diethyl adipate

  • Concentrated aqueous ammonia or ammonia in methanol

  • Ethanol (as a co-solvent)

Procedure:

  • In a sealed pressure vessel, dissolve diethyl adipate in ethanol.

  • Add an excess of concentrated aqueous ammonia or a solution of ammonia in methanol.

  • Heat the sealed vessel to a temperature of 100-150°C for several hours.

  • After cooling, the precipitated adipamide can be collected by filtration.

  • The crude product can be purified by recrystallization from water or ethanol.

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 6.95 (s, 2H, NH₂), 6.45 (s, 2H, NH₂), 2.02 (t, J=7.3 Hz, 4H), 1.45 (m, 4H).

  • IR (KBr, cm⁻¹): 3400, 3200 (N-H), 1640 (C=O, amide I), 1610 (N-H bend, amide II).

This guide provides a foundational understanding of the key reactions of dicarboxylic acid esters. The provided data and protocols are intended to be a starting point for further research and development. For specific applications, optimization of reaction conditions may be necessary.

References

Methodological & Application

Application Notes and Protocols for Malonic Ester Synthesis Using Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the malonic ester synthesis of long-chain carboxylic acids using dioctyl malonate. This method is particularly advantageous for synthesizing substituted carboxylic acids with long alkyl chains, which are valuable intermediates in drug development and materials science. This compound is often preferred over diethyl malonate in these syntheses due to the reduced propensity for side reactions and the favorable physical properties of the intermediates.

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids. The synthesis involves the alkylation of a malonic ester, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired carboxylic acid.[1][2][3][4] The use of this compound as the starting material offers advantages in the synthesis of lipophilic carboxylic acids, as the long octyl chains can improve the solubility of intermediates in organic solvents and minimize emulsion formation during aqueous workup steps.

The overall transformation can be summarized in three key stages:

  • Enolate Formation: The α-protons of this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Treatment with a suitable base results in the formation of a stabilized enolate.[2][4]

  • Alkylation: The resulting enolate is a potent nucleophile and readily undergoes SN2 reaction with an alkyl halide to form a C-C bond at the α-position.[2][4]

  • Hydrolysis and Decarboxylation: The dialkyl malonate derivative is then hydrolyzed to the corresponding dicarboxylic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to afford the final substituted carboxylic acid.[1][2][3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a long-chain carboxylic acid, 2-octyldodecanoic acid, using this compound and 1-bromooctane as an example.

Materials and Reagents
  • This compound (98% purity)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromooctane (99% purity)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Protocol 1: Alkylation of this compound with 1-Bromooctane

This protocol is adapted from a general procedure for the alkylation of malonic esters.[1]

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 g of a 60% dispersion, 25 mmol).

  • Solvent Addition: Under a nitrogen atmosphere, add 50 mL of anhydrous DMF to the flask.

  • Enolate Formation: While stirring, slowly add this compound (8.2 g, 25 mmol) dropwise to the suspension of sodium hydride in DMF at room temperature. The addition should be controlled to manage the evolution of hydrogen gas. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Alkylation: To the resulting enolate solution, add 1-bromooctane (4.8 g, 25 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dioctyl 2-octylmalonate.

Protocol 2: Saponification and Decarboxylation

This protocol is based on general procedures for the hydrolysis and decarboxylation of malonic esters.[2][5]

  • Saponification:

    • To the crude dioctyl 2-octylmalonate obtained from the previous step, add a solution of potassium hydroxide (5.6 g, 100 mmol) in 100 mL of ethanol.

    • Heat the mixture to reflux and maintain for 6 hours.

  • Acidification and Decarboxylation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add 100 mL of water to the residue and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

    • Heat the acidic solution to 100 °C for 3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Isolation of Product:

    • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude 2-octyldodecanoic acid.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the malonic ester synthesis of long-chain carboxylic acids.

Starting MalonateAlkyl HalideProductYield (%)Reference
Diethyl malonate1-BromobutaneDiethyl 2-butylmalonate93[6]
Di-n-butyl malonateBenzyl chlorideDi-n-butyl benzylcetylmalonate67[7]
Diethyl malonate1-IodopropanePentanoic acidNot specified[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the malonic ester synthesis using this compound.

MalonicEsterSynthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A This compound C This compound Enolate A->C Deprotonation B Base (e.g., NaH) in DMF E Alkylated this compound C->E SN2 Reaction D Alkyl Halide (R-X) G Substituted Carboxylic Acid (R-CH2-COOH) E->G Saponification & Decarboxylation F 1. KOH, EtOH 2. H3O+, Heat

Malonic Ester Synthesis Workflow
Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the mechanistic pathway of the malonic ester synthesis.

ReactionMechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation start This compound enolate Enolate Intermediate start->enolate + Base (-H+) alkylated_ester Alkylated this compound enolate->alkylated_ester + R-X (-X) alkyl_halide Alkyl Halide (R-X) dicarboxylic_acid Dicarboxylic Acid alkylated_ester->dicarboxylic_acid H3O+ / H2O final_product Carboxylic Acid dicarboxylic_acid->final_product Heat (-CO2)

Mechanism of Malonic Ester Synthesis

References

Application Notes and Protocols for the Deprotonation of Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dioctyl malonate is a key intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of a wide range of therapeutic agents. The reactivity of this compound is centered around the acidity of the methylene protons located between the two carbonyl groups. Deprotonation of this position generates a resonance-stabilized enolate, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions, most notably alkylation and acylation. The appropriate selection of a base for this deprotonation is critical to ensure high yields and minimize side reactions. These notes provide a detailed guide to selecting the optimal base and experimental protocols for the efficient deprotonation of this compound. Malonic esters are known to be valuable in the synthesis of a variety of compounds, including barbiturates and nonsteroidal anti-inflammatory agents.[1][2]

Base Selection for Deprotonation

The α-hydrogens of this compound are significantly more acidic than those of simple esters due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion through resonance. The pKa of diethyl malonate is approximately 13, and it is expected that this compound has a similar pKa.[3] This acidity allows for the use of a range of bases for deprotonation. The choice of base is contingent on several factors, including the desired reaction conditions, the nature of the subsequent electrophile, and the need to avoid potential side reactions.

Key Considerations for Base Selection:

  • Strength (pKa of conjugate acid): The base must be strong enough to deprotonate the malonate effectively.

  • Nucleophilicity: A non-nucleophilic base is often preferred to avoid unwanted reactions with the ester carbonyl groups.

  • Solubility: The base and its byproducts should have appropriate solubility in the chosen reaction solvent.

  • Steric Hindrance: The steric bulk of the base can influence the rate and success of the deprotonation.

  • Compatibility: The base should not react with other functional groups in the substrate or with the solvent.

Comparison of Common Bases

BaseConjugate Acid pKaCommon SolventsAdvantagesDisadvantages
Sodium Hydride (NaH) ~36 (H₂)THF, DMF- Strong, non-nucleophilic base.- Drives deprotonation to completion.- Hydrogen gas is the only byproduct.- Highly flammable and water-reactive.- Can act as a reducing agent.- Potential for side reactions with certain solvents (e.g., DMF, acetonitrile).[4]
Sodium Ethoxide (NaOEt) ~16 (Ethanol)Ethanol- Relatively inexpensive and easy to handle.- Sufficiently strong for malonate deprotonation.- Can lead to transesterification with this compound.- The equilibrium nature of the reaction may not result in complete deprotonation.
Sodium Octoxide (NaO(CH₂)₇CH₃) ~16 (Octanol)Toluene, THF- Avoids transesterification with this compound.- Not as commonly available as sodium ethoxide; may need to be prepared in situ.
Potassium tert-Butoxide (KOtBu) ~17 (tert-Butanol)THF, t-Butanol- Strong, sterically hindered base.- High reactivity.- Can promote elimination reactions with certain electrophiles.

Experimental Protocols

The following are generalized protocols for the deprotonation of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Deprotonation using Sodium Hydride (NaH)

This protocol is recommended when complete deprotonation is desired to avoid side reactions in subsequent steps.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

Procedure:

  • Preparation of NaH: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the required amount of sodium hydride (1.1 equivalents).

  • Washing of NaH (Optional but Recommended): To remove the mineral oil, wash the sodium hydride with anhydrous hexanes under an inert atmosphere. Allow the NaH to settle, and carefully remove the hexanes via cannula. Repeat this process two more times. Caution: Dry sodium hydride is pyrophoric.

  • Addition of Solvent: Add anhydrous THF or DMF to the flask via a syringe.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred suspension of NaH. The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of the sodium enolate of this compound is now complete, and the resulting solution/suspension is ready for the subsequent reaction.

Protocol 2: Deprotonation using Sodium Octoxide

This protocol is suitable when a less reactive base is preferred and to avoid transesterification.

Materials:

  • This compound

  • Sodium metal or sodium hydride

  • Anhydrous 1-octanol

  • Anhydrous toluene or THF

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Septum and nitrogen/argon inlet

Procedure for in situ Preparation of Sodium Octoxide:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous 1-octanol (1.1 equivalents) and anhydrous toluene.

  • Addition of Sodium: Carefully add sodium metal (1.1 equivalents) in small pieces to the stirred solution. The reaction is exothermic and will produce hydrogen gas. Alternatively, sodium hydride can be used for a more controlled reaction.

  • Formation of Alkoxide: Heat the mixture to reflux until all the sodium has reacted.

  • Cooling: Cool the resulting solution of sodium octoxide to room temperature.

Deprotonation Procedure:

  • Addition of this compound: Slowly add this compound (1.0 equivalent) to the solution of sodium octoxide.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The deprotonation will result in the formation of the this compound enolate. The solution is now ready for the next step in the synthesis.

Visualizations

Deprotonation_Mechanism DioctylMalonate This compound Enolate This compound Enolate DioctylMalonate->Enolate Deprotonation Base Base (B⁻) Base->Enolate ConjugateAcid Conjugate Acid (BH) Enolate->ConjugateAcid

Caption: General mechanism of this compound deprotonation.

Experimental_Workflow Start Start InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) Start->InertAtmosphere PrepBase Prepare Base Suspension/Solution (e.g., NaH in THF) Cooling Cool to 0 °C PrepBase->Cooling InertAtmosphere->PrepBase AddMalonate Slowly Add this compound Cooling->AddMalonate Reaction Stir and Warm to Room Temperature AddMalonate->Reaction EnolateFormation This compound Enolate Formed Reaction->EnolateFormation NextStep Proceed to Next Synthetic Step (e.g., Alkylation) EnolateFormation->NextStep

Caption: Workflow for the deprotonation of this compound.

References

Application Note: A Protocol for the Mono-alkylation of Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The malonic ester synthesis is a cornerstone reaction in organic chemistry, providing a versatile method for the synthesis of substituted carboxylic acids. The reaction involves the alkylation of a malonic ester, such as dioctyl malonate, at the carbon atom alpha to both carbonyl groups[1][2]. This process is facilitated by the notable acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate), which allows for their easy removal by a suitable base to form a stabilized enolate ion[1]. This enolate then acts as a nucleophile, reacting with an alkyl halide in an S(_N)2 reaction to form a C-C bond[3][4]. A significant challenge in this synthesis is controlling the extent of alkylation, as the mono-alkylated product still possesses one acidic proton and can undergo a second alkylation[1][2]. This protocol provides a detailed procedure for achieving selective mono-alkylation of this compound, a crucial step for various applications in drug development and materials science.

Experimental Protocol: Mono-alkylation using Sodium Hydride

This protocol details a general and effective method for the mono-alkylation of this compound using sodium hydride as the base in a non-protic solvent.

Materials and Equipment

  • Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Alkyl halide (e.g., 1-bromobutane, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

    • Diethyl ether or Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or Nitrogen gas inlet

    • Septa

    • Syringes

    • Addition funnel

    • Ice-water bath

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for vacuum distillation or column chromatography

Procedure

  • Reaction Setup:

    • A three-neck round-bottom flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

    • The flask is charged with sodium hydride (1.0 equivalent, 60% dispersion). The mineral oil can be removed by washing with anhydrous hexanes if desired.

    • Anhydrous DMF is added via syringe to the flask, and the resulting suspension is cooled to 0 °C using an ice-water bath[5].

  • Deprotonation:

    • This compound (1.1 equivalents) is dissolved in a small amount of anhydrous DMF in a separate flask.

    • This solution is added dropwise to the stirred NaH/DMF suspension at 0 °C via an addition funnel or syringe[5].

    • The mixture is stirred at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the enolate. Hydrogen gas evolution will be observed.

  • Alkylation:

    • The alkyl halide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C[5].

    • After the addition, the ice bath is removed, and the reaction is allowed to warm to room temperature.

    • The mixture is stirred at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, the flask is cooled again in an ice-water bath.

    • The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution to destroy any unreacted NaH.

    • The mixture is transferred to a separatory funnel and diluted with water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.

    • The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO(_4) or Na(_2)SO(_4), and filtered.

  • Purification:

    • The solvent is removed from the filtrate using a rotary evaporator.

    • The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield the pure mono-alkylated this compound.

Data Presentation: Comparison of Alkylation Methods

While the above protocol uses NaH, other base and solvent systems are commonly employed. Phase-transfer catalysis (PTC) offers a milder alternative that avoids strongly anhydrous conditions[3][6]. The choice of method may depend on the substrate and desired scale.

Alkyl HalideMalonic EsterBase (equiv.)CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1-BromobutaneDiethyl MalonateK(_2)CO(_3)18-crown-6DichloromethaneReflux2~70-80[3]
Allyl ChlorideMalonic EsterKOH (40% aq.)Azacrown etherOrganic PhaseRT1-2>90[7]
Methyl BromideEthyl MalonateNaOEt (1.0)NoneEthanolRT-79-83[8]
IodomethaneDimethyl MalonateNaH (1.0)NoneDMFRT2~95[5]
1,6-DichlorohexaneDiethyl MalonateK(_2)CO(_3) (1.2-1.8)TBABCyclohexaneReflux374[9]

Note: Yields are for analogous reactions, primarily with diethyl or dimethyl malonate, and serve as a general guide for the this compound system.

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the general chemical transformation for the mono-alkylation of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification A 1. Charge flask with NaH and anhydrous DMF B 2. Cool to 0°C A->B C 3. Add this compound (Deprotonation) B->C D 4. Add Alkyl Halide (Alkylation) C->D E 5. Stir at RT (Monitor by TLC) D->E F 6. Quench with aq. NH4Cl E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Evaporate Solvent G->H I 9. Purify Product (Distillation/Chromatography) H->I

Caption: Experimental workflow for mono-alkylation.

References

Application of Dioctyl Malonate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctyl malonate, a dialkyl ester of malonic acid, serves as a versatile C3 synthon in pharmaceutical synthesis. Its chemical reactivity is centered around the active methylene group, which is flanked by two carbonyl groups, rendering the α-protons acidic and readily deprotonated to form a stable enolate. This reactivity allows for the facile formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry. While diethyl malonate is more commonly cited in literature, this compound offers specific advantages in certain applications, particularly where increased lipophilicity is desired in the final product or intermediates, or when different reaction conditions (e.g., higher boiling point solvents) are employed.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). The protocols provided are based on established procedures for analogous diethyl malonate and have been adapted for this compound, with considerations for necessary modifications.

Key Applications and Reaction Types

The primary applications of this compound in pharmaceutical synthesis revolve around three main reaction types:

  • Malonic Ester Synthesis (Alkylation and Decarboxylation): This classic method involves the alkylation of the malonate enolate followed by hydrolysis and decarboxylation to produce substituted acetic acids. This is a fundamental strategy for introducing alkyl or arylalkyl side chains.

  • Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a weak base, to form a C=C double bond.

  • Cyclocondensation Reactions: this compound can react with dinucleophilic reagents, such as urea or hydrazobenzene, to form heterocyclic ring systems that are central to the structure of many pharmaceuticals.

Data Presentation: Reaction Parameters for Pharmaceutical Synthesis

The following tables summarize typical reaction conditions and expected outcomes for key pharmaceutical syntheses using dialkyl malonates. These parameters, primarily based on diethyl malonate, serve as a starting point for optimization when using this compound.

Table 1: Synthesis of Barbituric Acid Core via Cyclocondensation

ParameterValue/ConditionNotes
Reactants This compound, UreaSubstituted ureas can be used for N-substituted barbiturates.
Base Sodium Octoxide in 1-OctanolPrepared in situ from sodium metal and 1-octanol. The corresponding alkoxide to the ester is used to prevent transesterification.
Solvent 1-OctanolA high-boiling alcohol is suitable for this reaction.
Temperature 110-120 °C (Reflux)Higher temperature may be required compared to ethanol due to the higher boiling point of 1-octanol.
Reaction Time 7-10 hoursReaction progress should be monitored by TLC.
Work-up Acidification with HClTo precipitate the barbituric acid derivative.
Expected Yield 70-80%Yields may vary and require optimization for this compound.

Table 2: Synthesis of n-Butyl this compound (Intermediate for Phenylbutazone)

ParameterValue/ConditionNotes
Reactants This compound, n-Butyl BromideOther alkyl halides can be used for different side chains.
Base Sodium Octoxide in 1-OctanolTo generate the malonate enolate.
Solvent 1-OctanolProvides a suitable reaction medium.
Temperature 50-70 °CThe reaction is typically exothermic.
Reaction Time 2-4 hours (until neutral)Monitor with moist litmus paper.
Work-up Aqueous wash and distillationTo remove salts and purify the product.
Expected Yield 80-90%Good yields are generally achieved for this alkylation step.

Experimental Protocols

The following are detailed experimental protocols adapted for the use of this compound.

Protocol 1: Synthesis of Barbituric Acid

This protocol describes the synthesis of the core barbituric acid ring structure through the cyclocondensation of this compound and urea.

Materials:

  • This compound

  • Urea (dry)

  • Sodium metal

  • 1-Octanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Preparation of Sodium Octoxide: In a round-bottomed flask equipped with a reflux condenser and a drying tube, carefully add clean sodium metal (1 equivalent) in small pieces to anhydrous 1-octanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if it becomes too vigorous. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium octoxide.

  • Reaction Setup: To the freshly prepared sodium octoxide solution, add this compound (1 equivalent). Subsequently, add a solution of dry urea (1 equivalent) dissolved in warm anhydrous 1-octanol.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring for 7-10 hours. A white precipitate of the sodium salt of barbituric acid should form.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and add hot deionized water to dissolve the precipitate. Carefully acidify the solution with concentrated HCl with stirring until the solution is acidic to litmus paper. This will precipitate the barbituric acid.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold deionized water, and dry in an oven at 100 °C. The product can be further purified by recrystallization from hot water.

Protocol 2: Synthesis of Phenylbutazone (via n-Butyl this compound)

This synthesis involves two main stages: the alkylation of this compound to form n-butyl this compound, followed by cyclocondensation with hydrazobenzene.

Part A: Synthesis of n-Butyl this compound

Materials:

  • This compound

  • n-Butyl bromide

  • Sodium metal

  • 1-Octanol (anhydrous)

  • Deionized water

Procedure:

  • Enolate Formation: Prepare a solution of sodium octoxide in anhydrous 1-octanol as described in Protocol 1, Step 1, using 1 equivalent of sodium metal.

  • Alkylation: To the sodium octoxide solution, add this compound (1.05 equivalents) slowly with stirring. Then, add n-butyl bromide (1 equivalent) dropwise. The reaction is exothermic, and the temperature should be maintained between 50-70 °C.

  • Reaction Completion: Reflux the mixture for 2-4 hours, or until the solution is neutral to moist litmus paper.

  • Work-up: Distill off the excess 1-octanol under reduced pressure. To the residue, add deionized water and shake thoroughly. Separate the upper organic layer containing the n-butyl this compound.

  • Purification: Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and purify by vacuum distillation to obtain pure n-butyl this compound.

Part B: Synthesis of Phenylbutazone

Materials:

  • n-Butyl this compound (from Part A)

  • Hydrazobenzene

  • Sodium metal

  • Anhydrous xylene or toluene

Procedure:

  • Base Preparation: In a suitable reaction vessel, prepare sodium octoxide by reacting sodium metal with a small amount of anhydrous 1-octanol in anhydrous xylene or toluene.

  • Cyclocondensation: To the base, add n-butyl this compound (1 equivalent) and hydrazobenzene (1 equivalent).

  • Reaction: Heat the mixture to reflux with stirring for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and perform an appropriate aqueous work-up to remove salts and unreacted starting materials. The crude phenylbutazone can be purified by crystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described.

malonic_ester_synthesis dioctyl_malonate This compound enolate This compound Enolate dioctyl_malonate->enolate 1. Base (NaOR) alkylated_malonate n-Butyl Dioctyl Malonate enolate->alkylated_malonate 2. Alkyl Halide (R-X) dicarboxylic_acid n-Butylmalonic Acid alkylated_malonate->dicarboxylic_acid 3. H3O+, Δ substituted_acid Substituted Acetic Acid dicarboxylic_acid->substituted_acid 4. Decarboxylation (-CO2)

Caption: Malonic Ester Synthesis Workflow.

barbiturate_synthesis reactants This compound + Urea cyclocondensation Cyclocondensation (Reflux) reactants->cyclocondensation Add to Base base Sodium Octoxide in 1-Octanol base->cyclocondensation sodium_salt Sodium Salt of Barbituric Acid cyclocondensation->sodium_salt acidification Acidification (HCl) sodium_salt->acidification Aqueous Work-up barbituric_acid Barbituric Acid (Precipitate) acidification->barbituric_acid purification Filtration & Drying barbituric_acid->purification final_product Pure Barbituric Acid purification->final_product

Caption: Experimental Workflow for Barbituric Acid Synthesis.

phenylbutazone_synthesis_logic cluster_alkylation Stage 1: Alkylation cluster_cyclocondensation Stage 2: Cyclocondensation dioctyl_malonate This compound alkylation Alkylation with n-Butyl Bromide dioctyl_malonate->alkylation butyl_malonate n-Butyl this compound alkylation->butyl_malonate cyclization Cyclocondensation butyl_malonate->cyclization Intermediate hydrazobenzene Hydrazobenzene hydrazobenzene->cyclization phenylbutazone Phenylbutazone cyclization->phenylbutazone

Caption: Logical Flow for Phenylbutazone Synthesis.

Considerations for Using this compound

When adapting protocols from diethyl malonate to this compound, researchers should consider the following:

  • Steric Hindrance: The larger octyl groups may introduce steric hindrance, potentially slowing down the reaction rate. This might necessitate longer reaction times or higher temperatures.

  • Solubility: this compound is significantly more lipophilic than diethyl malonate. This can be advantageous for reactions in nonpolar solvents and for the synthesis of lipophilic drug molecules.

  • Choice of Base and Solvent: To avoid transesterification, the alkoxide base should correspond to the alkyl group of the malonate ester (i.e., sodium octoxide for this compound). The corresponding alcohol (1-octanol) is a suitable high-boiling solvent.

  • Purification: The higher boiling point of this compound and its derivatives will require purification by vacuum distillation.

Conclusion

This compound is a valuable reagent in pharmaceutical synthesis, offering a lipophilic alternative to the more commonly used diethyl malonate. Its core reactivity through malonic ester synthesis, Knoevenagel condensation, and cyclocondensation allows for the construction of a wide range of pharmaceutical compounds. While direct experimental data for this compound is less abundant, the well-established protocols for diethyl malonate provide a robust foundation for developing synthetic routes. Careful consideration of the differences in physical properties and potential steric effects is crucial for successful adaptation and optimization of these reactions.

Application Notes and Protocols for the Synthesis of Substituted Acetic Acids Using Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of mono- and di-substituted acetic acids.[1][2][3] This method utilizes a malonic ester, such as dioctyl malonate, as a starting material. The key steps of this synthesis involve the formation of a stabilized enolate, followed by alkylation with a suitable electrophile, and subsequent hydrolysis and decarboxylation to yield the desired substituted acetic acid.[4][5] The use of this compound, with its long alkyl chains, can offer advantages in certain applications, such as improved solubility in non-polar solvents and potentially different reaction kinetics compared to the more common diethyl malonate.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of substituted acetic acids, addressing the needs of researchers and professionals in drug development and other scientific fields.

Core Principles

The synthetic strategy is based on the relatively high acidity of the α-protons of the methylene group in this compound, which are flanked by two carbonyl groups. This allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate ion.[2][5] This enolate then acts as a nucleophile, attacking an alkyl halide (or other suitable electrophile) in an SN2 reaction to form a substituted this compound.[5] The resulting α-substituted or α,α-disubstituted this compound can then be hydrolyzed to the corresponding malonic acid, which readily undergoes decarboxylation upon heating to afford the final substituted acetic acid.[4]

Experimental Protocols

Note: Specific experimental data for the use of this compound is limited in the available literature. The following protocols are adapted from established procedures for diethyl malonate and include considerations for the properties of the dioctyl ester. Optimization of reaction conditions is highly recommended.

Protocol 1: Mono-alkylation of this compound

This protocol describes the synthesis of a mono-substituted acetic acid.

Materials:

  • This compound

  • Anhydrous ethanol or a suitable non-polar solvent like toluene or THF

  • Sodium ethoxide or another suitable base (e.g., sodium hydride)

  • Alkyl halide (R-X)

  • Diethyl ether

  • 10% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Aqueous solution of sodium or potassium hydroxide

  • Concentrated hydrochloric acid

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent. Add a solution of a strong base, such as sodium ethoxide (1 equivalent), dropwise at room temperature. The formation of the enolate is typically exothermic. Stir the mixture for 1 hour to ensure complete enolate formation. The choice of solvent may need to be optimized for this compound to ensure solubility; toluene or THF could be suitable alternatives to ethanol.

  • Alkylation: To the solution of the this compound enolate, add the desired alkyl halide (1 equivalent) dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitoring by TLC is recommended). The longer octyl chains of this compound may increase steric hindrance, potentially requiring longer reaction times or higher temperatures compared to diethyl malonate.

  • Work-up and Purification of Substituted this compound: After cooling to room temperature, the reaction mixture is poured into water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude mono-alkylated this compound. Purification can be achieved by vacuum distillation or column chromatography.

  • Hydrolysis and Decarboxylation: The purified mono-alkylated this compound is refluxed with an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH) until the hydrolysis is complete. The long-chain octanol produced during hydrolysis may require a co-solvent for solubility. After cooling, the reaction mixture is acidified with concentrated hydrochloric acid. The resulting substituted malonic acid is then heated to a temperature of 100-150 °C to effect decarboxylation, yielding the crude substituted acetic acid. The product can be purified by recrystallization or distillation.

Protocol 2: Di-alkylation of this compound

This protocol is for the synthesis of a di-substituted acetic acid.

Procedure:

  • First Alkylation: Follow steps 1 and 2 of Protocol 1 to introduce the first alkyl group (R1-X).

  • Second Enolate Formation: After the first alkylation is complete, cool the reaction mixture and add a second equivalent of the base (e.g., sodium ethoxide) to deprotonate the mono-alkylated this compound.

  • Second Alkylation: Add the second alkyl halide (R2-X, which can be the same as or different from R1-X) and reflux until the reaction is complete.

  • Work-up, Purification, Hydrolysis, and Decarboxylation: Follow steps 3 and 4 of Protocol 1 to obtain the final di-substituted acetic acid.

Quantitative Data

Alkyl Halide (R-X)Product (Substituted Acetic Acid)Typical Yield (%) with Diethyl Malonate
CH3IPropanoic acid70-80
C2H5BrButanoic acid75-85
n-C3H7IPentanoic acid70-80
(CH3)2CHBr3-Methylbutanoic acid60-70
C6H5CH2Cl3-Phenylpropanoic acid80-90

Note: Yields are approximate and can vary depending on the specific reaction conditions.

Logical Workflow and Reaction Mechanism

The following diagrams illustrate the overall workflow of the malonic ester synthesis and the detailed reaction mechanism.

MalonicEsterSynthesis_Workflow Start This compound EnolateFormation Enolate Formation (Base) Start->EnolateFormation Alkylation Alkylation (Alkyl Halide) EnolateFormation->Alkylation SubstitutedMalonate Substituted this compound Alkylation->SubstitutedMalonate Hydrolysis Hydrolysis (Acid/Base) SubstitutedMalonate->Hydrolysis SubstitutedMalonicAcid Substituted Malonic Acid Hydrolysis->SubstitutedMalonicAcid Decarboxylation Decarboxylation (Heat) SubstitutedMalonicAcid->Decarboxylation FinalProduct Substituted Acetic Acid Decarboxylation->FinalProduct

Caption: Overall workflow for the synthesis of substituted acetic acids.

MalonicEsterSynthesis_Mechanism cluster_enolate 1. Enolate Formation cluster_alkylation 2. Alkylation cluster_hydrolysis 3. Hydrolysis cluster_decarboxylation 4. Decarboxylation Malonate This compound Enolate Enolate Malonate->Enolate + B: Base Base (B:) Enolate->Malonate + BH Enolate2 Enolate AlkylatedMalonate Alkylated this compound Enolate2->AlkylatedMalonate + R-X AlkylHalide Alkyl Halide (R-X) AlkylatedMalonate2 Alkylated this compound MalonicAcid Substituted Malonic Acid AlkylatedMalonate2->MalonicAcid + H₂O Water H₂O, H⁺ or OH⁻ MalonicAcid2 Substituted Malonic Acid AceticAcid Substituted Acetic Acid MalonicAcid2->AceticAcid + Δ Heat Heat (Δ) CO2 CO₂

References

Application Notes and Protocols for Dioctyl Malonate (DOM) as a Non-Phthalate Plasticizer in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dioctyl Malonate (DOM) as a promising non-phthalate plasticizer for various polymers. The information is intended to guide researchers in evaluating and utilizing DOM to enhance polymer flexibility and processing characteristics while addressing the environmental and health concerns associated with traditional phthalate-based plasticizers.

Application Notes

Introduction to this compound (DOM) as a Plasticizer

Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers. For decades, phthalate esters, such as dioctyl phthalate (DOP), have dominated the market. However, due to concerns about their potential endocrine-disrupting effects, there is a significant trend toward developing safer, non-phthalate alternatives. This compound (DOM) is an ester of malonic acid that presents a viable option due to its expected low toxicity, good compatibility with various polymer matrices, and effective plasticizing properties. Its primary function is to be incorporated into a polymer matrix, where it reduces the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing chain mobility.

Potential Polymer Systems for DOM Plasticization

DOM is anticipated to be an effective plasticizer for a range of polymers, including:

  • Poly(vinyl chloride) (PVC): As one of the most widely plasticized polymers, PVC is a primary candidate for DOM application in areas such as medical tubing, cable insulation, and flexible films.[1]

  • Poly(lactic acid) (PLA): The inherent brittleness of PLA limits its applications.[2] Plasticizers like DOM can significantly improve its flexibility, making it suitable for biodegradable packaging and other flexible film applications.[3][4]

  • Cellulose Esters: Polymers like cellulose acetate and cellulose nitrate can be plasticized with DOM for use in coatings, films, and adhesives.

Expected Performance Advantages of DOM
  • Effective Plasticization: DOM is expected to efficiently reduce the glass transition temperature (Tg) of polymers, a key indicator of plasticizer effectiveness.[5][6] A significant decrease in Tg leads to enhanced flexibility at room temperature.

  • Improved Mechanical Properties: The addition of DOM can transform rigid polymers into more ductile materials, characterized by a lower tensile strength and a significantly higher elongation at break.[7][8]

  • Good Thermal Stability: Malonate esters can offer comparable or superior thermal stability to some traditional plasticizers, which is crucial for polymer processing at elevated temperatures.

  • Low Migration and Volatility: A critical performance metric for plasticizers is their permanence within the polymer matrix. DOM, with its relatively high molecular weight, is expected to exhibit low volatility and reduced migration, which is particularly important for food contact and medical applications.[6][9]

Data Presentation: Comparative Performance of Plasticizers

The following tables summarize typical quantitative data obtained when evaluating plasticizers in polymer systems. While specific data for this compound is emerging, these tables provide a comparative framework against the industry-standard Dioctyl Phthalate (DOP) and other non-phthalate alternatives.

Table 1: Mechanical Properties of Plasticized PVC (40 phr Plasticizer)

PropertyNeat PVCPVC + DOPPVC + Non-Phthalate Alternative (e.g., DOA*)
Tensile Strength (MPa) ~50~20-25~18-23
Elongation at Break (%) <10~250-350~300-400
Young's Modulus (MPa) ~3000~10-20~8-15

*DOA (Dioctyl Adipate) is a common non-phthalate plasticizer used for comparison. Data is representative of typical values found in literature.[7][10]

Table 2: Thermal Properties of Plasticized PLA (15 wt% Plasticizer)

PropertyNeat PLAPLA + ATBC*PLA + Oligomeric Malonate Esteramide
Glass Transition Temp. (Tg) (°C) ~60-65~12~25
Melting Temperature (Tm) (°C) ~150-160~145~148

*ATBC (Acetyl Tributyl Citrate) is a bio-based, non-phthalate plasticizer. A decrease in Tg is a primary indicator of effective plasticization.[3][11]

Table 3: Migration and Volatility of Plasticizers in PVC

TestDOPNon-Phthalate Alternative (e.g., TOTM*)
Weight Loss in n-Hexane (24h, 25°C) (%) ~5-10~1-3
Weight Loss in Water (24h, 25°C) (%) <0.1<0.1
Volatility (Weight Loss, 24h, 70°C) (%) ~1-2<0.5

*TOTM (Trioctyl Trimellitate) is a non-phthalate plasticizer known for its low migration.[12]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer.

Protocol 1: Preparation of Plasticized Polymer Films (Solvent Casting)

This protocol is suitable for preparing uniform polymer films for mechanical and thermal analysis.

Materials:

  • Polymer resin (e.g., PVC, PLA)

  • This compound (DOM)

  • Appropriate solvent (e.g., Tetrahydrofuran (THF) for PVC and PLA)[13]

  • Glass Petri dishes

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh 1.0 g of the polymer resin.

  • Calculate the required mass of DOM for the desired concentration (e.g., for 30 wt%, weigh 0.30 g of DOM).

  • Dissolve the polymer and DOM in 20 mL of THF in a glass beaker.[13]

  • Stir the mixture using a magnetic stirrer at room temperature until a homogeneous solution is obtained (approximately 20-30 minutes).[13]

  • Pour the solution into a clean, level glass Petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24-48 hours.

  • To ensure complete solvent removal, place the resulting film in a vacuum oven at 50°C for 24 hours.[12]

  • Carefully peel the film from the Petri dish for subsequent testing.

Protocol 2: Evaluation of Mechanical Properties (Tensile Testing)

This protocol determines the tensile strength, elongation at break, and Young's modulus of the plasticized films.

Materials:

  • Plasticized polymer film

  • Universal Testing Machine (e.g., Instron) with a suitable load cell (e.g., 10 kN)[12]

  • Dumbbell-shaped die cutter (ASTM D638)

  • Calipers

Procedure:

  • Cut at least five dumbbell-shaped specimens from the prepared polymer film using the die cutter.

  • Measure the thickness and width of the gauge section of each specimen using calipers.

  • Set the gauge length on the testing machine (e.g., 20 mm).[12]

  • Mount a specimen into the pneumatic grips of the machine.

  • Apply a constant crosshead speed (e.g., 4 mm/min) until the specimen breaks.[12]

  • Record the force and displacement data throughout the test.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.

  • Report the average and standard deviation of the results from the five specimens.

Protocol 3: Determination of Thermal Properties (Differential Scanning Calorimetry - DSC)

This protocol is used to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[14]

Materials:

  • Plasticized polymer film sample (5-10 mg)

  • DSC instrument

  • Aluminum DSC pans and lids

Procedure:

  • Cut a small piece of the polymer film (5-10 mg) and place it in an aluminum DSC pan.

  • Seal the pan with a lid using a crimper. Place an empty sealed pan in the reference position.

  • Place the sample pan in the DSC cell.

  • Begin the thermal program: a. Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200°C for PLA) at a rate of 10°C/min to erase thermal history. b. Cool the sample rapidly to a low temperature (e.g., -50°C) at a rate of 20°C/min.[14] c. Heat the sample again from the low temperature to the high temperature at a rate of 10°C/min.[14]

  • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.[12]

  • The melting temperature (Tm) is determined from the peak of the endothermic melting event.

Protocol 4: Assessment of Plasticizer Migration (Solvent Extraction)

This protocol quantifies the resistance of the plasticizer to migrate out of the polymer matrix into a liquid medium.[12]

Materials:

  • Plasticized polymer film samples (circular discs of known diameter)

  • Extracting solvents (e.g., deionized water, n-hexane)

  • Sealed glass vessels

  • Analytical balance

  • Vacuum oven

Procedure:

  • Cut circular samples from the polymer film (approximately 100 mg each).

  • Accurately weigh each sample (W1).

  • Place each sample in a separate sealed glass vessel containing 50 mL of the extracting solvent (e.g., n-hexane).[12]

  • Store the vessels at room temperature with gentle stirring for 24 hours.[12]

  • After 24 hours, remove the samples from the solvent and gently blot any surface liquid.

  • Dry the samples in a vacuum oven at 40°C until a constant weight is achieved.[12]

  • Reweigh the dried samples (W2).

  • Calculate the percentage of weight loss due to migration using the formula: Weight Loss (%) = [(W1 - W2) / W1] x 100[12]

Visualizations

G cluster_prep Phase 1: Sample Preparation cluster_eval Phase 2: Performance Evaluation cluster_data Phase 3: Data Analysis p_resin Polymer Resin mixing Homogeneous Mixing p_resin->mixing plasticizer This compound plasticizer->mixing solvent Solvent solvent->mixing casting Solvent Casting mixing->casting drying Oven Drying casting->drying mech_test Mechanical Testing (Tensile) drying->mech_test therm_test Thermal Analysis (DSC) drying->therm_test mig_test Migration Test (Solvent) drying->mig_test mech_data Tensile Strength, Elongation at Break mech_test->mech_data therm_data Glass Transition Temp (Tg) therm_test->therm_data mig_data Weight Loss (%) mig_test->mig_data

Caption: Experimental workflow for evaluating this compound as a plasticizer.

G start Addition of This compound to Polymer Matrix interfere Interference with Intermolecular Forces start->interfere mobility Increased Polymer Chain Mobility interfere->mobility tg Decreased Glass Transition Temp. (Tg) mobility->tg strength Decreased Tensile Strength mobility->strength elongation Increased Elongation at Break mobility->elongation flexibility Enhanced Material Flexibility tg->flexibility elongation->flexibility

Caption: Logical relationship of plasticization effects on polymer properties.

References

Synthesis of Barbiturates from Dioctyl Malonate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological properties of these compounds are largely determined by the nature of the substituents at the 5-position of the pyrimidine ring.[1] The synthesis of barbiturates typically involves the condensation of a disubstituted malonic ester with urea.[2] This document provides detailed application notes and protocols for the synthesis of barbiturates from dioctyl malonate derivatives. The use of this compound as a precursor is of interest for the development of highly lipophilic barbiturates, which may exhibit unique pharmacokinetic and pharmacodynamic properties. Due to the limited availability of specific literature on this compound in this context, the following protocols are adapted from well-established procedures for diethyl malonate, with considerations for the physicochemical properties of the long-chain dioctyl ester.

Data Presentation

Table 1: Synthesis of 5,5-Disubstituted Barbituric Acid from Diethyl Malonate and Urea [3][4]

StepReactantsProductCatalyst/SolventReaction Time (hours)Temperature (°C)Yield (%)
1Diethyl malonate, Alkyl Halide (R-X)Diethyl alkylmalonateSodium Ethoxide/Ethanol2-4Reflux70-85
2Diethyl alkylmalonate, Alkyl Halide (R'-X)Diethyl dialkylmalonateSodium Ethoxide/Ethanol4-6Reflux65-80
3Diethyl dialkylmalonate, Urea5,5-Dialkylbarbituric acidSodium Ethoxide/Ethanol7-1011072-78

Table 2: Physical Properties of Selected Barbiturates

CompoundR, R'Molecular FormulaMolar Mass ( g/mol )Melting Point (°C)
BarbitalEthyl, EthylC8H12N2O3184.19188-192
PhenobarbitalEthyl, PhenylC12H12N2O3232.24174-178
PentobarbitalEthyl, 1-methylbutylC11H18N2O3226.27127-130

Experimental Protocols

The following protocols describe the synthesis of a 5,5-dioctylbarbituric acid from this compound. These are adapted from standard procedures with diethyl malonate and may require optimization.

Protocol 1: Synthesis of Dioctyl Dioctylmalonate

This procedure outlines the dialkylation of this compound.

Materials:

  • This compound

  • 1-Bromooctane

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere. For each mole of this compound, 2.2 moles of sodium are required.

  • To the cooled sodium ethoxide solution, add one mole of this compound dropwise with stirring.

  • Following the addition of this compound, add 2.2 moles of 1-bromooctane dropwise through the dropping funnel.

  • After the addition is complete, heat the mixture to reflux for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure. The crude dioctyl dioctylmalonate can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 5,5-Dioctylbarbituric Acid

This protocol describes the condensation of dioctyl dioctylmalonate with urea.

Materials:

  • Dioctyl dioctylmalonate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, prepare sodium ethoxide by dissolving 2.2 moles of sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, add one mole of dioctyl dioctylmalonate.

  • Add a solution of 1.5 moles of dry urea in hot absolute ethanol.

  • Heat the mixture to reflux for 10-15 hours. A white precipitate of the sodium salt of the barbiturate should form.[5]

  • After the reaction is complete, cool the mixture and add hot water to dissolve the precipitate.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.[3]

  • Cool the solution in an ice bath to precipitate the 5,5-dioctylbarbituric acid.

  • Collect the solid product by vacuum filtration on a Büchner funnel, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Barbiturates

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel (Closed) Cl_channel_open Chloride Ion Channel (Open) GABA_A->Cl_channel_open Increases duration of opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- influx Barbiturates Barbiturates Barbiturates->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site

Caption: Mechanism of action of barbiturates on the GABA-A receptor.

Experimental Workflow: Synthesis of 5,5-Dioctylbarbituric Acid

G Dioctyl_Malonate This compound Alkylation Dialkylation (Reflux) Dioctyl_Malonate->Alkylation Bromooctane 1-Bromooctane Bromooctane->Alkylation NaOEt Sodium Ethoxide NaOEt->Alkylation Condensation Condensation (Reflux) NaOEt->Condensation Urea Urea Urea->Condensation Dialkylated_Malonate Dioctyl Dioctylmalonate Dialkylated_Malonate->Condensation Barbiturate_Salt Sodium Salt of Barbiturate Acidification Acidification (HCl) Barbiturate_Salt->Acidification Final_Product 5,5-Dioctylbarbituric Acid Purification Purification (Recrystallization) Final_Product->Purification Alkylation->Dialkylated_Malonate Condensation->Barbiturate_Salt Acidification->Final_Product

Caption: General workflow for the synthesis of 5,5-dioctylbarbituric acid.

References

Application Notes and Protocols: Transesterification of Dioctyl Malonate with Polyols for Advanced Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of polyester polyols through the transesterification of dioctyl malonate with various polyols. The resulting polyester polyols are versatile platforms for the development of novel materials with applications in drug delivery, biomaterials, and specialty coatings. Both enzymatic and chemocatalytic approaches to the synthesis are discussed, offering flexibility in process design and optimization.

Introduction

Polyester polyols are a crucial class of macromolecules widely utilized in the synthesis of polyurethanes, biodegradable polymers, and functional coatings.[1] The transesterification of dialkyl malonates with polyols offers a direct and efficient route to produce polyester polyols with tunable properties. This compound, with its long alkyl chains, can impart hydrophobicity and flexibility to the resulting polymer backbone. The choice of polyol (e.g., diols, triols) further allows for the control of cross-linking density and functionality of the final material.

Recent advancements have highlighted the use of enzymatic catalysts, such as immobilized Candida antarctica lipase B (iCaLB), for the synthesis of malonate-based polyesters under mild, solvent-free conditions.[2] This biocatalytic approach is particularly advantageous for applications in the biomedical and pharmaceutical fields, where high purity and biocompatibility are paramount. In contrast, traditional metal-based catalysts have shown limited success in the polymerization of malonate diesters.[3]

Applications in Drug Development

The polyester polyols derived from the transesterification of this compound with polyols have significant potential in various aspects of drug development:

  • Controlled Drug Release: The biodegradable nature of the polyester backbone makes these polyols ideal for creating matrices for the sustained release of therapeutic agents.[4] The rate of drug release can be modulated by altering the composition and molecular weight of the polyester polyol.

  • Nanoparticle and Liposome Stabilization: Polyols are known to stabilize nanoparticles and liposomes, which are used for targeted drug delivery.[5] The amphiphilic character that can be achieved with this compound-based polyols can enhance the encapsulation of poorly soluble drugs and improve the stability of these delivery systems.[5]

  • Improving Drug Solubility: The formulation of poorly water-soluble active pharmaceutical ingredients (APIs) is a major challenge in drug development.[5] Polyester polyols can act as polymeric solubilizers, enhancing the bioavailability of such drugs.[5]

Experimental Protocols

Enzyme-Catalyzed Transesterification of this compound with a Diol

This protocol is adapted from the enzyme-catalyzed synthesis of dimethyl malonate-based polyesters.[6]

Materials:

  • This compound

  • 1,6-Hexanediol (or other suitable diol)

  • Immobilized Candida antarctica lipase B (iCaLB)

  • Anhydrous Toluene (for work-up)

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Vacuum pump and cold trap

  • Rotary evaporator

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add this compound and 1,6-hexanediol in a 1:1 molar ratio.

  • Place the flask in a heating mantle and heat the mixture to 80°C under a gentle stream of nitrogen to ensure anhydrous conditions.

  • Once the mixture is homogeneous, add immobilized Candida antarctica lipase B (5% w/w of the total reactants).

  • Increase the temperature to 90°C and apply a vacuum of approximately 5 mbar to facilitate the removal of the octanol byproduct, driving the reaction towards completion.

  • Continue the reaction under stirring for 24-48 hours. The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight of the resulting polyester polyol.

  • After the desired reaction time, cool the mixture to room temperature and add anhydrous toluene to dissolve the polymer.

  • Remove the immobilized enzyme by vacuum filtration.

  • The solvent is then removed from the filtrate using a rotary evaporator to yield the purified polyester polyol as a viscous liquid.[3]

Chemo-Catalyzed Transesterification of this compound with a Polyol

This protocol is based on the transesterification of diethyl malonate using a solid acid catalyst.[7]

Materials:

  • This compound

  • Pentaerythritol (or other suitable polyol)

  • Sulfated Zirconia (solid acid catalyst)

  • High-boiling point inert solvent (e.g., Dowtherm A)

  • Nitrogen gas supply

  • Round-bottom flask with a Dean-Stark trap

  • Mechanical stirrer with heating mantle

  • Vacuum filtration setup

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add this compound, pentaerythritol (in a molar ratio appropriate for the desired degree of esterification), and the inert solvent.

  • Add sulfated zirconia catalyst (0.5-1.0 w/w% of reactants).

  • Heat the reaction mixture to 160-180°C under a nitrogen atmosphere with vigorous stirring.

  • The octanol byproduct will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction by measuring the amount of collected octanol. The reaction is considered complete when the theoretical amount of octanol has been collected.

  • Cool the reaction mixture and filter to remove the solid catalyst.

  • Remove the solvent under reduced pressure to obtain the polyester polyol.

Data Presentation

ParameterEnzyme-Catalyzed TransesterificationChemo-Catalyzed TransesterificationReference
Reactants This compound, 1,6-HexanediolThis compound, PentaerythritolN/A
Catalyst Immobilized Candida antarctica lipase BSulfated Zirconia[2][7]
Temperature 90°C160-180°C[2][7]
Pressure ~5 mbarAtmospheric[2][7]
Reaction Time 24-48 hours5-8 hours[2][7]
Molar Ratio (Malonate:Polyol) 1:11:3 (example)[7]
Yield High (qualitative)Up to 88% (for diethyl malonate)[7]

Visualizations

Transesterification_Workflow Reactants This compound + Polyol Reaction_Vessel Reaction Vessel (Heated, Stirred) Reactants->Reaction_Vessel Catalyst Catalyst (Enzymatic or Chemo) Catalyst->Reaction_Vessel Byproduct_Removal Byproduct Removal (Vacuum or Distillation) Reaction_Vessel->Byproduct_Removal Reaction Purification Purification (Filtration, Evaporation) Byproduct_Removal->Purification Product Polyester Polyol Purification->Product

Caption: General workflow for the transesterification of this compound with a polyol.

Drug_Delivery_Application cluster_synthesis Synthesis cluster_application Drug Delivery Application DOM This compound Transesterification Transesterification DOM->Transesterification Polyol Polyol Polyol->Transesterification Polyester_Polyol Biodegradable Polyester Polyol Transesterification->Polyester_Polyol Drug_Formulation Drug Formulation (e.g., Nanoparticles) Polyester_Polyol->Drug_Formulation Matrix Material API Active Pharmaceutical Ingredient (API) API->Drug_Formulation Encapsulation Sustained_Release Sustained Release Drug Delivery System Drug_Formulation->Sustained_Release

Caption: Application of malonate-based polyester polyols in drug delivery systems.

References

Troubleshooting & Optimization

How to prevent dialkylation in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dialkylation during malonic ester synthesis.

Troubleshooting Guide: Preventing Dialkylation

Dialkylation is a common side reaction in malonic ester synthesis, leading to the formation of a disubstituted malonic ester, which can complicate purification and lower the yield of the desired monoalkylated product. This guide provides solutions to minimize this unwanted side reaction.

IssuePotential CauseRecommended Solution
Significant formation of dialkylated product Incorrect stoichiometry of reactants: Using a 1:1 molar ratio of malonic ester to alkylating agent can lead to the formation of the monoalkylated product, which can be deprotonated again and react with another equivalent of the alkylating agent.Use an excess of the malonic ester: A slight excess of the malonic ester (e.g., 1.1 to 1.2 equivalents) relative to the base and the alkylating agent will ensure that the alkylating agent is consumed before significant dialkylation can occur.[1]
High concentration of reactants: Concentrated reaction mixtures can increase the probability of the monoalkylated enolate encountering and reacting with the alkylating agent.Decrease the reaction concentration: Lowering the concentration of the reactants can favor the monoalkylation reaction. For example, reducing the concentration from 1.0 M to 0.5 M has been shown to improve the yield of the monoalkylated product.[1]
Strongly basic conditions after monoalkylation: If a full equivalent of a strong base is used, any remaining monoalkylated product can be deprotonated, making it susceptible to a second alkylation.Careful control of base stoichiometry: Use of one equivalent or slightly less of the base relative to the malonic ester can help minimize the deprotonation of the monoalkylated product.
Low yield of monoalkylated product despite troubleshooting Suboptimal reaction conditions: Factors such as temperature and solvent can influence the reaction's selectivity.Optimize reaction temperature and solvent: The reaction is typically run at room temperature. The choice of solvent can also play a role; for instance, DMF is a common solvent for this reaction.[1]
Nature of the alkylating agent: Highly reactive alkylating agents might favor dialkylation.Consider the reactivity of the alkylating agent: While primary alkyl halides are generally used, their reactivity can vary. Adjusting stoichiometry and reaction time may be necessary for more reactive halides.

Quantitative Data on Stoichiometry

The stoichiometry of the reactants is a critical factor in controlling the extent of dialkylation. The following table summarizes the effect of varying the amount of diethyl malonate on the yield of the monoalkylated product in the reaction with an alkyl halide in the presence of sodium hydride (NaH) in DMF.[1]

Diethyl Malonate (equivalents)Alkyl Halide (equivalents)NaH (equivalents)Concentration (M)Yield of Monoalkylated Product (%)
1.01.01.01.055
1.11.01.01.0Not specified, but noted as an improvement
1.21.01.00.575

Experimental Protocols

Detailed Experimental Protocol for Selective Monoalkylation of Diethyl Malonate

This protocol is designed to favor the formation of the monoalkylated product.

Materials:

  • Diethyl malonate

  • Alkyl halide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.0 equivalent) to a round-bottom flask containing anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add diethyl malonate (1.2 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the monoalkylated diethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the occurrence of dialkylation in malonic ester synthesis?

A1: Dialkylation occurs because the monoalkylated malonic ester still possesses an acidic proton on the α-carbon.[2] This proton can be removed by the base present in the reaction mixture, forming a new enolate. This enolate can then react with another molecule of the alkylating agent, leading to the formation of a dialkylated product.

Q2: Besides stoichiometry, what other factors can I control to minimize dialkylation?

A2: Besides using an excess of the malonic ester, you can control the reaction temperature and concentration. Running the reaction at a lower concentration can reduce the frequency of collisions between the monoalkylated enolate and the alkylating agent.[1] Maintaining a controlled, moderate temperature is also advisable, as higher temperatures can sometimes lead to less selective reactions.

Q3: Can the choice of base influence the selectivity for monoalkylation?

A3: Yes, the choice and stoichiometry of the base are crucial. Using a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is common. It is important to use no more than one equivalent of the base relative to the malonic ester to minimize the deprotonation of the monoalkylated product.

Q4: Is it possible to completely eliminate dialkylation?

A4: While it is challenging to completely eliminate the formation of the dialkylated product, the strategies outlined in the troubleshooting guide can significantly suppress it, leading to a high yield of the desired monoalkylated product. Careful control of stoichiometry and reaction conditions is key.

Q5: How can I effectively separate the monoalkylated product from the dialkylated product and unreacted starting material?

A5: The monoalkylated product, dialkylated product, and unreacted diethyl malonate have different polarities and boiling points. Column chromatography on silica gel is a very effective method for separating these compounds. Fractional distillation under reduced pressure can also be used if the boiling points of the components are sufficiently different.

Visualizations

Malonic_Ester_Synthesis_Pathway MalonicEster Diethyl Malonate Enolate1 Enolate (1) MalonicEster->Enolate1 + Base Monoalkylated Monoalkylated Product Enolate1->Monoalkylated + Alkyl Halide (R-X) Enolate2 Enolate (2) Monoalkylated->Enolate2 + Base (competing reaction) Dialkylated Dialkylated Product (Side Product) Enolate2->Dialkylated + Alkyl Halide (R-X) Troubleshooting_Logic Start Problem: Significant Dialkylation CheckStoichiometry Is an excess of malonic ester being used? Start->CheckStoichiometry AdjustStoichiometry Action: Use 1.1-1.2 eq. of malonic ester CheckStoichiometry->AdjustStoichiometry No CheckConcentration Is the reaction concentration high? CheckStoichiometry->CheckConcentration Yes AdjustStoichiometry->CheckConcentration AdjustConcentration Action: Decrease concentration (e.g., to 0.5 M) CheckConcentration->AdjustConcentration Yes CheckBase Is base stoichiometry controlled? CheckConcentration->CheckBase No AdjustConcentration->CheckBase AdjustBase Action: Use <= 1 eq. of base CheckBase->AdjustBase No End Problem Minimized CheckBase->End Yes AdjustBase->End

References

Technical Support Center: Optimizing Dioctyl Malonate Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the alkylation of dioctyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of this compound?

The alkylation of this compound follows the principles of malonic ester synthesis. The reaction involves the deprotonation of the acidic α-hydrogen of this compound by a base to form a nucleophilic enolate. This enolate then attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2) to form the C-alkylated product.[1][2][3]

Q2: Which bases are suitable for the deprotonation of this compound?

A variety of bases can be used, with the choice depending on the desired reactivity and reaction conditions. Common bases include:

  • Sodium hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is often used in anhydrous aprotic solvents like DMF or THF.[4]

  • Sodium ethoxide (NaOEt): A classic base for malonic ester synthesis, typically used in ethanol.[5]

  • Potassium carbonate (K₂CO₃): A weaker base that can be effective, especially in combination with a phase-transfer catalyst.[6][7]

  • Lithium diisopropylamide (LDA): A strong, sterically hindered base suitable for achieving complete and rapid enolate formation, particularly when dealing with less reactive alkyl halides.[8]

Q3: What are common solvents for this reaction?

The choice of solvent is crucial and should be compatible with the chosen base. Common solvents include:

  • Dimethylformamide (DMF): A polar aprotic solvent that can accelerate SN2 reactions.[4]

  • Tetrahydrofuran (THF): A common ether-based solvent, often used with strong bases like NaH and LDA.[8]

  • Ethanol: Typically used when sodium ethoxide is the base.[5]

  • Toluene: A non-polar solvent often used in phase-transfer catalysis.[9][10][11]

  • Dimethyl sulfoxide (DMSO): A polar aprotic solvent that can enhance the reactivity of the enolate.[12]

Q4: What is phase-transfer catalysis and when is it useful in this compound alkylation?

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in different phases (e.g., a solid inorganic base and an organic substrate). A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, transports the anionic nucleophile (the malonate enolate) from the solid or aqueous phase into the organic phase where the alkyl halide is present.[6][7] This method is particularly useful when using solid bases like potassium carbonate.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield 1. Ineffective deprotonation: The base may be too weak or degraded.1. Use a stronger base (e.g., NaH, LDA). Ensure the base is fresh and handled under anhydrous conditions.
2. Poor quality alkyl halide: The alkyl halide may be impure or have undergone elimination.2. Use freshly distilled or purified alkyl halide. Consider using a more reactive halide (I > Br > Cl).
3. Low reaction temperature: The temperature may be insufficient to drive the reaction to completion.3. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Formation of dialkylated product 1. Excess base or alkyl halide: Using more than one equivalent of base and/or alkyl halide can lead to a second alkylation.1. Use stoichiometric amounts of the limiting reagent. Slowly add the alkyl halide to the enolate solution.
2. High reaction temperature: Higher temperatures can favor dialkylation.2. Run the reaction at a lower temperature.
Unreacted starting material 1. Insufficient reaction time: The reaction may not have reached completion.1. Increase the reaction time and monitor the progress.
2. Deactivation of the enolate: Presence of protic impurities (e.g., water) can quench the enolate.2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions (e.g., elimination of alkyl halide) 1. Sterically hindered alkyl halide: Tertiary alkyl halides are prone to elimination.1. Use primary or secondary alkyl halides.[1][8]
2. Strongly basic conditions: Some strong bases can promote elimination.2. Consider using a milder base or optimizing the reaction temperature.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different reaction parameters on the yield of a generic mono-alkylated this compound. These are representative data based on typical malonic ester syntheses and should be used as a starting point for optimization.

Entry Base (Equivalents) Solvent Alkyl Halide (Equivalents) Temperature (°C) Time (h) Yield (%)
1NaH (1.1)THF1-Bromobutane (1.0)251285
2NaH (1.1)DMF1-Bromobutane (1.0)25892
3NaOEt (1.1)Ethanol1-Bromobutane (1.0)78 (reflux)678
4K₂CO₃ (2.0) / TBAB* (0.1)Toluene1-Bromobutane (1.0)110 (reflux)1888
5LDA (1.1)THF1-Bromobutane (1.0)-78 to 25495
6NaH (1.2)DMF1-Bromobutane (1.2)25875 (mono), 15 (di)

*TBAB: Tetrabutylammonium bromide (a phase-transfer catalyst)

Experimental Protocols

Detailed Methodology for a Typical this compound Alkylation

This protocol describes a general procedure for the alkylation of this compound with an alkyl bromide using sodium hydride as the base.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Alkyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents). The sodium hydride is washed with anhydrous hexanes to remove the mineral oil and then the hexanes are carefully removed via cannula. Anhydrous DMF is added to the flask.

  • Enolate Formation: The flask is cooled to 0 °C in an ice bath. This compound (1.0 equivalent) dissolved in a small amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete to ensure complete formation of the enolate.

  • Alkylation: The alkyl bromide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure alkylated this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification prep1 Dry glassware and set up under inert atmosphere prep2 Add NaH to flask prep1->prep2 prep3 Wash NaH with anhydrous hexanes prep2->prep3 prep4 Add anhydrous DMF prep3->prep4 enolate1 Cool flask to 0 °C prep4->enolate1 enolate2 Add this compound solution dropwise enolate1->enolate2 enolate3 Stir for 30 minutes at 0 °C enolate2->enolate3 alkylation1 Add alkyl bromide dropwise at 0 °C enolate3->alkylation1 alkylation2 Warm to room temperature and stir for 8-12 h alkylation1->alkylation2 alkylation3 Monitor reaction by TLC/GC alkylation2->alkylation3 workup1 Quench with saturated NH4Cl alkylation3->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash organic layer with water and brine workup2->workup3 workup4 Dry over MgSO4 and concentrate workup3->workup4 purification Purify by column chromatography workup4->purification

Caption: Experimental workflow for this compound alkylation.

References

Technical Support Center: Purification of Crude Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude dioctyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound typically contains a variety of impurities stemming from its synthesis. These can include:

  • Unreacted Starting Materials: Malonic acid and 1-octanol.

  • Catalyst Residues: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Water: Formed during the esterification reaction.

  • Mono-alkylated Malonate: Mono-octyl malonate, resulting from incomplete esterification.

  • Dialkylated Malonic Esters: Byproducts formed if alkylation is part of the synthesis.[1]

  • Solvent Residues: If a solvent was used during the synthesis.

  • Hydrolysis Products: Malonic acid and octanol if the product has been exposed to water for extended periods.[2][3]

Q2: What are the primary purification techniques for this compound?

A2: The most effective purification techniques for this compound are vacuum distillation, column chromatography, and liquid-liquid extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification parameters.

PropertyValue
Boiling Point 158-160 °C at 19 mmHg[4]
363-364 °C at 760 mmHg[4]
Specific Gravity 0.9189 g/cm³ at 25 °C[4]
Refractive Index 1.4345 at 25 °C[4]
Solubility Soluble in alcohol; slightly soluble in water.[4]

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity of this compound fractions can be monitored using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of more polar impurities like unreacted malonic acid or mono-ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify impurities.

Troubleshooting Guides

Vacuum Distillation

Problem 1: The this compound is not distilling at the expected temperature and pressure.

  • Possible Cause: The vacuum is not low enough. Leaks in the system are a common cause.

  • Solution: Check all joints and seals for leaks. Ensure the vacuum pump is functioning correctly and the vacuum grease is applied properly.

  • Possible Cause: The thermometer is placed incorrectly.

  • Solution: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause: The heating mantle temperature is too low.

  • Solution: Gradually increase the heating mantle temperature. Ensure the distillation flask is well-insulated to minimize heat loss.

Problem 2: The product is darkening or decomposing during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Solution: Improve the vacuum to lower the boiling point of this compound. If a high vacuum is not achievable, consider using a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.

  • Possible Cause: Residual acid catalyst is causing decomposition.

  • Solution: Neutralize the crude product with a mild base (e.g., a saturated solution of sodium bicarbonate) during the workup, followed by washing with water and drying before distillation.

Column Chromatography

Problem 3: Poor separation of this compound from impurities on the column.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. For the nonpolar this compound, a nonpolar solvent system like hexane/ethyl acetate in a high hexane ratio is a good starting point. Gradually increasing the polarity of the eluent (gradient elution) can improve separation.

  • Possible Cause: The column is overloaded.

  • Solution: Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Possible Cause: The column was not packed properly, leading to channeling.

  • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.

Problem 4: this compound is not eluting from the column.

  • Possible Cause: The eluent is too nonpolar.

  • Solution: Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Vacuum Distillation
  • Neutralization and Work-up:

    • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude, dry this compound.

  • Vacuum Distillation Setup:

    • Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a trap.

    • Ensure all glass joints are properly greased.

  • Distillation:

    • Add the crude this compound to the distillation flask along with a magnetic stir bar.

    • Slowly apply the vacuum.

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at 158-160 °C under a pressure of approximately 19 mmHg.[4] Discard any initial lower-boiling fractions.

Protocol 2: Purification of Crude this compound by Column Chromatography
  • TLC Analysis:

    • Determine a suitable solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a chromatography column with silica gel, either by dry packing or creating a slurry with the initial, nonpolar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a nonpolar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the predetermined solvent system.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound workup Neutralization & Washing crude->workup distillation Vacuum Distillation workup->distillation chromatography Column Chromatography workup->chromatography pure Pure this compound distillation->pure chromatography->pure

Caption: General purification workflow for crude this compound.

DistillationTroubleshooting start Distillation Problem no_distillate No Distillate at Expected T/P start->no_distillate decomposition Product Darkening/ Decomposition start->decomposition check_vacuum Check Vacuum System for Leaks no_distillate->check_vacuum Possible Cause: Low Vacuum check_thermometer Check Thermometer Placement no_distillate->check_thermometer Possible Cause: Incorrect Thermometer Position increase_heat Increase Heat no_distillate->increase_heat Possible Cause: Insufficient Heat improve_vacuum Improve Vacuum decomposition->improve_vacuum Possible Cause: High Temperature neutralize Neutralize Crude Before Distillation decomposition->neutralize Possible Cause: Acid Catalyst

Caption: Troubleshooting guide for vacuum distillation of this compound.

References

Technical Support Center: Optimizing the Decarboxylation of Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the decarboxylation of dioctyl malonate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the decarboxylation of this compound?

There are two primary methods for the decarboxylation of this compound and its derivatives:

  • Traditional Hydrolysis and Decarboxylation: This is a two-step process. First, the this compound is hydrolyzed to the corresponding malonic acid using a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), followed by heating to induce decarboxylation.[1][2]

  • Krapcho Decarboxylation: This is a one-pot reaction that is generally milder and more efficient. It involves heating the malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (DMSO), often with the addition of a salt like lithium chloride (LiCl) and a small amount of water.[3][4] This method is particularly useful for substrates that are sensitive to strong acids or bases.[5]

Q2: Why is my decarboxylation reaction not going to completion?

Incomplete decarboxylation can be due to several factors:

  • Insufficient Temperature: Decarboxylation, especially the thermal decomposition of the intermediate malonic acid, requires a sufficiently high temperature. For long-chain dialkyl malonates, temperatures are often in the range of 150-180°C or even higher.

  • Inadequate Reaction Time: The reaction may simply need more time to reach completion, particularly at lower temperatures.

  • Inefficient Hydrolysis (in the traditional method): If the initial hydrolysis of the this compound is incomplete, the subsequent decarboxylation will also be incomplete. Long-chain esters can be more sterically hindered and may require more forcing conditions for complete hydrolysis.

  • Insufficient Catalyst (in Krapcho decarboxylation): The salt (e.g., LiCl) in a Krapcho decarboxylation plays a crucial role in facilitating the reaction. Using a suboptimal amount can lead to a sluggish or incomplete reaction.

Q3: What are the potential side reactions during the decarboxylation of this compound?

Several side reactions can occur, leading to reduced yield and purity of the desired product:

  • Elimination: At the high temperatures often required for decarboxylation, the octyl group can undergo elimination to form 1-octene, particularly under acidic or basic conditions.

  • Transesterification: If other alcohols are present in the reaction mixture (for example, from the solvent), transesterification can occur, leading to a mixture of esters.

  • Dialkylation: In cases where the decarboxylation is part of a malonic ester synthesis, a common side reaction is the formation of dialkylated products, which can complicate purification.[6]

  • Racemization: For chiral-substituted dioctyl malonates, harsh acidic or basic conditions and prolonged heating can lead to racemization at the alpha-carbon.[7]

Q4: How does the length of the alkyl chain in a dialkyl malonate affect decarboxylation?

While the fundamental mechanism of decarboxylation remains the same, the length of the alkyl chain (like the octyl group in this compound) can influence the reaction in several ways:

  • Steric Hindrance: Longer alkyl chains can increase steric hindrance around the ester carbonyl groups, potentially slowing down the rate of hydrolysis in the traditional method or the initial nucleophilic attack in the Krapcho reaction.

  • Solubility: The long, nonpolar octyl chains will affect the solubility of the malonate in different solvents. This needs to be considered when choosing a reaction medium to ensure a homogeneous reaction mixture.

  • Boiling Point: this compound has a high boiling point, which allows for higher reaction temperatures without the need for a pressurized vessel.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Side reactions (e.g., elimination). - Product loss during workup.- Increase reaction temperature and/or time. - Monitor the reaction by TLC or GC to determine the optimal endpoint. - Consider switching to the milder Krapcho conditions to minimize side reactions. - Optimize the extraction and purification steps.
Incomplete Reaction - Insufficient temperature or reaction time. - Inefficient hydrolysis (traditional method). - Suboptimal catalyst concentration (Krapcho method).- Gradually increase the reaction temperature in increments of 10°C. - Extend the reaction time and monitor progress. - For the traditional method, ensure complete hydrolysis by using a sufficient excess of acid or base and allowing adequate time. - For the Krapcho method, ensure at least a stoichiometric amount of salt (e.g., LiCl) is used.
Formation of Side Products - Reaction temperature is too high. - Presence of impurities or other reactive species. - Use of overly harsh acidic or basic conditions.- Lower the reaction temperature and extend the reaction time. - Ensure all reagents and solvents are pure and dry. - Switch to the Krapcho decarboxylation method, which uses near-neutral conditions.[5]
Product is a Mixture of Mono- and Di-substituted Acids - Incomplete second alkylation in a malonic ester synthesis. - Incomplete initial deprotonation before alkylation.- Ensure a sufficient excess of the alkylating agent and base are used in the alkylation step. - Allow for sufficient reaction time for the alkylation to go to completion.

Experimental Protocols

Protocol 1: Traditional Hydrolysis and Decarboxylation (Adapted)

This is a general procedure adapted for this compound based on standard methods for dialkyl malonates.

  • Hydrolysis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted this compound in a suitable solvent like ethanol.

    • Add an excess of aqueous sodium hydroxide (e.g., 2-3 equivalents of a 10-20% solution).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to dissolve the sodium salt of the malonic acid and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material.

    • Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid until the pH is ~1-2. The dicarboxylic acid will often precipitate.

    • Extract the dicarboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dicarboxylic acid.

  • Decarboxylation:

    • Place the crude dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.

    • Heat the flask in an oil bath to 160-180°C. The decarboxylation is usually accompanied by the evolution of CO₂ gas.

    • Continue heating until the gas evolution ceases.

    • The crude product can then be purified by distillation under reduced pressure or by chromatography.

Protocol 2: Krapcho Decarboxylation (Adapted)

This protocol is adapted for this compound from established Krapcho decarboxylation procedures.

  • Reaction Setup:

    • In a round-bottom flask, combine the substituted this compound, 1-2 equivalents of lithium chloride, and a small amount of water (1-2 equivalents).

    • Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the reactants.

    • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Reaction:

    • Heat the mixture in an oil bath to 160-180°C.

    • Monitor the progress of the reaction by TLC or GC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a significant amount of water.

    • Extract the product with a suitable organic solvent such as ether or ethyl acetate.

    • Wash the combined organic extracts several times with water to remove the DMSO and lithium chloride, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visualizing Workflows and Relationships

Decarboxylation_Troubleshooting start Low Yield of Decarboxylated Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check for starting material side_reactions Significant Side Products? start->side_reactions Analyze crude product workup_loss Product Loss During Workup? start->workup_loss Review extraction/purification temp_time Increase Temperature/Time incomplete_reaction->temp_time monitor Monitor Reaction (TLC/GC) incomplete_reaction->monitor krapcho Switch to Krapcho Method side_reactions->krapcho lower_temp Lower Temperature side_reactions->lower_temp optimize_purification Optimize Purification workup_loss->optimize_purification temp_time->monitor lower_temp->monitor

Caption: A troubleshooting workflow for addressing low yields in this compound decarboxylation.

Decarboxylation_Pathways start Substituted this compound traditional Traditional Method start->traditional krapcho Krapcho Method start->krapcho hydrolysis Hydrolysis (Acid or Base) traditional->hydrolysis dmso_licl Heating with DMSO, LiCl, H₂O krapcho->dmso_licl diacid Malonic Diacid Intermediate hydrolysis->diacid heating Heating diacid->heating product Decarboxylated Product heating->product dmso_licl->product

Caption: Comparison of the traditional and Krapcho pathways for this compound decarboxylation.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Dioctyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dioctyl malonate synthesis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low conversion rates in this compound synthesis?

Low conversion rates in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, catalyst activity, and reagent purity. Key areas to investigate include:

  • Incomplete removal of byproducts: The formation of water (in direct esterification) or a low-boiling alcohol (in transesterification) is a reversible process. Inefficient removal of these byproducts can shift the equilibrium back towards the reactants, thus lowering the yield.

  • Suboptimal reaction temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of reactants or products.

  • Catalyst deactivation or insufficient amount: The acid or base catalyst can be neutralized by impurities or may not be present in a sufficient concentration to effectively promote the reaction.

  • Purity of reactants: The presence of water or other impurities in the malonic acid, diethyl malonate, or octanol can interfere with the reaction.

  • Steric hindrance: Although less of a factor with primary alcohols like 1-octanol, steric hindrance can still play a role, necessitating optimized reaction conditions.

Q2: How can I improve the yield of this compound via direct esterification of malonic acid with 1-octanol?

To improve the yield in a direct esterification reaction, consider the following:

  • Effective water removal: Employ a Dean-Stark trap to azeotropically remove water as it is formed. This is a critical step to drive the reaction towards the product side.

  • Molar ratio of reactants: Use an excess of 1-octanol to shift the equilibrium towards the formation of the diester. A molar ratio of malonic acid to 1-octanol of 1:3 has been used in the synthesis of similar dialkyl malonates.[1]

  • Catalyst selection and amount: Use a suitable acid catalyst such as p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin. The catalyst amount typically ranges from 0.5-1.5% by weight of the reacting mixture.[1]

  • Reaction temperature: Maintain an appropriate reaction temperature, typically around 140°C when using a solvent like p-xylene to facilitate the reaction and azeotropic removal of water.[1]

Q3: What are the key considerations for transesterification of diethyl malonate with 1-octanol?

For the transesterification route, pay attention to these factors:

  • Efficient removal of ethanol: The lower boiling point of ethanol compared to octanol allows for its removal by distillation, which drives the reaction forward. Ensure your distillation setup is efficient.

  • Catalyst: Both acid and base catalysts can be used. Common choices include sodium ethoxide, titanium alkoxides, or organotin compounds.[2] The choice of catalyst can influence reaction time and temperature.

  • Temperature and pressure: The reaction is typically carried out at elevated temperatures to facilitate the distillation of ethanol. In some cases, applying a vacuum can aid in the removal of ethanol.

  • Molar ratio: A molar excess of 1-octanol is generally used to ensure complete conversion of the diethyl malonate.

Q4: Can side reactions be a cause of low yield?

Yes, side reactions can significantly impact the yield. Potential side reactions include:

  • Decarboxylation of malonic acid: At elevated temperatures, malonic acid can decarboxylate to form acetic acid and carbon dioxide. This is more of a concern in the direct esterification route.

  • Ether formation from octanol: Under strong acidic conditions and high temperatures, 1-octanol can undergo dehydration to form dioctyl ether.

  • Dialkylation: In the context of malonic ester synthesis where the alpha-carbon is alkylated, dialkylation can be a side reaction that consumes the starting material.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conversion Rate Incomplete reaction- Increase reaction time.- Increase reaction temperature, monitoring for degradation.- Ensure efficient removal of byproducts (water or ethanol).
Catalyst inefficiency- Increase catalyst concentration.- Use a fresh or different type of catalyst.- Check for impurities in reactants that could neutralize the catalyst.
Unfavorable equilibrium- Increase the molar ratio of 1-octanol.- Improve the efficiency of byproduct removal (e.g., check Dean-Stark trap setup or distillation efficiency).
Presence of Starting Materials in Product Incomplete reaction- See "Low Conversion Rate" recommendations.
Inefficient purification- Optimize distillation conditions (vacuum, temperature).- Consider column chromatography for purification.
Formation of Byproducts Water in the reaction mixture- Ensure all reactants and solvents are anhydrous.- Use a drying agent if necessary.
High reaction temperature- Lower the reaction temperature and potentially increase the reaction time or catalyst concentration to compensate.
Incorrect catalyst- Evaluate if the chosen catalyst is appropriate for the reaction conditions and desired product.

Experimental Protocols

Protocol 1: Direct Esterification of Malonic Acid with 1-Octanol

This protocol is a general guideline based on the synthesis of similar malonic acid esters.[1]

Materials:

  • Malonic Acid (1 mole)

  • 1-Octanol (3 moles)

  • p-Toluenesulfonic acid (0.02 moles) or another suitable acid catalyst

  • Toluene or p-xylene as a solvent

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap, reflux condenser, and magnetic stirrer.

  • To the flask, add malonic acid, 1-octanol, and the solvent.

  • Add the acid catalyst to the mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Transesterification of Diethyl Malonate with 1-Octanol

This protocol is based on general transesterification principles.

Materials:

  • Diethyl Malonate (1 mole)

  • 1-Octanol (2.5 moles)

  • Sodium ethoxide (catalytic amount, e.g., 5 mol%)

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

  • Ensure all glassware is dry.

  • To the round-bottom flask, add diethyl malonate and 1-octanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add the sodium ethoxide catalyst.

  • Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct (the boiling point of the ethanol-toluene azeotrope is lower than that of the individual components if toluene is used).

  • Continue the distillation until no more ethanol is collected.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture.

  • Neutralize the catalyst with a dilute acid (e.g., acetic acid).

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and purify the product by vacuum distillation.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_equilibrium 1. Check Reaction Equilibrium start->check_equilibrium check_catalyst 2. Evaluate Catalyst start->check_catalyst check_reagents 3. Assess Reagent Purity start->check_reagents check_conditions 4. Review Reaction Conditions start->check_conditions sub_equilibrium1 Inefficient byproduct removal? check_equilibrium->sub_equilibrium1 sub_equilibrium2 Suboptimal molar ratio? check_equilibrium->sub_equilibrium2 sub_catalyst1 Insufficient amount? check_catalyst->sub_catalyst1 sub_catalyst2 Deactivated catalyst? check_catalyst->sub_catalyst2 sub_reagents1 Impurities in reactants? check_reagents->sub_reagents1 sub_conditions1 Incorrect temperature? check_conditions->sub_conditions1 sub_conditions2 Insufficient reaction time? check_conditions->sub_conditions2 solution Improved Conversion Rate action_equilibrium1 Improve byproduct removal (e.g., check Dean-Stark setup) sub_equilibrium1->action_equilibrium1 action_equilibrium2 Increase excess of 1-octanol sub_equilibrium2->action_equilibrium2 action_catalyst1 Increase catalyst loading sub_catalyst1->action_catalyst1 action_catalyst2 Use fresh catalyst sub_catalyst2->action_catalyst2 action_reagents1 Purify/dry reactants sub_reagents1->action_reagents1 action_conditions1 Optimize temperature sub_conditions1->action_conditions1 action_conditions2 Increase reaction time sub_conditions2->action_conditions2 action_equilibrium1->solution action_equilibrium2->solution action_catalyst1->solution action_catalyst2->solution action_reagents1->solution action_conditions1->solution action_conditions2->solution

Caption: Troubleshooting workflow for low conversion rates.

Reaction_Pathways cluster_direct Direct Esterification cluster_trans Transesterification MA Malonic Acid DOM1 This compound MA->DOM1 + H+ / Heat Octanol1 2 x 1-Octanol Octanol1->DOM1 Water 2 x H2O DOM1->Water - DEM Diethyl Malonate DOM2 This compound DEM->DOM2 + Catalyst / Heat Octanol2 2 x 1-Octanol Octanol2->DOM2 Ethanol 2 x Ethanol DOM2->Ethanol -

Caption: Synthesis pathways for this compound.

References

Technical Support Center: Efficient Synthesis of Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of dioctyl malonate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

This compound is synthesized via the esterification of malonic acid with octanol. The reaction involves combining malonic acid with at least two molar equivalents of octanol in the presence of a catalyst, typically with the removal of water to drive the reaction to completion.

Q2: Why is catalyst selection critical for this synthesis?

Catalyst selection is crucial as it directly influences reaction rate, yield, and purity. An optimal catalyst accelerates the esterification process, minimizes the formation of side products, and allows for milder reaction conditions, which can prevent the degradation of reactants and products. For instance, strong acid catalysts are effective but can sometimes lead to side reactions if not used under controlled conditions.

Q3: What types of catalysts are commonly used for malonate ester synthesis?

A range of catalysts can be employed, broadly categorized as homogeneous and heterogeneous.

  • Homogeneous Catalysts: These include Brønsted acids like sulfuric acid and methanesulfonic acid, which are highly active.[1]

  • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., KU-2-8), zeolites (e.g., Tseokar-2), and supported acids like 12-tungstophosphoric acid are also effective.[2][3] These are often preferred as they can be more easily separated from the reaction mixture and potentially recycled.[3]

Q4: What are the key parameters to optimize for maximizing yield?

Beyond the catalyst, several parameters are critical for achieving high yields:

  • Molar Ratio: Using an excess of the alcohol (octanol) can shift the equilibrium towards the product side. Molar ratios of acid to alcohol of 1:3 are sometimes used.[2]

  • Temperature: The reaction temperature affects the rate of esterification. Optimal temperatures vary depending on the catalyst and solvent used.

  • Water Removal: As water is a byproduct, its continuous removal (e.g., through a Dean-Stark apparatus or vacuum) is essential to drive the reaction forward.

  • Catalyst Loading: The amount of catalyst used needs to be optimized. For example, in similar esterifications like dioctyl phthalate synthesis, catalyst amounts around 9% by weight have been found to be optimal.[4]

Troubleshooting Guide

Problem: The reaction yield is consistently low.

  • Potential Cause 1: Inefficient Catalyst. The chosen catalyst may have low activity for the esterification of malonic acid with a long-chain alcohol like octanol.

    • Solution: Screen a variety of catalysts, including both homogeneous (e.g., sulfuric acid) and heterogeneous options (e.g., ion-exchange resins, sulfated metal oxides).[4] Evaluate catalyst performance based on yield and reaction time.

  • Potential Cause 2: Reversible Reaction Equilibrium. The accumulation of water in the reaction mixture can inhibit the forward reaction, leading to an equilibrium with significant amounts of unreacted starting materials.

    • Solution: Implement an efficient method for water removal. Using a solvent that forms an azeotrope with water (like p-xylene) in conjunction with a Dean-Stark trap is a standard procedure.[2] Alternatively, running the reaction under a vacuum can help remove volatile byproducts.

  • Potential Cause 3: Suboptimal Reaction Conditions. The temperature or reaction time may not be suitable for the specific catalyst and reactants.

    • Solution: Systematically optimize the reaction conditions. For a given catalyst, vary the temperature and monitor the reaction progress over time (e.g., by measuring the acid number) to determine the optimal settings.[2]

Problem: The reaction is slow or does not go to completion.

  • Potential Cause 1: Insufficient Catalyst Activity or Loading. The catalyst may be deactivated, or the amount used may be too low to achieve a reasonable reaction rate.

    • Solution: Increase the catalyst loading incrementally. If using a reusable heterogeneous catalyst, ensure it has been properly activated or regenerated before use.

  • Potential Cause 2: Poor Mixing. In a heterogeneous system, inefficient mixing can limit the contact between the reactants and the catalyst surface.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially when using solid catalysts.

Problem: Significant amounts of mono-octyl malonate are formed.

  • Potential Cause: Incomplete Esterification. The reaction may be stopping after the first esterification step, especially if the reaction time is too short or the conditions are not forcing enough.

    • Solution: Increase the reaction time and/or temperature. Increasing the molar ratio of octanol to malonic acid can also favor the formation of the diester.[2]

Problem: Difficulty in purifying the final product.

  • Potential Cause 1: Catalyst Residue. Homogeneous catalysts can be difficult to remove completely from the viscous ester product.

    • Solution: After the reaction, neutralize the acid catalyst with a base wash (e.g., sodium bicarbonate solution), followed by washing with water to remove the resulting salt. If a solid heterogeneous catalyst is used, it can be simply filtered off.[3]

  • Potential Cause 2: Similar Boiling Points of Products and Byproducts.

    • Solution: Use vacuum distillation for purification, as it allows for distillation at lower temperatures, preventing product decomposition.[2][5] Careful control over the vacuum pressure and temperature gradient is necessary to achieve good separation.

Catalyst Performance Data

The selection of a catalyst is a critical step. The table below summarizes various catalysts used for malonic ester synthesis and similar esterification reactions to provide a comparative overview.

Catalyst TypeSpecific Catalyst ExampleTypical Reaction ConditionsReported YieldKey Advantages
Heterogeneous (Zeolite) Tseokar-2Molar Ratio (Acid:Alcohol) = 1:374-89% (general for malonates)[2]Easy separation, reusability.
Heterogeneous (Resin) KU-2-8Molar Ratio (Acid:Alcohol) = 1:3; p-xylene solvent74-89% (general for malonates)[2]High activity, easy filtration.
Heterogeneous (Solid Acid) 12-Tungstophosphoric AcidTemperature = 60-110 °CHigh Conversion[3]High thermal stability, recyclable.[3]
Heterogeneous (Nanocatalyst) Sulfated Titanium DioxideTime = ~83 min; Catalyst = 9 wt%~93% (for dioctyl phthalate)[4]High surface area and activity.[4]
Homogeneous (Brønsted Acid) Sulfuric Acid (H₂SO₄)Catalytic amountsHigh Yield (general esterification)Low cost, high activity.

Experimental Protocols

Protocol 1: General Synthesis of this compound using a Heterogeneous Catalyst

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reactants: Charge the flask with malonic acid (1.0 mol), octanol (3.0 mol), and a suitable solvent like p-xylene.

  • Catalyst Addition: Add the selected heterogeneous catalyst (e.g., 5-10% by weight of the reactants).

  • Reaction: Heat the mixture to reflux (e.g., ~140°C in p-xylene) with vigorous stirring.[2] Continuously monitor and collect the water removed in the Dean-Stark trap.

  • Monitoring: Track the reaction's progress by measuring the volume of water collected or by periodically taking samples to determine the acid number. The reaction is considered complete when water evolution ceases or the acid number stabilizes at a low value.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the catalyst by filtration.

    • Wash the organic phase with a 5% sodium bicarbonate solution, followed by water, to remove any remaining acidic species.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure to remove the solvent and excess octanol. Purify the resulting crude this compound by vacuum distillation.[2]

Protocol 2: Catalyst Screening Workflow

  • Parallel Setup: Prepare multiple identical small-scale reaction setups.

  • Standard Conditions: For each setup, use a fixed amount of malonic acid, octanol, and solvent, and a standard set of reaction conditions (temperature, stirring speed).

  • Catalyst Variation: To each reaction, add a different catalyst, keeping the weight percentage consistent across all experiments. Include a control reaction with no catalyst.

  • Time Monitoring: Run all reactions for the same duration (e.g., 6 hours).

  • Analysis: After the reaction period, cool, quench, and work up each reaction identically. Analyze the yield of this compound in each sample using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Selection: Compare the yields to identify the most efficient catalyst under the tested conditions. Further optimization of temperature and catalyst loading can be performed for the selected catalyst.

Visual Guides

experimental_workflow start Start: Reagents setup 1. Reaction Setup (Flask, Stirrer, Dean-Stark) start->setup reactants 2. Charge Reactants (Malonic Acid, Octanol, Solvent) setup->reactants catalyst 3. Add Catalyst reactants->catalyst reaction 4. Heat to Reflux (Remove H₂O) catalyst->reaction monitor 5. Monitor Progress (Acid Number / H₂O Volume) reaction->monitor workup 6. Cooldown & Work-up (Filter, Wash, Dry) monitor->workup Reaction Complete purify 7. Purify Product (Vacuum Distillation) workup->purify end End: Pure this compound purify->end

Caption: General workflow for the synthesis of this compound.

troubleshooting_tree problem Problem: Low Product Yield cause1 Cause: Inefficient Water Removal problem->cause1 cause2 Cause: Suboptimal Catalyst problem->cause2 cause3 Cause: Incorrect Conditions problem->cause3 sol1 Solution: Use Dean-Stark or Vacuum cause1->sol1 sol2 Solution: Screen Different Catalysts (Hetero- & Homogeneous) cause2->sol2 sol3 Solution: Optimize Temperature, Time & Molar Ratios cause3->sol3

Caption: Decision tree for troubleshooting low yield issues.

References

Managing side reactions during the synthesis of dioctyl malonate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dioctyl malonate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the alkylation of this compound?

A1: The most prevalent side reactions include:

  • Dialkylation: The formation of a dialkylated malonic ester is a major drawback of this synthesis. After the initial monoalkylation, the product still has an acidic proton that can be removed by the base, leading to a second alkylation.[1]

  • Hydrolysis: The ester groups of this compound can be hydrolyzed back to the carboxylic acid, especially in the presence of water and base or acid during workup. The steric hindrance of the octyl groups may slow this process compared to smaller esters.[2][3][4]

  • Transesterification: If an alcohol other than octanol is present (for example, as a solvent), it can react with the this compound to form different ester derivatives.[5][6][7]

  • Elimination: If using secondary or tertiary alkyl halides as alkylating agents, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes.[8]

Q2: How can I minimize the formation of the dialkylated product?

A2: To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent and the base.

  • Choice of Base: A milder base, such as sodium ethoxide or potassium carbonate, can be effective. The choice of base can influence the selectivity of the reaction.[2][3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-alkylated product.[2][3]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can disfavor the second alkylation.

Q3: What is the best base to use for the deprotonation of this compound?

A3: Sodium octoxide (prepared from sodium metal and octanol) is the ideal base to prevent transesterification. However, sodium ethoxide is commonly used with diethyl malonate and can be adapted for this compound, though the risk of transesterification exists if not all of the ethanol is removed.[1] Stronger bases like sodium hydride (NaH) can also be used, but care must be taken to control the reaction.[9] The choice of base can affect the chemical yield.[2][3]

Q4: My reaction is not going to completion. What could be the issue?

A4: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure you are using at least a stoichiometric amount of base relative to the this compound.

  • Inactive Alkylating Agent: The alkyl halide may have degraded. It is best to use a fresh or purified reagent.

  • Steric Hindrance: The alkylating agent or the this compound itself may be sterically hindered, slowing down the reaction. Longer reaction times or a higher temperature may be required.

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

Q5: How can I effectively purify the mono-alkylated this compound from the starting material and the dialkylated product?

A5: Purification can be challenging due to the similar physical properties of the mono- and dialkylated products, as well as the starting material.

  • Fractional Distillation under Vacuum: This is often the most effective method for separating these high-boiling point compounds.

  • Column Chromatography: Silica gel chromatography can be used, but it may require careful selection of the eluent system to achieve good separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of mono-alkylated product - Formation of significant amounts of dialkylated product.- Incomplete reaction.- Hydrolysis of the ester during workup.- Use a slight excess of this compound.- Add the alkylating agent slowly.- Consider a milder base or lower reaction temperature.- Ensure anhydrous conditions and perform a neutral workup.
Presence of significant dialkylated product - Molar ratio of reactants favors dialkylation (excess alkylating agent or base).- High reaction temperature.- Adjust stoichiometry to use a 1:1 ratio of this compound to base and alkylating agent, or a slight excess of the malonate.- Lower the reaction temperature.[2][3]
Unreacted this compound in the final product - Insufficient base or alkylating agent.- Short reaction time.- Deactivated alkylating agent.- Check the stoichiometry and ensure at least one equivalent of base and alkylating agent are used.- Increase the reaction time or temperature.- Use a fresh bottle of the alkylating agent.
Presence of dioctyl malonic acid - Hydrolysis of the ester groups during the reaction or workup due to the presence of water.- Ensure all reagents and solvents are anhydrous.- Avoid strongly acidic or basic conditions during workup if possible. A quick wash with a saturated, neutral salt solution is preferable.
Formation of an unexpected ester (e.g., ethyl octyl malonate) - Transesterification due to the presence of another alcohol (e.g., ethanol from the use of sodium ethoxide).- Use sodium octoxide as the base.- If using sodium ethoxide, ensure all ethanol is removed before adding the this compound.
Formation of an alkene - Use of a secondary or tertiary alkyl halide leading to E2 elimination.- Use primary or methyl alkyl halides for the alkylation.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on the Alkylation of Malonic Esters (Adapted from Diethyl Malonate Systems)

EntryBaseSolventAlkyl HalideTemperature (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)Reference
1NaHDMFIodobutaneRoom Temp55Variable[10]
2K₂CO₃TolueneBenzyl Bromide-40Low-[2][3]
350% KOH (aq)TolueneBenzyl Bromide-4075-[2][3]
4NaOEtEthanoln-Propyl ChlorideReflux~78Variable[1]

Note: These yields are reported for diethyl or other malonate esters and may vary for this compound due to steric and electronic differences. The data serves as a general guideline for optimizing reaction conditions.

Experimental Protocols

Key Experiment: Mono-alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Octoxide

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Alkyl halide (e.g., 1-bromobutane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the malonate in a minimal amount of anhydrous DMF.

  • Deprotonation: To the stirred solution, carefully add sodium hydride (1.0 equivalent) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 equivalent) dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and the dialkylated side product.

Mandatory Visualization

Reaction_Pathway DioctylMalonate This compound Enolate Enolate Intermediate DioctylMalonate->Enolate + Base HydrolysisProduct Dioctyl Malonic Acid DioctylMalonate->HydrolysisProduct + H₂O (Side Reaction) TransesterificationProduct Mixed Ester DioctylMalonate->TransesterificationProduct + R'-OH (Side Reaction) MonoAlkylated Mono-alkylated Product Enolate->MonoAlkylated + R-X Dialkylated Di-alkylated Product MonoAlkylated->Dialkylated + Base, + R-X (Side Reaction) MonoAlkylated->HydrolysisProduct + H₂O (Side Reaction)

Caption: Main reaction and side reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze crude product (GC/MS, NMR) Start->CheckPurity HighDialkylation High % of Dialkylated Product? CheckPurity->HighDialkylation UnreactedSM High % of Starting Material? HighDialkylation->UnreactedSM No OptimizeRatio Adjust Stoichiometry: - Excess Malonate - Slower R-X Addition HighDialkylation->OptimizeRatio Yes OtherImpurities Other Impurities Present? UnreactedSM->OtherImpurities No CheckReagents Verify Reagent Activity & Stoichiometry UnreactedSM->CheckReagents Yes Anhydrous Ensure Anhydrous Conditions OtherImpurities->Anhydrous Hydrolysis? BaseChoice Use Sodium Octoxide as Base OtherImpurities->BaseChoice Transesterification? LowerTemp Lower Reaction Temperature OptimizeRatio->LowerTemp IncreaseTimeTemp Increase Reaction Time/Temperature CheckReagents->IncreaseTimeTemp

Caption: A troubleshooting workflow for this compound synthesis issues.

References

Experimental workup for isolating dioctyl malonate products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the experimental workup for isolating dioctyl malonate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction seems to have stalled or is giving a low yield. What are the common causes?

A1: Low yields in this compound synthesis via Fischer esterification are often due to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials (malonic acid and octanol).

  • Troubleshooting Steps:

    • Water Removal: The most effective method to drive the reaction to completion is to remove water as it forms. Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is highly recommended. The solvent forms an azeotrope with water, which is collected in the trap, effectively removing it from the reaction mixture.

    • Excess Reagent: While using a large excess of the alcohol is a common strategy for other esters, 1-octanol can be difficult to remove in the workup phase. A better approach for this specific synthesis is to use a slight excess of malonic acid (e.g., 1.1 equivalents). The unreacted malonic acid is water-soluble and can be easily removed with a basic wash during workup.

    • Catalyst Activity: Ensure your acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is not old or hydrated, as this will reduce its effectiveness.

Q2: I'm having trouble separating the organic and aqueous layers during the workup. Why is this happening?

A2: Emulsion formation is a common issue, particularly after the basic wash with solutions like sodium bicarbonate. This can be exacerbated by the presence of unreacted starting materials or soaps formed from any long-chain carboxylic acid impurities.

  • Troubleshooting Steps:

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of the organic product in the aqueous phase.

    • Gentle Inversion: Instead of vigorous shaking in the separatory funnel, gently invert the funnel multiple times to mix the layers. This minimizes the formation of stable emulsions.

    • Patience and Separation: Allow the separatory funnel to stand undisturbed for a longer period to allow for better separation of the layers.

Q3: After purification, my final product is still contaminated with 1-octanol. How can I remove it?

A3: Due to its long alkyl chain, 1-octanol has limited solubility in water, making it difficult to remove completely with simple aqueous washes.

  • Troubleshooting Steps:

    • Drive the Reaction to Completion: The best strategy is preventative. Use a Dean-Stark trap during the reaction to ensure as much of the 1-octanol is consumed as possible.

    • High-Vacuum Distillation: Careful fractional distillation under high vacuum is the most effective method for separating this compound from any residual 1-octanol. Due to their different boiling points, a clean separation can be achieved.

Q4: What are the potential side products I should be aware of?

A4: Besides unreacted starting materials, a key side product can be the formation of dioctyl ether.

  • Formation Mechanism: This occurs when two molecules of 1-octanol are dehydrated under the strong acidic conditions of the catalyst (especially sulfuric acid) at high temperatures.

  • Prevention:

    • Maintain a controlled reaction temperature. While reflux is necessary, excessive temperatures can favor ether formation.

    • Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can sometimes reduce side reactions compared to concentrated sulfuric acid.

    • Dioctyl ether can be separated from the desired product by careful vacuum distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueNotes
Molar Ratio 1 : 2.2 to 1 : 3 (Malonic Acid : 1-Octanol)A slight excess of the alcohol is common, but driving the reaction with a Dean-Stark trap is more efficient for removing residual alcohol.
Catalyst Conc. H₂SO₄ or p-TsOHTypically 1-2 mol% relative to the limiting reagent.
Reaction Temp. Reflux (typically in Toluene)~110-140°C depending on the setup.
Typical Yield 74-89%After purification by vacuum distillation.
Purification Vacuum DistillationA residual pressure of 3-4 mm Hg is effective. The boiling point will be significantly reduced from the atmospheric boiling point.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound using a Dean-Stark apparatus to drive the reaction to completion.

Materials:

  • Malonic Acid

  • 1-Octanol

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add malonic acid (1.0 eq), 1-octanol (2.5 eq), and toluene (approx. 2 mL per gram of malonic acid).

    • Equip the flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Fill the Dean-Stark trap with toluene.

    • Slowly add the acid catalyst (e.g., conc. H₂SO₄, ~1-2 mol%) to the stirred mixture.

  • Reaction:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

    • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. This can take several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2x)

      • Saturated NaHCO₃ solution (2x, or until no more gas evolves) to neutralize the acid catalyst and any unreacted malonic acid.

      • Saturated NaCl (brine) solution (1x) to break any emulsions.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • Purify the crude this compound by vacuum distillation (at approx. 3-4 mm Hg) to obtain the final, pure product.

Visualized Workflows and Logic

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine Malonic Acid, 1-Octanol, Toluene, and Acid Catalyst reflux 2. Heat to Reflux with Dean-Stark Trap reactants->reflux monitor 3. Monitor Until Water Collection Ceases reflux->monitor cool 4. Cool to Room Temp monitor->cool wash_water 5. Wash with Water cool->wash_water wash_bicarb 6. Neutralize with Sat. NaHCO3 wash_water->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter 9. Filter Drying Agent dry->filter concentrate 10. Concentrate via Rotary Evaporation filter->concentrate distill 11. Purify by Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Problem Encountered low_yield Low Yield or Stalled Reaction? start->low_yield emulsion Emulsion During Workup? start->emulsion octanol_contam Final Product Contaminated with 1-Octanol? start->octanol_contam check_water Is water being removed effectively? low_yield->check_water Yes solution_dean_stark Solution: Use a Dean-Stark trap to remove water continuously. low_yield->solution_dean_stark No wash_technique Was vigorous shaking used? emulsion->wash_technique Yes solution_brine Solution: Add saturated brine (NaCl) to break the emulsion. emulsion->solution_brine No reaction_complete Was the reaction driven to completion? octanol_contam->reaction_complete No solution_redistill Solution: Purify via careful fractional vacuum distillation. octanol_contam->solution_redistill Yes check_reagents Are reagents in correct ratio? Is catalyst active? check_water->check_reagents solution_reagents Solution: Use slight excess of malonic acid and fresh catalyst. check_reagents->solution_reagents solution_inversion Solution: Use gentle inversions instead of shaking. wash_technique->solution_inversion solution_prevent Prevention: Ensure complete reaction using a Dean-Stark trap. reaction_complete->solution_prevent

Caption: Troubleshooting decision tree for this compound isolation.

Removal of unreacted starting materials from dioctyl malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from dioctyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of either malonic acid or diethyl malonate with 1-octanol. Therefore, the primary unreacted starting materials to be removed are excess 1-octanol and any remaining malonic acid or diethyl malonate. If an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used, it will also need to be neutralized and removed.[1][2]

Q2: What are the key physical properties to consider when choosing a purification method?

A2: The significant difference in boiling points between this compound and the common starting materials is the most critical factor. This difference allows for effective separation by distillation. The differing polarities of the product and impurities also enable purification by liquid-liquid extraction and column chromatography.

Data Presentation: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced PressureSolubility
This compound328.49363-364158-160 @ 19 mmHgInsoluble in water; soluble in organic solvents.
1-Octanol130.23195-Slightly soluble in water; soluble in organic solvents.
Diethyl Malonate160.17199-Sparingly soluble in water; miscible with ethanol and ether.[3]
Malonic Acid104.06Decomposes at >135-Soluble in water, ethanol, and ether.

Q3: Which purification method is most suitable for large-scale purification of this compound?

A3: For large-scale purification, fractional distillation under reduced pressure (vacuum distillation) is the most efficient method. This is due to the high boiling point of this compound and the significant difference in boiling points between it and the unreacted starting materials like 1-octanol and diethyl malonate.

Q4: How can I effectively remove the acid catalyst after the reaction?

A4: The acid catalyst can be neutralized and removed by washing the crude reaction mixture with a basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. This wash will convert the acid catalyst into a salt, which is soluble in the aqueous layer and can then be separated from the organic layer containing the this compound.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Incomplete Removal of 1-Octanol by Distillation

Symptoms:

  • The purified this compound has a persistent "fatty" or "alcoholic" odor.

  • GC-MS analysis of the final product shows a peak corresponding to 1-octanol.

  • ¹H NMR spectrum of the product shows a broad singlet around 1-2 ppm (hydroxyl proton) and a triplet around 3.6 ppm (CH₂ adjacent to OH) characteristic of 1-octanol.

Possible Causes:

  • Inefficient Fractional Distillation: The distillation column may not have enough theoretical plates to separate compounds with close boiling points effectively.

  • Azeotrope Formation: Although unlikely to be a major issue with this compound and octanol, minor azeotropic behavior can sometimes hinder complete separation.

  • Too High a Vacuum: While vacuum is necessary, an excessively high vacuum can cause volatile impurities to co-distill with the product.

Solutions:

  • Optimize Distillation Conditions:

    • Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).

    • Carefully control the heating rate to ensure a slow and steady distillation.

    • Monitor the head temperature closely; a sharp increase indicates the product is distilling.

  • Chemical Conversion: If distillation is ineffective, the residual octanol can be converted into a more easily separable compound. However, this is a less common approach for this specific purification.

  • Column Chromatography: For smaller scales or for achieving very high purity, flash column chromatography can be used to separate the this compound from residual 1-octanol.

Problem 2: Emulsion Formation During Liquid-Liquid Extraction

Symptoms:

  • A stable, cloudy layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult.

Possible Causes:

  • Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of an emulsion.

  • Presence of Surfactant-like Impurities: Byproducts from the reaction can sometimes act as emulsifying agents.

  • Similar Densities: If the densities of the organic and aqueous layers are too similar, separation can be slow.

Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[5]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: For small-scale separations, centrifuging the mixture can effectively separate the layers.

Problem 3: Product Contaminated with Unreacted Diethyl Malonate

Symptoms:

  • GC-MS analysis shows a peak corresponding to diethyl malonate in the final product.

  • ¹H NMR spectrum displays a quartet at ~4.2 ppm and a triplet at ~1.3 ppm, characteristic of the ethyl groups of diethyl malonate.

Possible Causes:

  • Incomplete Reaction: The transesterification reaction may not have gone to completion.

  • Ineffective Purification: The chosen purification method may not be suitable for separating diethyl malonate from the this compound product.

Solutions:

  • Drive the Reaction to Completion:

    • Increase the reaction time or temperature.

    • Use a more effective catalyst.

    • Remove the ethanol byproduct during the reaction (if transesterifying from diethyl malonate) to shift the equilibrium towards the product.

  • Optimize Purification:

    • Fractional Distillation: Due to the significant boiling point difference, careful fractional distillation under vacuum should effectively separate diethyl malonate.

    • Column Chromatography: Use a suitable solvent system (see Experimental Protocols section) to separate the more polar diethyl malonate from the less polar this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a typical laboratory-scale synthesis from malonic acid and 1-octanol.

Materials:

  • Malonic acid

  • 1-Octanol (at least 2.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.05 eq.)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, 1-octanol (2.2 equivalents), p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

1. Fractional Distillation (for large scale):

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Heat the crude this compound under reduced pressure.

  • Collect the fraction that distills at 158-160 °C at 19 mmHg. Discard any lower-boiling forerun, which will contain unreacted 1-octanol.

2. Flash Column Chromatography (for small scale or high purity):

  • TLC Analysis: First, analyze the crude product by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent system where the this compound has an Rf value of approximately 0.3.

  • Column Preparation: Pack a silica gel column with the chosen eluent.

  • Loading and Elution: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Reaction_Pathway Figure 1: Synthesis of this compound cluster_reactants Starting Materials Malonic_Acid Malonic Acid (or Diethyl Malonate) Dioctyl_Malonate This compound (Product) Malonic_Acid->Dioctyl_Malonate Esterification Octanol 1-Octanol Octanol->Dioctyl_Malonate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Dioctyl_Malonate Water Water (Byproduct) Purification_Workflow Figure 2: Purification Workflow for this compound Crude_Product Crude Reaction Mixture (this compound, Octanol, Acid Catalyst) Liquid_Extraction Liquid-Liquid Extraction (Wash with NaHCO₃, then Brine) Crude_Product->Liquid_Extraction Drying Drying (Anhydrous MgSO₄) Liquid_Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Choice Choice of Purification Solvent_Removal->Purification_Choice Distillation Vacuum Distillation (Large Scale) Purification_Choice->Distillation Large Scale Column_Chromatography Column Chromatography (Small Scale/High Purity) Purification_Choice->Column_Chromatography Small Scale Pure_Product Pure this compound Distillation->Pure_Product Column_Chromatography->Pure_Product

References

Technical Support Center: Scaling Up Dioctyl Malonate Reactions for Pilot Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the pilot-scale production of dioctyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for producing this compound?

A1: this compound is typically synthesized through the Fischer esterification of malonic acid with two equivalents of n-octanol. The reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product side.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Key parameters to monitor include reaction temperature, pressure (especially during vacuum distillation), catalyst loading, rate of water removal, and mixing efficiency. Consistent monitoring of these parameters is crucial for ensuring batch-to-batch consistency and high product quality.

Q3: What type of catalyst is typically used for the esterification of malonic acid with n-octanol at a pilot scale?

A3: While strong mineral acids like sulfuric acid are effective, solid acid catalysts such as acidic resins (e.g., Amberlyst-15) or zeolites are often preferred in pilot-plant settings.[1][2] These heterogeneous catalysts simplify catalyst removal and minimize corrosion issues associated with mineral acids.[2]

Q4: How is the reaction progress monitored in a pilot-scale setting?

A4: The reaction progress can be monitored by tracking the amount of water collected in a Dean-Stark trap and by analyzing samples for the acid value. A decreasing acid value indicates the consumption of malonic acid. In-process analytical techniques such as Near-Infrared (NIR) spectroscopy can also be implemented for real-time monitoring.

Q5: What are the typical yields for the synthesis of this compound?

A5: The yields for the synthesis of various symmetric malonic acid diesters are reported to be in the range of 74-89%.[3] For pilot-scale production of this compound, a well-optimized process can be expected to achieve yields within this range or potentially higher.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Reaction Conversion / Incomplete Reaction 1. Insufficient catalyst loading or deactivated catalyst.2. Inefficient water removal.3. Inadequate reaction temperature or time.4. Poor mixing.1. Increase catalyst loading or replace/regenerate the catalyst.2. Ensure the Dean-Stark trap is functioning correctly and the solvent is effectively azeotroping with water.3. Increase the reaction temperature (within the stability limits of reactants and products) or extend the reaction time.4. Increase the agitation speed to ensure proper mixing of the reactants and catalyst.
Product Discoloration (Yellowing) 1. High reaction temperature leading to side reactions or degradation.2. Presence of impurities in the raw materials.3. Prolonged exposure to air at high temperatures.1. Lower the reaction temperature and consider extending the reaction time to compensate.2. Ensure the malonic acid and n-octanol meet the required purity specifications.3. Maintain an inert atmosphere (e.g., nitrogen blanket) in the reactor, especially during heating.
Difficulty in Removing Excess n-Octanol 1. High boiling point of n-octanol.2. Inefficient vacuum distillation setup.1. Utilize a high-vacuum distillation system.2. Ensure the distillation column has sufficient theoretical plates and the vacuum pump can achieve the required low pressure. Consider using a wiped-film evaporator for more efficient separation.
Formation of Side Products (e.g., Monoester) 1. Incorrect stoichiometry of reactants.2. Insufficient reaction time.1. Ensure a molar excess of n-octanol is used to favor the formation of the diester.2. Extend the reaction time to allow for the complete conversion of the monoester to the diester.
Solid Catalyst Fines in the Product 1. Catalyst attrition due to vigorous mixing.2. Inadequate filtration.1. Optimize the agitation speed to minimize mechanical stress on the catalyst beads.2. Use a finer filter or a combination of filtration methods (e.g., bag filter followed by a cartridge filter) to remove all catalyst particles.

Data Presentation

Table 1: Raw Material Specifications

Parameter Malonic Acid n-Octanol
Appearance White crystalline powder[4]Colorless liquid
Assay ≥ 99.0%[4][5]≥ 99.5%
Melting Point 133-136 °C[4]-15 °C
Boiling Point Decomposes at >140 °C[6]195 °C
Water Content ≤ 0.5%[4]≤ 0.1%

Table 2: this compound Product Specifications

Parameter Specification
Appearance Colorless to pale yellow clear liquid[7]
Assay (by GC) ≥ 98.0%[7]
Specific Gravity @ 25 °C 0.918 - 0.922[7]
Refractive Index @ 25 °C 1.434 - 1.436[7]
Boiling Point 158-160 °C @ 19 mmHg[7]
Acid Value ≤ 0.5 mg KOH/g
Water Content ≤ 0.1%

Experimental Protocols

Pilot-Scale Synthesis of this compound

This protocol describes a representative batch process for the synthesis of this compound in a 100 L glass-lined reactor.

1. Materials and Equipment:

  • Malonic Acid (≥99.0% purity)

  • n-Octanol (≥99.5% purity)

  • Solid Acid Catalyst (e.g., Amberlyst-15)

  • Toluene (or other suitable azeotropic solvent)

  • Sodium Bicarbonate Solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet

  • Heating/Cooling Mantle

  • Dean-Stark Trap with Condenser

  • Filtration unit (e.g., Nutsche filter)

  • Vacuum Distillation Apparatus

2. Procedure:

  • Charging the Reactor: Charge the reactor with malonic acid (e.g., 10.4 kg, 100 mol), n-octanol (e.g., 39.0 kg, 300 mol, 3 equivalents), toluene (e.g., 20 L), and the solid acid catalyst (e.g., 1-2% by weight of reactants).

  • Reaction:

    • Start agitation and begin heating the mixture to reflux (approximately 110-140 °C, depending on the solvent and pressure).[3]

    • Continuously remove the water-toluene azeotrope using the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected and by taking samples to determine the acid value. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is below a predetermined limit.

  • Catalyst Removal:

    • Cool the reaction mixture to 50-60 °C.

    • Filter the mixture to remove the solid acid catalyst. The catalyst can be washed with toluene and stored for potential regeneration and reuse.

  • Work-up:

    • Transfer the filtrate to a separation vessel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure to remove the toluene.

    • Purify the crude this compound by vacuum distillation (e.g., at a pressure of 10-20 mmHg).[7] Collect the fraction boiling at the appropriate temperature range.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Pilot Production cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactor Charge Reactor: - Malonic Acid - n-Octanol - Toluene - Catalyst reflux Heat to Reflux (110-140 °C) charge_reactor->reflux water_removal Azeotropic Water Removal (Dean-Stark Trap) reflux->water_removal monitoring Monitor Reaction: - Water Collected - Acid Value water_removal->monitoring cool_reaction Cool Reaction Mixture monitoring->cool_reaction filter_catalyst Filter Catalyst cool_reaction->filter_catalyst wash_bicarb Wash with NaHCO3 Solution filter_catalyst->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_organic Dry with Na2SO4 wash_brine->dry_organic remove_solvent Solvent Removal (Reduced Pressure) dry_organic->remove_solvent vacuum_distillation Vacuum Distillation remove_solvent->vacuum_distillation product This compound Product vacuum_distillation->product troubleshooting_guide Troubleshooting Guide for this compound Synthesis cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Post-Reaction Losses start Low Product Yield check_conversion Check Reaction Conversion (Acid Value / In-process Analytics) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complete_conversion Complete Conversion check_conversion->complete_conversion High check_catalyst Check Catalyst Activity/ Loading incomplete_conversion->check_catalyst check_water_removal Check Water Removal Efficiency incomplete_conversion->check_water_removal check_temp_time Check Reaction Temperature/Time incomplete_conversion->check_temp_time check_workup Review Work-up Procedure (e.g., phase separation) complete_conversion->check_workup check_distillation Review Purification (e.g., vacuum level, temperature) complete_conversion->check_distillation solution1 Increase Catalyst Load/ Regenerate Catalyst check_catalyst->solution1 solution2 Improve Water Removal check_water_removal->solution2 solution3 Increase Temperature/ Extend Reaction Time check_temp_time->solution3 solution4 Optimize Work-up to Minimize Emulsions/Losses check_workup->solution4 solution5 Optimize Distillation Parameters check_distillation->solution5

References

Validation & Comparative

Dioctyl Malonate vs. Diethyl Malonate: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between dioctyl malonate and diethyl malonate in chemical syntheses can significantly impact reaction efficiency and product yield. This guide provides an objective comparison of their reactivity, supported by established chemical principles and experimental data from analogous systems.

Executive Summary

The primary difference in reactivity between this compound and diethyl malonate stems from the steric hindrance imposed by their respective ester groups. The bulky octyl groups of this compound impede the approach of nucleophiles and bases to the reactive centers of the molecule to a greater extent than the smaller ethyl groups of diethyl malonate. Consequently, diethyl malonate generally exhibits higher reaction rates and yields in common reactions such as alkylation and hydrolysis.

Comparative Reactivity Analysis

The reactivity of malonic esters is primarily centered around two key reaction types: reactions at the alpha-carbon (alkylation) and reactions at the ester carbonyl group (hydrolysis and transesterification).

Alkylation of the α-Carbon

The alkylation of malonic esters is a cornerstone of their synthetic utility, proceeding via an SN2 mechanism. This reaction is highly sensitive to steric hindrance at both the electrophile and the nucleophilic enolate.[1] The larger octyl groups in this compound create a more sterically crowded environment around the enolate carbon compared to the ethyl groups in diethyl malonate. This increased steric bulk is expected to slow down the rate of alkylation.

Table 1: Predicted Relative Reactivity in Alkylation

FeatureThis compoundDiethyl MalonateSupporting Rationale
Relative Rate of Alkylation SlowerFasterThe larger octyl groups sterically hinder the approach of the electrophile to the enolate carbanion.
Expected Yield in Alkylation Lower to SimilarHigher to SimilarSteric hindrance can lead to lower yields, especially with bulky electrophiles.
Hydrolysis of the Ester Group

The hydrolysis of esters, both acid and base-catalyzed (saponification), involves nucleophilic attack at the carbonyl carbon. The rate of this reaction is also influenced by steric hindrance. Larger alkyl groups in the ester can sterically shield the carbonyl carbon from the attacking nucleophile (e.g., hydroxide ion or water), thus decreasing the rate of hydrolysis. Studies on the hydrolysis of various esters have consistently shown that increased steric bulk around the ester group leads to a decrease in the hydrolysis rate.

Table 2: Predicted Relative Reactivity in Hydrolysis

FeatureThis compoundDiethyl MalonateSupporting Rationale
Relative Rate of Hydrolysis SlowerFasterThe bulky octyl groups sterically hinder the nucleophilic attack at the carbonyl carbon.
Saponification Rate LowerHigherIncreased steric hindrance reduces the accessibility of the carbonyl group to hydroxide ions.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving malonic esters. While these protocols are described for diethyl malonate, they can be adapted for this compound, likely requiring longer reaction times or more forcing conditions.

Protocol 1: Alkylation of Diethyl Malonate

This protocol describes the mono-alkylation of diethyl malonate using an alkyl halide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • Alkyl halide (e.g., 1-bromobutane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the enolate.

  • Cool the mixture to room temperature and add the alkyl halide (1.05 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated product.

  • Purify the product by vacuum distillation.

Protocol 2: Saponification and Decarboxylation of Diethyl Malonate

This protocol outlines the hydrolysis of the ester groups followed by decarboxylation to yield a carboxylic acid.

Materials:

  • Dialkylated diethyl malonate

  • Potassium hydroxide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the dialkylated diethyl malonate in ethanol.

  • Add a solution of potassium hydroxide (2.5 equivalents) in water.

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH < 2 with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation, until carbon dioxide evolution ceases.

  • Cool the mixture and extract the carboxylic acid product with diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by distillation or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction mechanisms discussed.

Alkylation_of_Malonic_Ester DEM Diethyl Malonate Enolate Enolate Intermediate DEM->Enolate Deprotonation Product Alkylated Diethyl Malonate Enolate->Product SN2 Attack Base Base (e.g., NaOEt) Base->Enolate AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: Alkylation of Diethyl Malonate.

Saponification_and_Decarboxylation cluster_saponification Saponification cluster_decarboxylation Decarboxylation Ester Dialkylated Malonic Ester Diacid Malonic Acid Derivative Ester->Diacid 1. OH-, H2O 2. H3O+ Enol Enol Intermediate Diacid->Enol Heat (-CO2) CarboxylicAcid Carboxylic Acid Enol->CarboxylicAcid Tautomerization

Caption: Saponification and Decarboxylation Pathway.

Conclusion

The choice between this compound and diethyl malonate should be guided by the specific requirements of the chemical transformation. For reactions where high reactivity and rapid conversion are desired, such as in the malonic ester synthesis for the preparation of a wide range of carboxylic acids, diethyl malonate is the superior choice due to its lower steric hindrance.[1] Conversely, this compound's lower reactivity might be advantageous in specific applications where a slower, more controlled reaction is necessary, or where the final product requires the long octyl chains for properties such as increased lipophilicity. Researchers should consider these reactivity differences when designing synthetic routes to optimize reaction conditions and maximize product yields.

References

A Comparative Guide to Analytical Methods for Characterizing Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methods for the characterization of dioctyl malonate, a key intermediate in various manufacturing processes. The following sections detail and compare the primary analytical techniques, provide experimental protocols, and visualize the analytical workflow, offering valuable insights for quality control and research applications.

Comparison of Analytical Methods

The characterization of this compound and its alternatives primarily relies on chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) stands out as the most robust and widely used method for quantitative analysis and impurity profiling. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation and functional group analysis.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Purity, identification and quantification of impurities, residual solvents.High resolution, high sensitivity, quantitative accuracy.Requires volatile and thermally stable analytes.
GC-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Molecular weight, structural information of unknown impurities, definitive identification.High specificity and sensitivity, excellent for impurity identification.[1][2]Higher instrumentation cost compared to GC-FID.
GC-Flame Ionization Detection (GC-FID) Detects organic compounds by ionizing them in a hydrogen-air flame.Quantitative analysis of organic compounds.[3][4]Robust, wide linear range, relatively low cost.[4]Not suitable for identifying unknown compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about its functional groups.Identification of functional groups (e.g., C=O, C-O), confirmation of ester formation.Fast, non-destructive, provides structural information.Not ideal for quantification or analyzing complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Detailed structural elucidation, confirmation of molecular structure, identification of isomers.Provides unambiguous structural information.Lower sensitivity compared to GC-MS, higher instrumentation cost.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.Analysis of non-volatile or thermally labile impurities.Suitable for a wide range of compounds.May have lower resolution for volatile compounds compared to GC.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method is suitable for the determination of this compound purity and the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]

  • Injector: Split/splitless injector.

Reagents:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., hexane, dichloromethane, or acetone)

  • Internal standard (e.g., dioctyl phthalate, if not present in the sample)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent to prepare a 1 mg/mL solution. If using an internal standard, add it to the solution at a known concentration.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: 15 °C/min to 250 °C, hold for 5 minutes.

      • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 290 °C

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-550

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the purity and impurity levels using the peak area normalization method or by creating a calibration curve with certified reference standards.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

This method is used for the rapid confirmation of the presence of key functional groups in the this compound product.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Place a small drop of the this compound sample directly onto the ATR crystal.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Data Analysis:

  • Identify the characteristic absorption bands for the ester functional group:

    • C=O stretching: around 1735-1750 cm⁻¹

    • C-O stretching: around 1150-1250 cm⁻¹

    • C-H stretching (alkyl chains): around 2850-2960 cm⁻¹

Analytical Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analytical characterization of a this compound product.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Analysis cluster_2 Data Analysis & Reporting cluster_3 Decision Sample Receive this compound Sample Preparation Sample Dilution / Preparation Sample->Preparation GCMS GC-MS Analysis (Purity & Impurities) Preparation->GCMS FTIR FTIR Analysis (Structural Confirmation) Preparation->FTIR DataProcessing Data Processing & Interpretation GCMS->DataProcessing FTIR->DataProcessing Reporting Generate Certificate of Analysis (CoA) DataProcessing->Reporting Decision Product Meets Specifications? Reporting->Decision Release Release Product Decision->Release Yes Rework Rework / Reject Decision->Rework No

Caption: Workflow for the analytical characterization of this compound.

Comparison with Alternatives

This compound is often used in applications where phthalate plasticizers are being phased out. Common non-phthalate alternatives include dioctyl adipate (DOA) and dioctyl succinate (DOS). The analytical methods described above are generally applicable to these alternatives as well, with minor modifications to the chromatographic conditions to ensure optimal separation.

AlternativeKey Analytical Considerations
Dioctyl Adipate (DOA) Similar volatility and polarity to this compound. GC-MS methods developed for DOA can be readily adapted.
Dioctyl Succinate (DOS) Slightly more polar than this compound. The GC temperature program may need to be adjusted for optimal separation from other components.

References

Navigating the Analysis of Dioctyl Malonate Reaction Mixtures: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of dioctyl malonate, meticulous analysis of the reaction mixture is paramount to ensure product purity and optimize reaction conditions. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal analytical technique for this purpose, offering robust separation and identification of components. This guide provides a comprehensive comparison of GC-MS with other analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.

The synthesis of this compound, typically achieved through the transesterification of a dialkyl malonate (such as diethyl malonate) with octanol, can result in a complex mixture of reactants, the desired product, and various byproducts. Monitoring the progression of this reaction and accurately quantifying the composition of the final product mixture is crucial for process control and quality assurance.

The Power of GC-MS in Reaction Monitoring

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. Its high separation efficiency, coupled with the definitive identification capabilities of mass spectrometry, makes it an ideal tool for dissecting the components of a this compound reaction mixture. A typical GC-MS analysis can effectively separate and identify the starting materials (e.g., diethyl malonate and octanol), the primary product (this compound), and key byproducts such as the intermediate ethyl octyl malonate.

A hypothetical GC-MS analysis of a this compound reaction mixture might yield a chromatogram with distinct peaks for each component. The area under each peak is proportional to the concentration of that compound, allowing for quantitative analysis.

Quantitative Analysis: A Snapshot of the Reaction

To illustrate the quantitative capabilities of GC-MS, the following table summarizes the expected composition of a this compound reaction mixture as determined by this method. While specific results will vary based on reaction conditions, this table provides a representative example.

CompoundRetention Time (min)Area %Identification Method
Diethyl Malonate8.55.2GC-MS Library Match
Octanol10.210.8GC-MS Library Match
Ethyl Octyl Malonate15.612.5Mass Spectrum Analysis
This compound 20.3 70.1 Mass Spectrum Analysis & Standard Comparison
Other ByproductsVarious1.4Mass Spectrum Analysis

Experimental Protocol for GC-MS Analysis

A detailed methodology is crucial for reproducible and accurate results. The following is a standard protocol for the GC-MS analysis of a this compound reaction mixture.

1. Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Dilute the aliquot with 900 µL of a suitable solvent, such as dichloromethane or ethyl acetate, in a 1.5 mL vial.

  • Vortex the sample to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Identify individual components by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.

  • Confirm the identity of the main product, this compound, by injecting a pure standard under the same conditions.

  • Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagram illustrates the experimental workflow for the GC-MS analysis of a this compound reaction mixture.

GCMS_Workflow cluster_reaction Reaction cluster_sampling Sampling & Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reactants Diethyl Malonate + Octanol ReactionVessel Reaction Mixture Reactants->ReactionVessel Transesterification Sampling Aliquot Withdrawal ReactionVessel->Sampling Dilution Dilution with Solvent Sampling->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Component Identification Detection->Identification Quantification Quantitative Analysis Identification->Quantification

Caption: Experimental workflow for GC-MS analysis.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound reaction mixtures. The choice of method often depends on the specific analytical need, available instrumentation, and desired level of detail.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and boiling point, followed by mass-based identification.High resolution, definitive identification, quantitative.Requires volatile/semi-volatile and thermally stable analytes.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Suitable for non-volatile and thermally labile compounds.Lower resolution than GC for this application, identification is not as definitive without a mass spectrometer detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation of unknown byproducts.Not ideal for separating complex mixtures, lower sensitivity for minor components.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the mixture.Fast and simple for monitoring the disappearance of reactants (e.g., O-H of octanol) and appearance of products (e.g., C=O of the ester).Does not provide separation of individual components, difficult for quantification of complex mixtures.

Logical Relationship of Analytical Techniques

The following diagram illustrates the logical relationship and complementary nature of these analytical techniques in the context of analyzing a this compound reaction mixture.

Analytical_Techniques cluster_separation Separation & Quantification cluster_structural Structural Elucidation cluster_functional Functional Group Monitoring ReactionMixture This compound Reaction Mixture GCMS GC-MS ReactionMixture->GCMS Primary Method HPLC HPLC ReactionMixture->HPLC Alternative for Non-Volatiles FTIR FTIR ReactionMixture->FTIR Rapid Reaction Monitoring NMR NMR GCMS->NMR For Unknown Byproduct ID

Caption: Interplay of analytical techniques.

A Comparative Guide to Dioctyl Malonate and Dioctyl Succinate as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate plasticizer is a critical consideration in the formulation of polymeric materials, influencing a product's flexibility, durability, and overall performance. This guide provides a comparative analysis of two dicarboxylate ester plasticizers: dioctyl malonate and dioctyl succinate. While both share structural similarities that suggest potential as effective plasticizers, the available research data is significantly more robust for dioctyl succinate. This document aims to present a thorough comparison based on existing scientific literature, highlighting key performance metrics and providing detailed experimental protocols for their evaluation.

Molecular Structure and a General Mechanism of Plasticization

This compound and dioctyl succinate are diesters of dicarboxylic acids. Their fundamental role as plasticizers is to embed themselves between the polymer chains, thereby disrupting polymer-polymer interactions. This separation increases the free volume and allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg). The octyl ester side chains contribute to their compatibility with non-polar polymers like polyvinyl chloride (PVC).

Below is a generalized diagram illustrating the mechanism of action for these plasticizers within a polymer matrix.

Plasticization_Mechanism cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain plast1 Plasticizer p5 Polymer Chain plast2 Plasticizer p6 Polymer Chain Rigid Polymer Rigid Polymer Addition of Plasticizer Addition of Plasticizer Rigid Polymer->Addition of Plasticizer Flexible Polymer Flexible Polymer Addition of Plasticizer->Flexible Polymer

Caption: General mechanism of polymer plasticization.

The chemical structures of this compound and dioctyl succinate are depicted below. The additional methylene group in the succinate backbone can influence its conformational flexibility and interaction with polymer chains.

Chemical_Structures cluster_malonate This compound cluster_succinate Dioctyl Succinate m_struct s_struct

Caption: Chemical structures of the plasticizers.

Performance Comparison

The following tables summarize the known performance characteristics of dioctyl succinate as a plasticizer, primarily in PVC. Due to a lack of available research data, the corresponding performance of this compound is largely uncharacterized in the scientific literature.

Table 1: Physical and Thermal Properties
PropertyThis compoundDioctyl SuccinateTest Method
Molecular Weight ( g/mol ) 286.41314.46-
Appearance Data not availableColorless to light-colored liquidVisual Inspection
Boiling Point (°C) Data not available~345ASTM D1045
Glass Transition Temperature (Tg) of Plasticized PVC Data not availableSignificantly lowers Tg of PVC, comparable or better than DEHP[1]ASTM D3418 (DSC)
Thermal Stability Data not availableGood thermal stability.[2] 5% weight loss temperature of a succinate-based plasticizer mixture was 227.8 °C in air and 261.1 °C in nitrogen.[2]ASTM D4202, ISO 182-3 (DHC)
Table 2: Mechanical Properties of Plasticized PVC
PropertyThis compoundDioctyl SuccinateTest Method
Tensile Strength Data not availableDecreases tensile strength of PVC, comparable to DEHP.[2]ASTM D882
Elongation at Break Data not availableSignificantly increases elongation at break, comparable or better than DEHP.[2]ASTM D882
Hardness (Shore A) Data not availableReduces hardness of PVC.ASTM D2240
Table 3: Migration Resistance
PropertyThis compoundDioctyl SuccinateTest Method
Migration into Solvents (e.g., hexane, ethanol) Data not availableExcellent resistance to leaching, with migration rates lower than DEHP.[2]ASTM D1239
Migration into Activated Carbon Data not availableData not availableISO 176
Volatility (Weight loss at elevated temperature) Data not availableData not availableASTM D1203

Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following are detailed methodologies for key experiments based on established industry standards.

Preparation of Plasticized PVC Samples

Objective: To prepare homogeneous PVC films with varying concentrations of plasticizer for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (this compound or Dioctyl Succinate)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Dry the PVC resin in an oven at 60-70°C for at least 4 hours to remove any moisture.

  • Prepare a solution by dissolving a specific amount of PVC resin and the desired concentration of plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr) and thermal stabilizer (e.g., 2 phr) in THF.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Cast the solution onto a clean, flat glass plate.

  • Allow the solvent to evaporate slowly in a fume hood at ambient temperature for 24 hours.

  • Complete the solvent removal by placing the cast film in a vacuum oven at a temperature below the glass transition temperature of the plasticized PVC for at least 24 hours.

  • Carefully peel the resulting film from the glass plate for testing.

Evaluation of Mechanical Properties (ASTM D882)

Objective: To determine the tensile strength and elongation at break of the plasticized PVC films.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Specimen grips designed for thin films.

  • Micrometer for measuring film thickness.

Procedure:

  • Cut the prepared PVC films into dumbbell-shaped or rectangular specimens with precise dimensions as specified in ASTM D882.

  • Measure the thickness of each specimen at several points along the gauge length and calculate the average.

  • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.

  • Set the crosshead speed of the UTM according to the standard.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

  • Start the test and record the load-elongation curve until the specimen breaks.

  • Calculate the tensile strength and elongation at break from the recorded data.

Determination of Glass Transition Temperature (ASTM D3418)

Objective: To measure the glass transition temperature (Tg) of the plasticized PVC using Differential Scanning Calorimetry (DSC).

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Hermetic aluminum pans and lids.

Procedure:

  • Cut a small sample (5-10 mg) from the prepared PVC film and place it in an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg to erase its thermal history, then cool it at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

  • The glass transition temperature is determined from the midpoint of the step change in the heat flow curve.

Assessment of Migration Resistance (ASTM D1239)

Objective: To measure the resistance of the plasticizer to extraction by a specific solvent.

Apparatus:

  • Wide-mouth flasks with stoppers.

  • Analytical balance.

  • Oven.

Procedure:

  • Cut a precisely weighed sample of the plasticized PVC film (e.g., 50 x 50 mm).

  • Immerse the sample in a specified volume of the test solvent (e.g., n-hexane) in a flask.

  • Store the flask at a controlled temperature for a specified duration (e.g., 24 hours at 25°C).

  • Remove the sample from the solvent, gently wipe it dry, and air-dry for a short period.

  • Dry the sample in an oven at a temperature that will not cause degradation until a constant weight is achieved.

  • Calculate the percentage of weight loss, which represents the amount of plasticizer extracted.

Conclusion

The available scientific literature strongly supports the use of dioctyl succinate as a high-performance, environmentally friendly plasticizer for PVC. It demonstrates excellent plasticizing efficiency, good thermal stability, and low migration, making it a viable alternative to traditional phthalate plasticizers.

In contrast, there is a significant lack of published data on the performance of This compound as a plasticizer. While its chemical structure suggests it may have plasticizing properties, comprehensive experimental validation is required to ascertain its efficacy and compare it to established plasticizers like dioctyl succinate.

For researchers and professionals in drug development and other fields requiring high-purity, well-characterized materials, dioctyl succinate currently represents a more reliable and documented choice. Further research into the plasticizing capabilities of this compound is warranted to explore its potential as a novel plasticizer. The experimental protocols provided in this guide offer a standardized framework for such investigations.

References

A Comparative Guide to Dioctyl Malonate Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of a malonate ester is critical for the successful outcome of reactions such as the malonic ester synthesis and Knoevenagel condensation. While dioctyl malonate finds application in specific contexts, a range of alternatives offers distinct advantages in terms of reactivity, ease of handling, and purification. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given synthetic challenge.

Overview of Alternatives

The reactivity of malonic esters is primarily governed by the acidity of the α-protons and the nature of the ester group, which influences reaction conditions and product isolation. Below is a comparison of key physicochemical properties of this compound and its common alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)pKa (α-protons)
This compound C₁₉H₃₆O₄328.49158-160 / 19 mmHg[1]0.919 @ 25°C[1]~13-14 (estimated)
Dimethyl Malonate C₅H₈O₄132.12180-1811.156 @ 25°C[2]~13
Diethyl Malonate C₇H₁₂O₄160.17199[3]1.055 @ 25°C[4]~13-14[5]
Di-tert-butyl Malonate C₁₁H₂₀O₄216.2793 / 10 mmHg[6]Not readily availableHigher than diethyl malonate
Dibenzyl Malonate C₁₇H₁₆O₄284.31188 / 0.2 mmHg[7][8][9]1.137 @ 25°C[7]~11-12 (estimated)
Meldrum's Acid C₆H₈O₄144.13Decomposes at 94-96Not applicable (solid)4.97[10][11][12][13]

Performance in Key Organic Reactions

The choice of a malonate derivative significantly impacts the outcome of classical organic reactions. Below, we compare the performance of these alternatives in the Knoevenagel condensation and malonic ester synthesis.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. The reactivity of the malonate derivative is a key factor in this reaction.

Performance Comparison in L-Proline-Mediated Knoevenagel Condensation

The following data summarizes the yields obtained from the reaction of various salicylaldehydes with different malonate esters, catalyzed by L-proline.

Malonate EsterSubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
Dimethyl Malonate SalicylaldehydeL-Proline (10 mol%)EtOH801892
Diethyl Malonate SalicylaldehydeL-Proline (10 mol%)EtOH801894
Diisopropyl Malonate SalicylaldehydeL-Proline (10 mol%)EtOH802469
Dibenzyl Malonate SalicylaldehydeL-Proline (10 mol%)EtOH802475
Meldrum's Acid BenzaldehydeNoneMethanolRoom Temp0.570[14]
Meldrum's Acid 4-NitrobenzaldehydeNoneMethanolRoom Temp0.594[14]

Data for dialkyl malonates sourced from a study on L-proline mediated Knoevenagel condensations. Data for Meldrum's acid from a separate study under different conditions.

Key Observations:

  • Diethyl and Dimethyl Malonate show high reactivity and provide excellent yields under identical conditions.

  • Dibenzyl Malonate is a viable alternative, offering good yields. Its utility is particularly pronounced when mild deprotection conditions (hydrogenolysis) are required for the resulting carboxylic acid.

  • Meldrum's Acid is highly reactive due to its exceptional acidity (pKa 4.97) and often does not require a basic catalyst.[15][16] Reactions can frequently be performed at room temperature with short reaction times.[14]

Malonic Ester Synthesis

In the malonic ester synthesis, a malonate is deprotonated to form an enolate, which is then alkylated.[17][18][19] A major challenge can be the formation of dialkylated byproducts.[17] The choice of malonate ester can influence the ease of enolate formation, the potential for side reactions, and the conditions required for the final decarboxylation step.

Comparison of Alternatives in Alkylation Reactions:

  • Diethyl Malonate: This is the most common reagent for this synthesis. Deprotonation is typically achieved with sodium ethoxide in ethanol. The use of a base corresponding to the ester (ethoxide for ethyl ester) prevents transesterification.[17]

  • Meldrum's Acid: Due to its high acidity, Meldrum's acid can be deprotonated with milder bases. However, it has a strong tendency to undergo bis-alkylation, even with one equivalent of an alkyl halide.[20] This makes selective monoalkylation challenging under standard conditions.

  • Di-tert-butyl Malonate: The bulky tert-butyl groups can sterically hinder dialkylation, favoring the mono-alkylated product. A significant advantage is that one of the tert-butyl ester groups can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield a monoacid, which is useful in asymmetric synthesis.

  • Dibenzyl Malonate: Similar to di-tert-butyl malonate, the benzyl esters can be selectively removed by hydrogenolysis, a mild deprotection method that is orthogonal to many other protecting groups.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the Knoevenagel condensation and malonic ester synthesis using some of the discussed alternatives.

Protocol 1: L-Proline-Mediated Knoevenagel Condensation of Diethyl Malonate

This protocol describes the synthesis of coumarin-3-carboxylic esters from salicylaldehyde and diethyl malonate.

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • L-proline

  • Ethanol (EtOH)

Procedure:

  • To a solution of salicylaldehyde (1.0 mmol) in ethanol (5 mL), add diethyl malonate (1.2 mmol) and L-proline (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to 80°C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often crystallizes from the reaction mixture. Isolate the solid by filtration and wash with cold ethanol.

  • If no crystallization occurs, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Alkylation of Diethyl Malonate using Phase-Transfer Catalysis

This protocol details the mono-alkylation of diethyl malonate with 1-bromobutane.

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Potassium carbonate (anhydrous)

  • 18-crown-6 (phase-transfer catalyst)

  • Dichloromethane (for extraction)

Procedure:

  • Combine diethyl malonate (1.0 equiv), 1-bromobutane (1.1 equiv), anhydrous potassium carbonate (2.0 equiv), and a catalytic amount of 18-crown-6 (e.g., 0.05 equiv) in a round-bottom flask.

  • Gently heat the mixture in a sand bath for 2 hours with vigorous stirring.

  • After cooling to room temperature, add water to dissolve the salts.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, 2-(n-butyl)-diethyl malonate.

  • Purify the product by distillation under reduced pressure.

Protocol 3: Knoevenagel Condensation with Meldrum's Acid

This protocol describes the catalyst-free condensation of an aromatic aldehyde with Meldrum's acid.[14]

Materials:

  • Meldrum's acid

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Methanol

Procedure:

  • In a flask, dissolve Meldrum's acid (1.39 mmol) and the aromatic aldehyde (1.39 mmol) in methanol (2 mL).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes, which can be monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the crude 5-arylidene Meldrum's acid derivative.

  • The product can be further purified by recrystallization if necessary.

Workflow and Mechanistic Diagrams

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the synthetic processes.

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3: Hydrolysis & Decarboxylation A Dialkyl Malonate C Malonate Enolate A->C + Base A->C B Base (e.g., NaOEt) E Mono-alkylated Malonate C->E + R-X C->E D Alkyl Halide (R-X) G Substituted Acetic Acid E->G + H3O+, Δ E->G H CO2 + 2 ROH E->H F H3O+, Heat

Caption: General workflow for the malonic ester synthesis.

Knoevenagel_Condensation cluster_workflow Experimental Workflow cluster_mechanism Simplified Mechanism start Mix Aldehyde/Ketone, Malonate Derivative, & Catalyst react Heat Reaction Mixture (if necessary) start->react workup Workup: - Cool - Filter or Extract react->workup product α,β-unsaturated Product workup->product enolate Malonate Enolate (from active methylene) adduct Aldol-type Adduct enolate->adduct carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->adduct dehydration Dehydration (-H2O) adduct->dehydration final_product Final Product (C=C bond formed) dehydration->final_product

References

Spectroscopic identification of mono- and di-alkylated malonates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic identification of mono- and di-alkylated malonates, providing researchers, scientists, and drug development professionals with a comparative analysis of their distinct spectral characteristics. This guide details experimental protocols and presents quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the unambiguous identification of these compound classes.

Introduction

Malonic esters are pivotal intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds for the production of a wide array of pharmaceutical compounds and complex molecules. The controlled alkylation of malonic esters can yield either mono- or di-substituted products. Distinguishing between these two forms is crucial for reaction monitoring, quality control, and characterization of the final products. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for this purpose, with each method offering unique insights into the molecular structure.

Comparative Spectroscopic Analysis

The key to differentiating mono- and di-alkylated malonates lies in identifying the presence or absence of the acidic methine proton on the central α-carbon. This structural difference gives rise to distinct signals across various spectroscopic platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for identifying mono- and di-alkylated malonates. The presence or absence of the α-hydrogen provides a clear diagnostic signal in ¹H NMR.

  • ¹H NMR Spectroscopy : Mono-alkylated malonates exhibit a characteristic triplet in the region of 3.3-3.5 ppm, corresponding to the single proton on the α-carbon, which is coupled to the adjacent methylene protons of the alkyl chain. In contrast, di-alkylated malonates lack this α-proton, and therefore this signal is absent from their ¹H NMR spectrum.[1][2] The protons of the ester's ethyl groups typically appear as a quartet around 4.2 ppm (O-CH₂) and a triplet around 1.2 ppm (CH₃).

  • ¹³C NMR Spectroscopy : The α-carbon signal also provides a point of differentiation. For diethyl malonate, this carbon appears around 41 ppm.[3] In mono-alkylated derivatives, this signal shifts downfield to approximately 50-55 ppm. Upon di-alkylation, this carbon becomes quaternary and its signal shifts further downfield to around 55-60 ppm, often with a lower intensity. The carbonyl carbon signal is typically found in the 167-170 ppm region.[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Alkylated Diethyl Malonates in CDCl₃

Assignment Mono-alkylated Malonate Di-alkylated Malonate
¹H NMR
α-CH~ 3.3-3.5 ppm (triplet)Absent
Ester -OCH₂-~ 4.2 ppm (quartet)~ 4.2 ppm (quartet)
Ester -CH₃~ 1.2 ppm (triplet)~ 1.2 ppm (triplet)
Alkyl Group ProtonsVariableVariable
¹³C NMR
α-C~ 50-55 ppm~ 55-60 ppm (quaternary)
Carbonyl C=O~ 168 ppm~ 168 ppm
Ester -OCH₂-~ 61 ppm~ 61 ppm
Ester -CH₃~ 14 ppm~ 14 ppm
Alkyl Group CarbonsVariableVariable
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in malonic esters. The most prominent feature is the strong carbonyl (C=O) stretching absorption of the ester groups.

  • Carbonyl (C=O) Stretch : Malonate esters often exhibit two distinct C=O stretching bands in the region of 1730-1760 cm⁻¹, which can be attributed to symmetric and antisymmetric coupling of the two carbonyl vibrations or Fermi resonance.[4] For diethyl malonate, these peaks are observed around 1757 and 1740 cm⁻¹.[4] Alkylation can cause a slight shift in the position of these bands. For instance, replacing an α-hydrogen with an ethyl group results in a minor shift to around 1750 cm⁻¹.[4] While the difference between mono- and di-alkylation is subtle in the C=O region, the C-H stretching region can be informative.

  • C-H Stretch : Mono-alkylated malonates will show a C-H stretching band for the α-hydrogen, although this can be difficult to distinguish from other C-H stretches in the molecule. Di-alkylated malonates will lack this specific absorption. The presence of sp³ C-H stretching bands just below 3000 cm⁻¹ is common to both.[5]

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Alkylated Malonates

Vibrational Mode Typical Wavenumber (cm⁻¹) Notes
C=O Stretch (Ester)1730 - 1760Often appears as a doublet. Position is sensitive to substitution.[4][5]
C-O Stretch (Ester)1150 - 1250Strong absorption.[5]
sp³ C-H Stretch2850 - 3000Present in both mono- and di-alkylated forms.[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used for identification. Electron Impact (EI) is a common ionization method for these molecules.

  • Molecular Ion (M⁺) : The molecular ion peak, if observed, will confirm the molecular weight and thus the degree of alkylation. However, for some derivatives, the molecular ion can be weak or absent.[6][7]

  • Fragmentation Patterns : A characteristic fragmentation pattern for diethyl malonate derivatives involves the loss of the entire malonate group (M-159) or parts of the ester functionality, such as the ethoxy group (loss of 45 Da, ∙OCH₂CH₃) or the ethoxycarbonyl group (loss of 73 Da, ∙COOCH₂CH₃).[6][7] For di-substituted malonates, a prominent fragmentation is often the loss of the malonate moiety (M-159), leading to a stable carbocation formed from the two alkyl groups.[6][7] The fragmentation of mono-alkylated malonates will also show these characteristic losses, but the relative intensities of the fragment ions will differ due to the presence of the α-hydrogen.

Table 3: Common Mass Spectral Fragments for Alkylated Diethyl Malonates (EI-MS)

Fragment Ion Description Significance
[M]⁺Molecular IonConfirms molecular weight.
[M-45]⁺Loss of ∙OCH₂CH₃Common ester fragmentation.
[M-73]⁺Loss of ∙COOCH₂CH₃Common ester fragmentation.
[M-159]⁺Loss of diethyl malonate moietyParticularly significant for di-substituted malonates, often leading to a stable ion.[6][7]

Experimental Protocols

Synthesis of Mono- and Di-alkylated Malonates

The alkylation of diethyl malonate is typically achieved by deprotonation with a suitable base, followed by nucleophilic substitution with an alkyl halide. The degree of alkylation can be controlled by the stoichiometry of the reagents.

Protocol for Mono-alkylation:

  • Deprotonation : Diethyl malonate (1.1 equivalents) is dissolved in a suitable anhydrous solvent such as DMF or THF.[8]

  • Sodium hydride (NaH, 1.0 equivalent) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[8]

  • The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

  • Alkylation : The alkyl halide (1.0 equivalent) is added dropwise to the solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, until TLC or GC-MS analysis indicates the consumption of the starting material.[8]

  • Work-up : The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the mono-alkylated product.

Protocol for Di-alkylation: The di-alkylated product can be synthesized by a second alkylation step on the purified mono-alkylated malonate, following a similar procedure with 1.0 equivalent of the mono-alkylated product, 1.0 equivalent of NaH, and 1.0 equivalent of the second alkyl halide. Alternatively, using more than 2 equivalents of base and alkyl halide in the initial reaction with diethyl malonate can lead to the di-substituted product directly, though this may result in a mixture of products.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy : Samples are prepared by dissolving approximately 5-10 mg of the purified malonate derivative in ~0.6 mL of a deuterated solvent (typically CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).[1] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy : A small amount of the neat liquid sample is placed between two NaCl or KBr plates (for transmission) or directly onto the crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000-600 cm⁻¹.[5]

  • Mass Spectrometry : Samples are introduced into the mass spectrometer, often via a direct insertion probe or a GC inlet for volatile compounds. Electron impact (EI) mass spectra are typically recorded at 70 eV.[7]

Visualization of Workflows and Structures

The following diagrams illustrate the synthesis workflow and the key structural differences relevant to spectroscopic identification.

G cluster_synthesis Synthesis Workflow Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation p1 Mono Mono-alkylated Malonate Enolate->Mono Alkylation p2 Di Di-alkylated Malonate Mono->Di Second Alkylation p3 Base1 1. NaH (1 eq.) Base1->p1 Alkyl1 2. R-X (1 eq.) Alkyl1->p2 Base2 1. NaH (1 eq.) Base2->p3 Alkyl2 2. R'-X (1 eq.) Alkyl2->Di p4

Caption: Synthetic pathway for mono- and di-alkylation of diethyl malonate.

G cluster_spec Spectroscopic Signatures Mono Mono-alkylated Malonate Structure: R-CH(COOEt)₂ α-Proton: Present NMR_Mono ¹H NMR: Signal at ~3.4 ppm Mono->NMR_Mono Identified by MS_Mono MS: Characteristic fragmentation Mono->MS_Mono Characterized by Di Di-alkylated Malonate Structure: R,R'-C(COOEt)₂ α-Proton: Absent NMR_Di ¹H NMR: No signal at ~3.4 ppm Di->NMR_Di Identified by MS_Di MS: Loss of malonate (M-159) often prominent Di->MS_Di Characterized by

Caption: Key structural and spectroscopic differences between malonates.

References

A Comparative Guide to the Cross-Reactivity of Functionalized Dioctyl Malonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of functionalized dioctyl malonates, focusing on their application as prodrugs and the critical need to assess their cross-reactivity. Given the nascent stage of research into specific off-target effects of these compounds, this document emphasizes the potential for cross-reactivity based on their mechanism of action and furnishes detailed experimental protocols for their evaluation.

Introduction: Functionalized Dioctyl Malonates as Therapeutic Agents

Functionalized dioctyl malonates are emerging as important chemical entities, primarily in the context of prodrug design. A key application is the delivery of malonate, a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme implicated in the pathology of ischemia-reperfusion injury.[1][2][3] During an ischemic event (e.g., a heart attack or stroke), the metabolite succinate accumulates in tissues. Upon reperfusion, the rapid oxidation of this succinate by SDH drives the generation of mitochondrial reactive oxygen species (ROS), leading to significant cellular damage.[1][4]

By masking the polar carboxylate groups of malonic acid with ester functionalities, such as dioctyl esters, the resulting compound becomes cell-permeable.[5] Once inside the cell, endogenous carboxylesterases hydrolyze these ester bonds, releasing the active malonate to inhibit SDH and mitigate reperfusion injury.[3][4] The nature of the ester "promoieties" significantly influences the rate of hydrolysis and, consequently, the therapeutic efficacy.

However, this reliance on enzymatic activation introduces a potential for cross-reactivity and off-target effects. The prodrugs themselves, their metabolites, or the active malonate could interact with unintended biological targets, leading to assay interference, unexpected pharmacology, or toxicity. Therefore, a thorough assessment of cross-reactivity is a cornerstone of the preclinical safety evaluation for this class of compounds.

Comparative Analysis of Malonate Prodrugs and Alternatives

Direct quantitative cross-reactivity data for functionalized dioctyl malonates is not yet available in the public domain. The following table provides a qualitative comparison of different malonate prodrug strategies and a relevant alternative based on their mechanisms, which informs their potential for cross-reactivity.

Table 1: Qualitative Comparison of Malonate Prodrugs and an Alternative

FeatureSimple Dialkyl Malonates (e.g., Dimethyl Malonate)Acyloxymethyl Malonates (e.g., Diacetoxymethyl Malonate)Diazoxide (Alternative SDH Inhibitor)
Primary Target Succinate Dehydrogenase (SDH)[6]Succinate Dehydrogenase (SDH)[5]Succinate Dehydrogenase (SDH)[7]
Mechanism of Action Competitive inhibition of SDH by released malonate.[8]Competitive inhibition of SDH by released malonate.Direct, non-competitive inhibition of SDH.[7]
Activation Pathway Slow hydrolysis by cellular carboxylesterases (e.g., hCE1, hCE2).[6][9]Rapid hydrolysis by cellular carboxylesterases.[5]No enzymatic activation required.
Intended Biological Effect Reduction of mitochondrial ROS production during reperfusion.[3]Rapid reduction of mitochondrial ROS production at the onset of reperfusion.Reduction of mitochondrial ROS production.[7]
Postulated Cross-Reactivity Profile High: Potential substrate for a broad range of esterases, leading to drug-drug interactions with other ester-containing drugs.[10][11] Moderate: Potential for immunoassay interference due to structural similarity to endogenous esters.[12]High: Increased susceptibility to esterases may heighten competition for these enzymes.[13] Moderate: Similar potential for immunoassay interference.Moderate: Known to interact with ATP-sensitive potassium (KATP) channels.[7] Potential for off-target effects related to ion channel modulation.

Experimental Protocols for Cross-Reactivity Assessment

The following protocols provide a framework for evaluating the cross-reactivity and off-target profile of novel functionalized dioctyl malonates.

Protocol: Carboxylesterase-Mediated Hydrolysis Assay

This assay determines the rate at which a functionalized dioctyl malonate is hydrolyzed by key human carboxylesterases (hCE1 and hCE2), providing insight into its activation kinetics and potential to compete with other esterase substrates.

Materials:

  • Test Compound (Functionalized this compound)

  • Recombinant human hCE1 and hCE2 enzymes

  • Control Substrates (e.g., p-nitrophenyl acetate)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., Acetonitrile with internal standard)

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare reaction mixtures containing PBS (pH 7.4) and the recombinant hCE1 or hCE2 enzyme at a final concentration of ~10 µg/mL.

  • Initiate the reaction by adding the test compound to the wells at a final concentration range (e.g., 1-100 µM).

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the appearance of the malonate metabolite.

  • Calculate the rate of hydrolysis and the half-life (t½) of the test compound in the presence of each enzyme. Compare these rates to those of known hCE1/hCE2 substrates to assess the potential for competitive interactions.[10][13]

Protocol: General Off-Target Binding Panel

This protocol describes a general approach for screening a compound against a panel of known receptors, ion channels, transporters, and enzymes to identify unintended interactions. Such panels are often outsourced to specialized contract research organizations (e.g., Eurofins SafetyScreen, CEREP).

Methodology:

  • The test compound is typically provided at a high concentration (e.g., 10 µM) to maximize the detection of potential off-target binding.

  • The compound is incubated with a large panel of targets (e.g., >50) in radioligand binding or enzymatic assays.

  • A primary screen is performed where the percent inhibition or activation caused by the test compound is measured.

  • A common threshold for a "hit" is >50% inhibition of binding at the 10 µM concentration.

  • For any identified hits, follow-up dose-response experiments are conducted to determine the potency (e.g., IC50 or Ki) of the interaction.

  • Results are analyzed to identify any off-target interactions that may be of physiological relevance and warrant further investigation.[14][15]

Protocol: In Vitro Immunoassay Interference Assessment

This protocol is designed to detect if the test compound interferes with a standard sandwich ELISA (Enzyme-Linked Immunosorbent Assay), a common source of assay artifacts.[16][17]

Materials:

  • Commercially available ELISA kit (for a common analyte, e.g., human IL-6)

  • Test Compound

  • Sample diluent/buffer provided with the kit

  • Microplate reader

Methodology:

  • Prepare a series of dilutions of the test compound in the assay's sample diluent, ranging from expected physiological concentrations up to the limit of solubility.

  • Prepare two sets of standards and quality controls as per the ELISA kit instructions.

  • To one set of standards and controls ("spiked" set), add the test compound at a fixed final concentration (e.g., 10 µM). To the other set ("unspiked" set), add an equivalent volume of vehicle (e.g., DMSO).

  • Run the ELISA according to the manufacturer's protocol for both the spiked and unspiked sets.

  • Measure the absorbance on a microplate reader.

  • Calculate the concentrations of the analyte in both sets of standards and controls.

  • Compare the results. A significant deviation (>20%) in the measured concentration of the spiked samples compared to the unspiked samples indicates that the test compound is interfering with the assay.[18] This interference could be due to cross-reactivity with antibodies, inhibition of the enzyme label, or other nonspecific effects.[12]

Visualizations: Pathways and Workflows

Signaling Pathway of Ischemia-Reperfusion Injury and Malonate Inhibition

The following diagram illustrates the central role of succinate dehydrogenase in mitochondrial ROS production during reperfusion and its inhibition by malonate.

G cluster_0 Ischemia cluster_1 Reperfusion (Oxygen Re-entry) cluster_2 Therapeutic Intervention Purine Nucleotide Breakdown Purine Nucleotide Breakdown Fumarate Fumarate Purine Nucleotide Breakdown->Fumarate Succinate Succinate Accumulation Fumarate->Succinate  SDH (Reverse) Succinate_re Accumulated Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate_re->SDH Rapid Oxidation ComplexI Complex I SDH->ComplexI Reverse Electron Transport ROS Mitochondrial ROS (Superoxide) ComplexI->ROS Damage Cellular Damage & Apoptosis ROS->Damage Malonate_Prodrug Functionalized This compound (Cell-Permeable) Esterases Cellular Esterases Malonate_Prodrug->Esterases Hydrolysis Malonate Malonate (Active Inhibitor) Esterases->Malonate Malonate->SDH Competitive Inhibition

Caption: Mechanism of malonate-mediated cardioprotection.

Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines a logical workflow for assessing the cross-reactivity of a novel functionalized this compound.

G cluster_invitro In Vitro Screening start Novel Functionalized This compound proto1 Protocol 3.1: Carboxylesterase Hydrolysis Assay start->proto1 proto2 Protocol 3.2: Off-Target Binding Panel (e.g., CEREP) start->proto2 proto3 Protocol 3.3: Immunoassay Interference Screen start->proto3 profile Comprehensive Cross-Reactivity Profile proto1->profile proto2->profile proto3->profile decision Significant Cross-Reactivity or Interference Detected? stop STOP: Re-design or De-prioritize Compound decision->stop Yes proceed PROCEED: Advance to In Vivo Safety Studies decision->proceed No profile->decision

Caption: Workflow for assessing compound cross-reactivity.

References

Efficacy of dioctyl malonate compared to other chain extenders

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Common Chain Extenders for Polyesters

For Researchers, Scientists, and Drug Development Professionals

The modification of polyesters such as polylactic acid (PLA) and polyethylene terephthalate (PET) through the use of chain extenders is a critical area of research for enhancing material properties and enabling advanced applications. While a variety of chain extenders are commercially available and extensively studied, this guide addresses the efficacy of common alternatives.

A Note on Dioctyl Malonate: Despite a comprehensive search of scientific literature and patents, there is a notable absence of published experimental data evaluating the efficacy of this compound as a chain extender for polyesters like PLA and PET. While some patents suggest the potential of malonate esters for increasing the molecular weight of polyesters, there is a lack of publicly available, peer-reviewed studies that provide the quantitative data necessary for a direct comparison with established chain extenders. Therefore, this guide will focus on the well-documented performance of common chain extenders to provide a valuable reference for researchers.

Comparison of Common Chain Extenders

The most prevalent and well-documented chain extenders for polyesters are epoxy-based, isocyanate-based, and anhydride-based compounds. Among these, multifunctional epoxy chain extenders, such as the Joncryl® series, are widely used due to their high reactivity with both carboxyl and hydroxyl end groups of polyesters, low toxicity, and cost-effectiveness.[1][2] Bio-based alternatives like epoxidized soybean oil (ESO) are also gaining attention for their dual functionality as a chain extender and plasticizer.

Quantitative Data on Chain Extender Performance

The following tables summarize the typical effects of common chain extenders on the properties of PLA and PET, based on available experimental data.

Table 1: Effect of Chain Extenders on the Molecular Weight and Melt Flow Index (MFI) of PLA

Chain ExtenderPolymerConcentration (wt%)Change in Weight-Average Molecular Weight (Mw)Change in Melt Flow Index (MFI) (g/10 min)Reference(s)
Joncryl® ADR 4468PLA1.2+42.51%-[3]
Joncryl® ADR 4368PLA2.0IncreasedDecreased Significantly[4]
Tris(nonylphenyl) phosphite (TNPP)PLANot specifiedMaintained stability (counteracted 30% reduction during extrusion)-[1][2]

Table 2: Effect of Chain Extenders on the Mechanical Properties of PLA

| Chain Extender | Polymer | Concentration (wt%) | Change in Tensile Strength | Change in Tensile Modulus | Change in Elongation at Break | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Joncryl® ADR 4468 | PLA | Not specified | Improved | Improved | - |[3] | | Joncryl® | PLA/PCL Blend | 0.5 | - | Decreased | +34.8% |[5] | | Joncryl® | PLA/PEG Blend | 0.5 | - | Increased | +25% |[5] |

Table 3: Effect of Chain Extenders on the Thermal Properties of PLA

| Chain Extender | Polymer | Concentration (wt%) | Change in Glass Transition Temperature (Tg) | Change in Crystallization Temperature (Tc) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Joncryl® ADR 4368 | PLA | Not specified | No significant change | Increased |[4] | | Joncryl® | PLA/PCL Blend | 0.1 - 0.5 | No significant change | Decreased |[5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following provides a general experimental protocol for evaluating the efficacy of a chain extender with a polyester via melt extrusion.

Protocol: Reactive Extrusion of PLA with a Chain Extender

  • Drying: Dry PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove moisture, which can cause hydrolytic degradation during processing.

  • Premixing: Dry blend the PLA pellets with the desired weight percentage of the chain extender in a sealed bag by manual shaking for several minutes to ensure a homogeneous mixture.

  • Melt Extrusion:

    • Feed the premixed material into a twin-screw extruder.

    • Set the temperature profile of the extruder barrels. A typical profile for PLA is from 170°C (feed zone) to 190°C (die).

    • Set the screw speed (e.g., 100 rpm).

    • The molten extrudate is passed through a water bath for cooling and then pelletized.

  • Characterization:

    • Melt Flow Index (MFI): Determine the MFI of the neat and modified PLA according to ASTM D1238 to assess changes in melt viscosity.

    • Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to measure the weight-average molecular weight (Mw) and polydispersity index (PDI).

    • Mechanical Testing: Prepare test specimens by injection molding or compression molding. Conduct tensile tests (ASTM D638) to determine tensile strength, modulus, and elongation at break.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Thermogravimetric Analysis (TGA) can be used to assess thermal stability.

    • Morphological Analysis: Use Scanning Electron Microscopy (SEM) to observe the fracture surface of the samples and assess the dispersion of the chain extender and its effect on the polymer morphology.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanism of epoxy-based chain extenders and a typical experimental workflow for their evaluation.

chain_extension_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Polyester Polyester Chain (-COOH or -OH end groups) ReactiveExtrusion Melt Blending (Reactive Extrusion) Polyester->ReactiveExtrusion ChainExtender Epoxy Chain Extender (e.g., Joncryl) ChainExtender->ReactiveExtrusion BranchedPolymer Branched/Cross-linked Polymer Network ReactiveExtrusion->BranchedPolymer High Functionality Chain Extender LinearPolymer Linearly Extended Polymer Chain ReactiveExtrusion->LinearPolymer Low Functionality Chain Extender

Caption: Reaction mechanism of epoxy-based chain extenders with polyesters.

experimental_workflow start Material Preparation (Drying & Premixing) extrusion Reactive Extrusion start->extrusion pelletization Pelletization extrusion->pelletization characterization Characterization pelletization->characterization mfi Melt Flow Index (MFI) characterization->mfi gpc Gel Permeation Chromatography (GPC) characterization->gpc mechanical Mechanical Testing characterization->mechanical thermal Thermal Analysis (DSC/TGA) characterization->thermal sem Morphological Analysis (SEM) characterization->sem results Data Analysis & Comparison mfi->results gpc->results mechanical->results thermal->results sem->results

Caption: Experimental workflow for evaluating chain extender efficacy.

References

Validating Kinetic Models of Dioctyl Malonate Esterification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dioctyl malonate, a key intermediate in various chemical and pharmaceutical applications, often relies on the esterification of malonic acid with 2-ethylhexanol. Optimizing this process requires a thorough understanding of its reaction kinetics. This guide provides a comparative overview of kinetic models for this esterification process, supported by experimental data from related systems. It also explores alternative synthesis routes and catalytic approaches to provide a comprehensive validation framework.

Kinetic Models and Experimental Data

While specific kinetic models for the direct esterification of malonic acid with 2-ethylhexanol to form this compound are not extensively reported in the reviewed literature, valuable insights can be drawn from studies on analogous reactions, such as the esterification of other carboxylic acids with long-chain alcohols.

One relevant study investigated the kinetics of the esterification of levulinic acid with 2-ethylhexanol using various catalysts. The researchers found that the activation energy of the reaction decreased with the use of different alcohols in the sequence: n-hexanol > n-octanol > 2-ethylhexanol, suggesting that the branched structure of 2-ethylhexanol may influence the reaction rate.[1] Another study on the esterification of acrylic acid with 2-ethyl hexanol catalyzed by ion exchange resins identified the Eley-Rideal model as the best fit for correlating the production rate of 2-ethylhexyl acrylate.[2] These findings suggest that a pseudo-homogeneous model could be a reasonable starting point for modeling the kinetics of this compound synthesis.

The esterification of carboxylic acids is generally a reversible reaction.[3] For the esterification of acetic acid with 2-ethylhexanol, the reaction was found to follow a second-order reversible reaction model in the absence of a catalyst.[3] In the presence of a solid acid catalyst like Amberlyst 36, a pseudo-homogeneous model provided a good fit for the experimental data.[3]

The following table summarizes kinetic parameters obtained from studies on similar esterification reactions, which can serve as a benchmark for validating a kinetic model for this compound synthesis.

Carboxylic AcidAlcoholCatalystKinetic ModelActivation Energy (kJ/mol)Reference
Levulinic Acid2-EthylhexanolMethanesulfonic acidSecond Order46[1]
Acetic Acid2-EthylhexanolAmberlyst 36Pseudo-HomogeneousNot Reported[3]
Acrylic Acid2-EthylhexanolDIAION PK208Eley-RidealNot Reported[2]
Palmitic AcidEthanolBrønsted Acidic Ionic LiquidsNon-elementaryNot Reported[4]

Alternative Synthesis Methods

Besides direct esterification, other methods can be employed for the synthesis of malonic esters, each with its own kinetic and mechanistic characteristics.

1. Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid.[5][6][7] While not a direct route to this compound, it is a versatile method for creating substituted malonic esters. The initial step involves the deprotonation of the malonic ester to form an enolate, which then acts as a nucleophile.[7][8]

2. Transesterification: This process involves the reaction of a malonic ester (like diethyl malonate) with a long-chain alcohol (like 2-ethylhexanol) in the presence of a catalyst to exchange the alkyl groups.

The choice of synthesis method will depend on the desired product and the available starting materials. For the specific synthesis of this compound, direct esterification is the most straightforward approach.

Catalytic Systems: Homogeneous vs. Heterogeneous

The rate of esterification is significantly influenced by the choice of catalyst. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysts: These catalysts are in the same phase as the reactants.[9][10] Common examples include sulfuric acid and p-toluenesulfonic acid.[11][12] While they often exhibit high activity, their separation from the reaction mixture can be challenging, leading to potential corrosion and purification issues.[3]

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture.[9][13] This facilitates their separation and reuse.[3] Examples include ion-exchange resins (e.g., Amberlyst), zeolites, and sulfated zirconia.[3][14] Studies have shown that the reaction rate in heterogeneous catalysis can be influenced by factors such as the adsorption of reactants onto the catalyst surface.[14] A study on the esterification of various carboxylic acids with different alcohols over sulfated zirconia suggested a Langmuir-Hinshelwood mechanism, where both reactants adsorb on the catalyst surface.[14]

The following table compares the advantages and disadvantages of homogeneous and heterogeneous catalysts for esterification reactions.

Catalyst TypeAdvantagesDisadvantages
Homogeneous High activity and selectivity, mild reaction conditions.Difficult to separate from the reaction mixture, potential for corrosion, catalyst cannot be reused easily.[3]
Heterogeneous Easy separation from the reaction mixture, reusable, less corrosive, potential for continuous processes.[3]Can have lower activity compared to homogeneous catalysts, potential for mass transfer limitations.

Experimental Protocols

General Procedure for Direct Esterification of Malonic Acid with 2-Ethylhexanol:

  • Reactant Charging: Malonic acid and a molar excess of 2-ethylhexanol are charged into a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. A solvent such as toluene can be used to aid in the removal of water.[15]

  • Catalyst Addition: The chosen catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst) is added to the reaction mixture.

  • Reaction: The mixture is heated to the desired reaction temperature (typically between 100-150°C) and stirred vigorously. The progress of the reaction can be monitored by measuring the acid number of the reaction mixture at different time intervals.[1][15] The water formed during the reaction is continuously removed, for example, by using a Dean-Stark apparatus.

  • Work-up: After the reaction reaches the desired conversion, the catalyst is removed (by neutralization and washing for homogeneous catalysts, or by filtration for heterogeneous catalysts). The excess alcohol and solvent are removed by distillation.

  • Purification: The crude this compound is then purified, typically by vacuum distillation.[15]

Logical Workflow for Kinetic Model Validation

The following diagram illustrates a logical workflow for validating a kinetic model for this compound esterification.

experimental_workflow exp_setup Experimental Setup (Batch Reactor) data_collection Data Collection (Time, Temperature, Concentration) exp_setup->data_collection param_estimation Parameter Estimation (Rate Constants, Activation Energy) data_collection->param_estimation Input Data model_proposal Propose Kinetic Model (e.g., Pseudo-Homogeneous) model_proposal->param_estimation model_validation Model Validation (Comparison with Experimental Data) param_estimation->model_validation goodness_of_fit Goodness of Fit Analysis model_validation->goodness_of_fit model_refinement Model Refinement goodness_of_fit->model_refinement If necessary model_refinement->model_proposal

Kinetic Model Validation Workflow

References

Safety Operating Guide

Proper Disposal of Dioctyl Malonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of dioctyl malonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper handling and disposal are crucial to prevent adverse health effects and environmental contamination. Disposal procedures must comply with all applicable federal, state, and local regulations governing hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin Protection Lab coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.[1]

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air.[1]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • After swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Do not mix this compound with other chemical waste unless specifically instructed to do so by your EHS department.

Step 2: Waste Accumulation and Storage

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the container tightly closed when not in use.

  • Follow all institutional and regulatory limits for the amount of hazardous waste that can be stored in a satellite accumulation area and the time frame for its removal.

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Step 4: Decontamination of Empty Containers

  • Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste and add it to your this compound waste container.

  • Once properly decontaminated, the container may be disposed of as non-hazardous waste, following your institution's guidelines.

Environmental Hazard Assessment

While specific data on the ecotoxicity, persistence, and bioaccumulation of this compound is limited, the general principle for chemical waste is to prevent its release into the environment. Improper disposal can lead to contamination of soil and water, potentially harming aquatic life and ecosystems. Therefore, adherence to prescribed disposal methods is essential.

Regulatory Compliance

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which regulates the management of hazardous waste from "cradle-to-grave".[2] Generators of hazardous waste are responsible for its proper identification, storage, and disposal.[1][2]

Generator Status: Your laboratory's responsibilities under RCRA will depend on the total amount of hazardous waste generated per month. Consult your EHS department to determine your facility's generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) and the specific regulatory requirements that apply.

Experimental Workflow for Disposal

Dioctyl_Malonate_Disposal_Workflow start Start: this compound Waste Generated identify 1. Identify and Characterize Waste (this compound) start->identify ppe 2. Don Appropriate PPE identify->ppe segregate 3. Segregate into a Labeled, Compatible Waste Container ppe->segregate store 4. Store in Designated Satellite Accumulation Area segregate->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs disposal 6. Professional Disposal at an Approved Waste Facility contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Dioctyl Malonate

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling Dioctyl Malonate. The following table summarizes the recommended PPE based on the available data for similar compounds.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or NIOSH (US) standards is recommended to protect against splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, chloroprene rubber, butyl rubber). Protective, impervious clothing.Gloves should be inspected before use and disposed of properly. Protective clothing should be worn to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.Necessary when engineering controls are insufficient to maintain exposure below acceptable limits.

Operational Plan

A systematic approach to handling this compound in a laboratory setting is crucial for minimizing risks.

1. Pre-Handling Preparations:

  • Obtain and review the Safety Data Sheet (SDS) for a similar compound like Bis(2-ethylhexyl) maleate.

  • Ensure adequate ventilation: Work in a chemical fume hood or a well-ventilated laboratory.

  • Assemble all necessary PPE as detailed in the table above.

  • Prepare a spill kit: Have absorbent materials (e.g., sand, vermiculite) readily available.

2. Handling Procedures:

  • Avoid direct contact with skin and eyes.

  • Do not inhale vapors or mists.

  • Keep the container tightly closed when not in use.

  • Prevent the build-up of electrostatic charge by grounding equipment.

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams.

2. Disposal Method:

  • Dispose of the chemical waste through a licensed professional waste disposal service.

  • Follow all local, regional, and national environmental regulations for hazardous waste disposal.

  • Do not allow the product to enter drains or waterways.

3. Spill Clean-up:

  • In case of a small spill, absorb the liquid with non-combustible absorbent material and place it in a suitable container for disposal.[1]

  • For larger spills, contain the spill and prevent it from entering drains.

  • Ensure the clean-up is performed by personnel wearing appropriate PPE.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS of Similar Compound B Ensure Adequate Ventilation A->B C Don Appropriate PPE B->C D Prepare Spill Kit C->D E Handle in Fume Hood D->E Proceed to Handling F Avoid Contact and Inhalation E->F K Clean Spill with Absorbent Material E->K If Spill Occurs G Keep Container Closed F->G H Store Properly G->H I Collect Waste in Labeled Container H->I Generate Waste J Engage Licensed Waste Disposal Service I->J K->I

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.